4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,4-dioxoimidazolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8-5-12(10(16)11-8)7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHQUQUPALGCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650781 | |
| Record name | 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-79-8 | |
| Record name | 4-(2,4-Dioxo-1-imidazolidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, a key heterocyclic compound. Hydantoin (imidazolidine-2,4-dione) derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] This document is intended for researchers, chemists, and professionals in drug development. We will dissect the prevalent synthetic strategies with a primary focus on the Urech hydantoin synthesis, chosen for its efficiency and directness from the readily available precursor, 4-aminobenzoic acid. The guide offers a detailed mechanistic analysis, a step-by-step experimental protocol, and a discussion of critical process parameters. Alternative synthetic routes are also reviewed to provide a comprehensive strategic overview.
Introduction to the Hydantoin Scaffold
The Privileged Hydantoin Moiety
The hydantoin ring is a five-membered heterocycle that is a prominent feature in a wide array of biologically active compounds. Its structural rigidity, combined with its capacity for hydrogen bonding as both a donor and acceptor, makes it a "privileged scaffold" in medicinal chemistry. Notable examples of hydantoin-based drugs include Phenytoin, an anticonvulsant; Nitrofurantoin, an antibiotic; and Enzalutamide, an antiandrogen agent.[1] The versatility of the hydantoin core allows for substitutions at multiple positions, enabling fine-tuning of pharmacological properties.
Profile of this compound
The target molecule, this compound, incorporates the hydantoin ring attached to a benzoic acid moiety. This structure presents a bifunctional platform for further chemical elaboration. The carboxylic acid group serves as a handle for amide bond formation or other conjugations, while the hydantoin ring itself can be further functionalized. This makes it a valuable building block for creating libraries of more complex molecules for screening in drug discovery programs.
Strategic Analysis of Synthesis Pathways
The synthesis of substituted hydantoins can be approached through several classic and modern name reactions. The most common pathways include the Urech synthesis, the Bucherer-Bergs reaction, and the Biltz reaction.[1][2]
-
Urech Hydantoin Synthesis: This method involves the reaction of an amino acid with a cyanate salt (typically potassium cyanate) followed by acid-catalyzed cyclization.[1][3][4] For our target molecule, the starting material is 4-aminobenzoic acid, which serves as the amino acid precursor. This is the most direct and logical approach.
-
Bucherer-Bergs Reaction: This multicomponent reaction utilizes a carbonyl compound (an aldehyde or ketone), a cyanide source (e.g., potassium cyanide), and ammonium carbonate.[5][6][7] To synthesize our target via this route, one would need to start with 4-formylbenzoic acid. While feasible, this adds a preliminary step if 4-aminobenzoic acid is the desired starting point.
-
Biltz Reaction: This pathway involves the condensation of an α-dicarbonyl compound (like benzil) with urea. It is not suitable for the synthesis of our target molecule due to the specific substitution pattern required.[1]
Pathway Selection Rationale: The Urech synthesis is selected as the primary pathway for this guide. Its use of 4-aminobenzoic acid as a direct precursor makes it an elegant and efficient choice, minimizing the number of synthetic steps and utilizing a cost-effective starting material.
The Urech Pathway: A Mechanistic Examination
The Urech synthesis proceeds in two distinct, well-defined stages: the formation of a ureido intermediate and its subsequent intramolecular cyclization.
-
Step 1: Formation of the Ureido Intermediate: 4-aminobenzoic acid is reacted with potassium cyanate in a weakly acidic aqueous solution. The cyanate ion (NCO⁻) exists in equilibrium with isocyanic acid (HNCO). The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid. This addition reaction forms 4-(3-carboxyureido)benzoic acid.
-
Step 2: Acid-Catalyzed Cyclization: The ureido intermediate is then heated in the presence of a strong acid, such as hydrochloric acid. The terminal nitrogen of the urea moiety performs a nucleophilic attack on the carboxylic acid's carbonyl carbon. This intramolecular cyclization forms a tetrahedral intermediate, which subsequently eliminates a molecule of water to yield the stable five-membered hydantoin ring.[1][3]
Below is a diagram illustrating the overall synthetic transformation.
Caption: Overall Urech Synthesis Pathway.
Experimental Protocol: Urech Synthesis
This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Grade |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Reagent (≥99%) |
| Potassium cyanate | KOCN | 81.12 | Reagent (≥98%) |
| Hydrochloric acid | HCl | 36.46 | Concentrated (37%) |
| Deionized Water | H₂O | 18.02 | N/A |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade |
Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to product isolation and analysis.
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Formation of the Ureido Intermediate:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 13.7 g (0.10 mol) of 4-aminobenzoic acid in 100 mL of deionized water.
-
In a separate beaker, dissolve 12.2 g (0.15 mol, 1.5 eq) of potassium cyanate in 50 mL of deionized water.
-
Add the potassium cyanate solution to the 4-aminobenzoic acid solution in portions over 15 minutes with vigorous stirring.
-
Gently heat the reaction mixture to 50-60 °C for 1 hour to ensure complete formation of the ureido intermediate. The solution may become slightly cloudy.
-
-
Cyclization to Hydantoin:
-
Cool the reaction mixture to room temperature in a water bath.
-
Slowly and carefully add 25 mL of concentrated hydrochloric acid to the stirred solution. Caution: This is an exothermic process. Perform this addition in a fume hood.
-
Once the addition is complete, heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation and Purification:
-
After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 1 hour to induce crystallization of the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 50 mL portions of cold deionized water to remove any unreacted starting materials and inorganic salts.
-
Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
-
For further purification, recrystallize the crude solid from a hot ethanol/water mixture.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), FT-IR spectroscopy, and melting point analysis.
Critical Process Parameters and Rationale
Successful synthesis relies on the careful control of several key parameters. Understanding the causality behind these choices is crucial for reproducibility and scalability.
| Parameter | Recommended Range | Rationale & Justification |
| Molar Ratio (KOCN:Amino Acid) | 1.2 - 1.5 : 1 | A slight excess of potassium cyanate is used to drive the formation of the ureido intermediate to completion, compensating for any potential hydrolysis of the cyanate in the aqueous medium.[8] |
| pH Control | Initial: Weakly Acidic/Neutral; Cyclization: Strongly Acidic (pH 1-2) | The initial reaction requires a pH that favors the existence of the free amino group for nucleophilic attack. The subsequent cyclization is an acid-catalyzed dehydration reaction, requiring a low pH to protonate the carboxylic acid and facilitate the ring closure. |
| Temperature | Intermediate Formation: 50-60 °C; Cyclization: Reflux (~100 °C) | Gentle heating for the first step ensures a sufficient reaction rate without significant decomposition. Reflux temperatures are necessary to provide the activation energy for the intramolecular cyclization and dehydration step. |
| Reaction Time | 2-3 hours (Reflux) | Insufficient time will lead to incomplete conversion. Excessive time under harsh acidic reflux conditions could potentially lead to degradation or side reactions. Monitoring by TLC is advised. |
Conclusion
The Urech hydantoin synthesis provides a robust, efficient, and direct pathway for the preparation of this compound from 4-aminobenzoic acid. The methodology is based on well-established chemical principles, utilizing readily available and inexpensive reagents. By carefully controlling critical parameters such as stoichiometry, pH, and temperature, high yields of the desired product can be reliably obtained. This technical guide provides the necessary theoretical foundation and practical instruction for researchers to successfully synthesize this valuable heterocyclic building block for applications in medicinal chemistry and materials science.
References
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). Malaysian Journal of Chemistry, 23(1), 38-46.
- D'Souza, D. M., & Müller, T. J. (2007). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC - NIH.
- Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021).
-
Urech hydantoin synthesis. Wikipedia. [Link]
-
Hydantoin synthesis. Organic Chemistry Portal. [Link]
-
Novel new research strategies of hydantoin derivatives: A review. (2023). SRR Publications. [Link]
-
New Route for 1-Substituted Hydantoins. SEDICI. [Link]
-
Bucherer–Bergs reaction. Wikipedia. [Link]
-
Bucherer-Bergs Reaction. Cambridge University Press. [Link]
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
-
Bucherer-Bergs Reaction. Organic Chemistry Portal. [Link]
-
CONVERSION OF AMMONIUM CYANATE SOLUTION AT 293.15 K. (2018). Journal of the University of Chemical Technology and Metallurgy, 53(3), 323-327. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Bucherer-Bergs Reaction [organic-chemistry.org]
- 8. journal.uctm.edu [journal.uctm.edu]
Unveiling the Solid-State Architecture of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid: A Technical Guide to its Crystal Structure Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Quest for Crystallographic Clarity
In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is paramount. It is this intricate architecture that dictates its physicochemical properties, governs its interactions with biological targets, and ultimately influences its efficacy and developability as a therapeutic agent. This technical guide delves into the crystallographic analysis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid , a molecule of significant interest due to its hybrid structure incorporating both a hydantoin (imidazolidine-2,4-dione) ring and a benzoic acid moiety. Both these chemical scaffolds are prevalent in a wide array of pharmacologically active compounds.
However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield an experimentally determined crystal structure for this compound. The absence of this foundational data—specifically a Crystallographic Information File (CIF)—precludes a detailed, evidence-based analysis of its specific crystal packing, hydrogen bonding networks, and other nuanced solid-state features.
Therefore, this guide will proceed by outlining the established, field-proven methodologies and analytical workflows that would be employed for the crystal structure analysis of this compound, were a suitable single crystal to be obtained. This document will serve as a robust framework for researchers embarking on the crystallographic characterization of this molecule or structurally related compounds. We will explore the journey from crystal growth to data interpretation, emphasizing the "why" behind each experimental choice, thereby ensuring a narrative grounded in scientific integrity and practical expertise.
Part 1: The Strategic Approach to Crystal Engineering
The journey to elucidating a crystal structure begins with the meticulous process of growing high-quality single crystals. The choice of crystallization technique is dictated by the compound's solubility, thermal stability, and inherent crystallization propensity.
Method Selection: A Calculated Decision
For a molecule like this compound, which possesses both polar (carboxylic acid, amide) and non-polar (benzene ring) functionalities, a range of solvent systems should be screened. The primary goal is to identify a solvent or solvent mixture in which the compound exhibits moderate solubility—neither too soluble nor too insoluble—and where the supersaturation can be controlled to favor slow, ordered crystal growth over rapid precipitation.
Common Crystallization Techniques Include:
-
Slow Evaporation: A solution of the compound is left undisturbed in a partially covered vessel, allowing the solvent to evaporate slowly, thereby gradually increasing the concentration and inducing crystallization. This is often the first method attempted due to its simplicity.
-
Vapor Diffusion (Hanging and Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization. This technique is highly controlled and is a mainstay in protein and small-molecule crystallography.
-
Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the two solvents slowly mix.
The following diagram illustrates the decision-making process for selecting a suitable crystallization method.
Caption: Workflow for Crystallization Method Selection.
Experimental Protocol: A Step-by-Step Guide to Slow Evaporation
-
Preparation of a Saturated Solution: In a clean vial, dissolve a small amount of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water) at room temperature. Add the solid incrementally until a small amount no longer dissolves, indicating saturation.
-
Filtration: Filter the saturated solution through a syringe filter (0.22 µm) into a clean, dust-free crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.
-
Controlled Evaporation: Cover the vessel with parafilm and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vessel in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory, at a constant temperature.
-
Monitoring: Observe the vessel periodically over several days to weeks for the formation of single crystals.
Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable single crystals are obtained, the powerful technique of Single-Crystal X-ray Diffraction (SC-XRD) is employed to determine the precise arrangement of atoms within the crystal lattice.
The Causality of Diffraction: From Crystal to Data
A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern. The angles and intensities of these diffracted beams are measured by a detector.
The choice of X-ray source (e.g., Molybdenum or Copper) depends on the size of the unit cell and the elements present in the crystal. For organic compounds containing primarily light atoms, a Copper source (λ ≈ 1.54 Å) often provides better data resolution.
The data collection strategy involves rotating the crystal through a series of angles while collecting diffraction images. This ensures that a comprehensive dataset covering a significant portion of the reciprocal space is obtained.
Caption: The Single-Crystal X-ray Diffraction Workflow.
From Data to Structure: The Phasing Problem and Refinement
The measured diffraction intensities are proportional to the square of the structure factor amplitudes. However, the phase information of the structure factors is lost during the experiment. This is known as the "phase problem" in crystallography.
Structure Solution:
-
Direct Methods: For small molecules like this compound, direct methods are typically successful. These are mathematical techniques that use statistical relationships between the structure factor amplitudes to derive initial phase estimates.
-
Patterson Methods: This method is useful if the structure contains a heavy atom, as the vectors between heavy atoms can be determined from a Patterson map, which in turn can be used to phase the remaining reflections.
Structure Refinement:
Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by various metrics, most notably the R-factor (residual factor), which should be as low as possible for a good quality structure.
Part 3: Interpreting the Crystal Structure: A World of Intermolecular Interactions
A solved crystal structure provides a wealth of information beyond just the molecular conformation. The arrangement of molecules in the crystal, known as the crystal packing, is governed by a delicate balance of intermolecular forces.
Hydrogen Bonding: The Architect of Supramolecular Assemblies
Given the presence of multiple hydrogen bond donors (N-H from the imidazolidine ring and O-H from the carboxylic acid) and acceptors (C=O from both the imidazolidine ring and the carboxylic acid), it is highly probable that the crystal structure of this compound would be dominated by an extensive hydrogen-bonding network.
Anticipated Hydrogen Bonding Motifs:
-
Carboxylic Acid Dimers: A common and very stable motif where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds.
-
Amide Chains: The N-H and C=O groups of the imidazolidine ring could form chains or tapes of molecules linked by N-H···O hydrogen bonds.
-
Cross-linking: It is also possible that the carboxylic acid and imidazolidine moieties of adjacent molecules interact, leading to a more complex three-dimensional network.
The following table summarizes the expected hydrogen bond donors and acceptors in the molecule.
| Donor/Acceptor | Moiety | Role |
| O-H | Carboxylic Acid | Donor |
| C=O | Carboxylic Acid | Acceptor |
| N-H | Imidazolidine | Donor |
| C=O | Imidazolidine | Acceptor |
Other Non-Covalent Interactions
Beyond hydrogen bonding, other weaker interactions such as π-π stacking between the benzene rings and C-H···O interactions would also likely play a role in stabilizing the crystal packing.
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive technical framework for its analysis. The successful elucidation of its solid-state architecture would provide invaluable insights for drug development professionals, aiding in polymorph screening, formulation development, and understanding its structure-activity relationship. Researchers in possession of this compound are strongly encouraged to pursue its crystallization and single-crystal X-ray diffraction analysis to contribute this crucial piece of data to the scientific community.
References
-
At present, no direct references for the crystal structure of "this compound" are available. The methodologies described are based on standard and widely accepted practices in the field of X-ray crystallography.
Spectroscopic data for "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Introduction
This compound is a molecule of significant interest in medicinal chemistry and drug development. It belongs to the hydantoin class of compounds, which are recognized as privileged scaffolds due to their wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial properties.[1][2] The molecule's structure features a hydantoin ring N-substituted at position 1 with a benzoic acid moiety at the para-position. This unique combination of a heterocyclic core and a carboxylic acid functional group necessitates a robust and unambiguous analytical characterization for purity assessment, structure confirmation, and further development in structure-activity relationship (SAR) studies.
This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the definitive identification of this compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous, well-characterized structures.
Molecular Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₈N₂O₄
-
Molecular Weight: 220.18 g/mol
-
Structure:
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[1] For this compound, both ¹H and ¹³C NMR provide definitive information about the proton and carbon framework, respectively.
Proton (¹H) NMR Spectroscopy
Predicted Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the hydantoin ring, the N-H proton, and the carboxylic acid proton. The data presented below is predicted based on established chemical shifts for similar structural motifs.[3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~10.8 | Singlet | 1H | Hydantoin N-H |
| ~8.15 | Doublet | 2H | Aromatic (ortho to -COOH) |
| ~7.60 | Doublet | 2H | Aromatic (ortho to hydantoin) |
| ~4.10 | Singlet | 2H | Hydantoin Methylene (-CH₂-) |
Expert Interpretation
The causality behind these predicted shifts is rooted in the electronic environment of the protons:
-
Carboxylic Acid Proton (~13.0 ppm): This proton is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its involvement in hydrogen bonding. It typically appears as a very broad singlet and may be exchanged with D₂O.
-
Aromatic Protons (~8.15 and ~7.60 ppm): The benzoic acid ring is 1,4-disubstituted, which simplifies the aromatic region into a characteristic AA'BB' system, often appearing as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group are expected to resonate at a lower field (~8.15 ppm) compared to the protons ortho to the nitrogen of the hydantoin ring (~7.60 ppm).
-
Hydantoin N-H Proton (~10.8 ppm): The N-H proton of the hydantoin ring is part of an imide functional group, where it is flanked by two carbonyl groups. This deshielding environment shifts its resonance significantly downfield.
-
Hydantoin Methylene Protons (~4.10 ppm): These protons are adjacent to a carbonyl group and a nitrogen atom, placing them in a moderately deshielded environment. They are chemically equivalent and thus appear as a singlet.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube.[1] DMSO-d₆ is chosen for its ability to dissolve the polar compound and to avoid the exchange of labile -OH and -NH protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds to ensure full relaxation of protons.[1]
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopy.
Carbon-¹³ (¹³C) NMR Spectroscopy
Predicted Data
The ¹³C NMR spectrum will provide a count of all unique carbon atoms and information about their chemical environment (e.g., carbonyl, aromatic, aliphatic).
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~172.0 | C=O | Hydantoin (C4) |
| ~167.0 | C=O | Carboxylic Acid (-COOH) |
| ~156.0 | C=O | Hydantoin (C2) |
| ~142.0 | Aromatic C | C-N (ipso-carbon attached to hydantoin) |
| ~131.0 | Aromatic CH | CH (ortho to -COOH) |
| ~130.0 | Aromatic C | C-COOH (ipso-carbon attached to acid) |
| ~126.0 | Aromatic CH | CH (ortho to hydantoin) |
| ~45.0 | CH₂ | Hydantoin Methylene (-CH₂-) |
Expert Interpretation
-
Carbonyl Carbons (~172.0, ~167.0, ~156.0 ppm): The three carbonyl carbons are the most deshielded and appear at the lowest field. The C4 carbonyl of the hydantoin is typically found at a slightly lower field than the carboxylic acid carbonyl.[1] The C2 carbonyl, being adjacent to two nitrogen atoms, appears at a distinct chemical shift.[1]
-
Aromatic Carbons (~142.0 to ~126.0 ppm): Due to the molecule's symmetry, four signals are expected in the aromatic region: two for the protonated carbons (CH) and two for the non-protonated (quaternary) carbons. The ipso-carbons, directly attached to the nitrogen and the carboxyl group, will have distinct chemical shifts from the protonated carbons.
-
Methylene Carbon (~45.0 ppm): The hydantoin CH₂ carbon resonates in the aliphatic region, consistent with a carbon atom situated between a nitrogen and a carbonyl group.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: Acquired on the same 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR Spectroscopy.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[5] The spectrum provides a vibrational fingerprint of the compound.
Predicted Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid |
| ~3200 | Medium | N-H Stretch | Hydantoin |
| ~1775 | Strong | C=O Stretch (Asymmetric) | Hydantoin Imide |
| ~1720 | Strong | C=O Stretch (Symmetric) | Hydantoin Imide & Carboxylic Acid |
| ~1600, ~1480 | Medium | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Carboxylic Acid |
| ~1100 | Medium | C-N Stretch | Hydantoin |
Expert Interpretation
-
O-H and N-H Stretching Region: A very broad absorption band from 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.[6] Overlapping with this, a sharper peak around 3200 cm⁻¹ is expected for the N-H stretch of the hydantoin ring.[1]
-
Carbonyl Stretching Region: This region is highly diagnostic. Two distinct, strong C=O stretching bands are expected for the hydantoin imide group, typically around 1775 cm⁻¹ and 1720 cm⁻¹.[5] The C=O stretch of the carboxylic acid dimer is also strong and often overlaps with the lower frequency hydantoin carbonyl band around 1720 cm⁻¹.[5]
-
Fingerprint Region (<1600 cm⁻¹): This region will contain absorptions for aromatic C=C stretching, as well as C-O and C-N stretching vibrations, which are useful for confirming the overall structure.
Experimental Protocol: IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum.
Workflow for IR Spectroscopy
Caption: Workflow for FTIR Spectroscopy.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which helps to confirm its structure.
Predicted Data
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Molecular Formula: C₁₀H₈N₂O₄
-
Exact Mass: 220.0484
-
Expected Ions:
-
[M+H]⁺ (Positive Mode): m/z 221.0557
-
[M-H]⁻ (Negative Mode): m/z 219.0415
-
Predicted Fragmentation Pattern (MS/MS of [M+H]⁺)
| m/z | Possible Fragment | Fragment Structure |
| 203 | [M+H - H₂O]⁺ | Loss of water from carboxylic acid |
| 176 | [M+H - COOH]⁺ | Loss of the carboxyl group |
| 120 | [H₂N-C₆H₄-COOH]⁺ | Cleavage of the N-C bond to the hydantoin ring |
Expert Interpretation
The primary goal is to observe the molecular ion peak, which provides the most direct evidence of the compound's identity. In ESI-MS, this will typically be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high-resolution mass should match the calculated exact mass of 220.0484 to within a few ppm, confirming the elemental composition.
Tandem MS (MS/MS) experiments can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation. The resulting fragments provide proof of the connectivity. Key expected fragmentations include the neutral loss of water from the carboxylic acid, the loss of the entire carboxyl group, and the cleavage of the bond between the phenyl ring and the hydantoin nitrogen, which would yield a fragment corresponding to aminobenzoic acid.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[1]
-
Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Q-TOF or Orbitrap for high resolution).
-
Acquisition Parameters (ESI Positive Mode):
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.
-
Drying Gas (N₂): Set to a temperature (e.g., 250-350 °C) and flow rate to desolvate the ions.
-
Mass Range: Scan from m/z 50 to 500.
-
Workflow for Mass Spectrometry
Caption: Workflow for ESI-MS Analysis.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of all key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques provide the necessary data to ensure the identity and purity of this compound, which is a critical requirement for its application in research and development.
References
- BenchChem. (2025).
- Barrett, G. C. (2014). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Isotopes in Environmental and Health Studies, 50(4), 438-452.
- Asiri, A. M., et al. (2021).
- Akman, G., & Akman, F. (2016). FTIR spectroscopic and quantum chemical studies on hydantoin. Journal of Molecular Structure, 1108, 624-633.
- Supporting Information for various benzoic acid deriv
- Cambridge Isotope Laboratories, Inc. (2014). qNMR - Benzoic acid in DMSO-d6.
-
Flakus, H. T., & Chelmecki, M. (2004). The IR spectra of benzoic acid in the CCl4 solution: The w OH bands of C6H5COOH and C6D5COOH. Journal of Molecular Structure, 700(1-3), 105-112. [Link]
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An In-depth Technical Guide to Predicting the Mechanism of Action for 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Introduction
In the landscape of modern drug discovery, the identification and validation of a novel compound's mechanism of action (MoA) is a critical bottleneck. It is the foundational step that transforms a bioactive "hit" into a viable therapeutic lead. This guide provides a comprehensive framework for elucidating the MoA of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid , a small molecule incorporating two key pharmacophoric features: the imidazolidine-2,4-dione (also known as hydantoin) ring and a benzoic acid moiety.
The hydantoin ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including anticonvulsant, anticancer, and antidiabetic effects.[1][2][3] Likewise, benzoic acid derivatives are prevalent in drug design. The combination of these two moieties in the target molecule suggests a rich potential for biological activity, but also presents a complex challenge in pinpointing its precise molecular interactions.
This document is structured to guide researchers through a logical, multi-pronged approach, beginning with computational predictions to generate initial hypotheses, followed by a suite of robust experimental validation techniques. Our methodology emphasizes a self-validating system, where the insights from one experimental stage inform the design and execution of the next, ensuring scientific rigor and trustworthiness in the generated data.
Part 1: Hypothesis Generation through In Silico Analysis & Structural Analogy
The initial phase of MoA prediction for a novel compound like this compound, for which direct biological data is scarce, relies heavily on computational modeling and analysis of structurally analogous compounds. This approach is cost-effective and provides a crucial roadmap for subsequent wet-lab experiments.[4][5]
Analysis of the Core Scaffolds
The Imidazolidine-2,4-dione (Hydantoin) Scaffold: This heterocyclic ring is a versatile structure found in a variety of approved drugs.[1][6]
-
Anticonvulsants: Phenytoin and fosphenytoin, prominent antiepileptic drugs, contain the hydantoin moiety. Their primary mechanism involves blocking voltage-gated sodium channels in neurons, which inhibits the rapid firing of action potentials associated with seizures.[7][8]
-
Anticancer Agents: Numerous hydantoin derivatives have demonstrated antiproliferative activity.[2][9] For example, Enzalutamide is an androgen receptor antagonist used in the treatment of prostate cancer.[10] Other derivatives have been shown to target key signaling pathways involved in tumor growth and survival.[1]
-
Antidiabetic Potential: The structural similarity of the hydantoin ring to the thiazolidinedione ring (found in drugs like pioglitazone) has led to the investigation of hydantoin derivatives as potential antidiabetic agents.[11] Some derivatives have been designed as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), a negative regulator of insulin signaling.[12]
The Benzoic Acid Moiety: The presence of a carboxylic acid group on a phenyl ring can facilitate interactions with various biological targets through hydrogen bonding and ionic interactions. It can also influence the compound's pharmacokinetic properties.
Computational Prediction Workflow
A systematic in silico analysis is the first step in building a target profile. This process leverages the compound's structure to predict its biological activities and potential binding partners.
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the 3D structure to obtain a stable, low-energy conformation.
-
-
Ligand-Based Virtual Screening:
-
Utilize databases such as ChEMBL, PubChem, and DrugBank to identify known bioactive molecules that are structurally similar to the query compound.
-
Calculate molecular fingerprints (e.g., FCFP_4) and use similarity metrics (e.g., Tanimoto coefficient) to rank compounds.[13]
-
Analyze the known targets of the top-ranking similar compounds to create a preliminary list of potential targets.
-
-
Pharmacophore Modeling:
-
Identify the key chemical features (pharmacophore) of the query molecule, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.
-
Screen this pharmacophore model against a database of 3D protein structures to identify proteins with binding sites that can accommodate these features.
-
-
Reverse Docking (Target Fishing):
-
Dock the 3D structure of the compound against a large library of protein binding sites (e.g., using servers like PharmMapper or TargetNet).
-
Rank the potential targets based on docking scores, which estimate the binding affinity.
-
-
Pathway and Network Analysis:
-
Input the list of potential targets into pathway analysis tools like KEGG or Reactome to identify biological pathways that may be modulated by the compound.
-
Use resources like STITCH to explore known and predicted interactions between the potential targets and other proteins and chemicals.[14]
-
-
ADMET Prediction:
-
Use in silico tools (e.g., MolToxPred, SwissADME) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.[15] This helps to assess its drug-likeness and potential liabilities early on.
-
Data Presentation: Predicted Target Classes
| Predicted Target Class | Rationale based on Structural Analogy | Key Examples of Related Drugs/Compounds | In Silico Method |
| Ion Channels (e.g., Sodium Channels) | Hydantoin core is present in anticonvulsants.[7] | Phenytoin, Fosphenytoin | Ligand-Based Screening, Pharmacophore Modeling |
| Nuclear Receptors (e.g., Androgen Receptor) | Hydantoin derivatives are known to target nuclear receptors.[10] | Enzalutamide | Ligand-Based Screening, Reverse Docking |
| Protein Tyrosine Phosphatases (e.g., PTP1B) | Imidazolidine-2,4-dione derivatives have been designed as PTP1B inhibitors.[12] | Investigational PTP1B inhibitors | Reverse Docking, Pharmacophore Modeling |
| Kinases | Many small molecule inhibitors target kinases; the scaffold could fit into ATP-binding sites. | Various kinase inhibitors | Reverse Docking |
| Sirtuins | Benzylidenehydantoins have shown SIRT inhibitory activity.[9] | Sirtinol | Ligand-Based Screening |
Visualization: In Silico Prediction Workflow
Caption: Workflow for in silico MoA hypothesis generation.
Part 2: Experimental Validation of Predicted MoA
Following the generation of data-driven hypotheses from computational analyses, a phased experimental approach is essential to first confirm biological activity and then identify the specific molecular target(s).
Phase 1: Phenotypic Screening to Confirm Biological Activity
Phenotypic screening is an unbiased approach that identifies compounds based on their effect on a cell or organism's observable characteristics, without a preconceived target.[16][17] This is a powerful method for discovering novel mechanisms of action, especially for compounds with privileged scaffolds that may exhibit polypharmacology.[18][19]
Experimental Protocol: High-Content Cellular Imaging
-
Cell Line Selection: Choose a panel of human cell lines relevant to the predicted target classes (e.g., a neuronal cell line like SH-SY5Y for ion channel activity, a prostate cancer cell line like LNCaP for nuclear receptor activity, and a panel of diverse cancer cell lines from the NCI-60 for general anticancer activity).
-
Assay Plate Preparation: Seed the selected cell lines in multi-well plates (e.g., 96- or 384-well) suitable for imaging.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 24, 48, 72 hours). Include appropriate positive and negative (vehicle) controls.
-
Cell Staining: After treatment, fix the cells and stain them with a cocktail of fluorescent dyes to label various cellular components (e.g., Hoechst for nuclei, Phalloidin for actin cytoskeleton, MitoTracker for mitochondria).
-
Image Acquisition: Use a high-content imaging system to automatically acquire multi-channel fluorescence images of the cells in each well.
-
Image Analysis: Employ automated image analysis software to quantify a wide range of phenotypic parameters, such as cell count (cytotoxicity), nuclear morphology (apoptosis), cell cycle state, and cytoskeletal arrangement.
-
Data Analysis: Compare the phenotypic profile of the test compound to a reference library of compounds with known mechanisms of action. Similar phenotypic fingerprints suggest a similar MoA.
Visualization: Phenotypic Screening Logic
Caption: Logic flow for phenotypic screening and MoA prediction.
Phase 2: Unbiased Target Identification
If the phenotypic screen reveals a consistent and potent biological effect (e.g., cell cycle arrest, apoptosis), the next crucial step is to identify the direct molecular binding partner(s) of the compound. This process is often referred to as target deconvolution.
2.2.1. Thermal Proteome Profiling (TPP)
TPP is a powerful technique for identifying drug-target interactions in a native cellular environment.[20] It operates on the principle that the binding of a small molecule can stabilize a target protein, leading to an increase in its thermal stability.[21]
-
Cell Culture and Treatment: Grow the responsive cell line identified in the phenotypic screen to a high density. Treat one batch of cells with the compound at an effective concentration and a control batch with vehicle (DMSO).
-
Cell Lysis and Aliquoting: Harvest and lyse the cells. Aliquot the cell lysates into separate tubes for each temperature point.
-
Heat Challenge: Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C).
-
Separation of Soluble Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.
-
Protein Digestion and Labeling: Digest the proteins in the supernatant to peptides. For quantitative analysis, label the peptides with isobaric tags (e.g., TMT) to allow multiplexing of different temperature points into a single mass spectrometry run.[22]
-
LC-MS/MS Analysis: Analyze the labeled peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature.
-
Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates that the compound has bound to and stabilized that protein.
2.2.2. Affinity-Based Proteomics
This is a more direct biochemical approach to "fish" for binding partners from a cell lysate.[23]
-
Probe Synthesis: Synthesize a derivative of this compound that is immobilized on a solid support (e.g., sepharose beads) via a linker. It is critical to choose a linker attachment point that does not interfere with the compound's biological activity.
-
Lysate Incubation: Incubate the affinity matrix (beads with the immobilized compound) with a lysate from the responsive cell line. A control incubation with beads that have no compound attached is run in parallel.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity matrix, typically by using a high concentration of the free compound, changing pH, or using a denaturant.
-
Protein Identification: Identify the eluted proteins using mass spectrometry. Proteins that are present in the compound elution but absent or significantly reduced in the control elution are considered potential binding partners.
Phase 3: Target Validation and MoA Confirmation
Once a list of high-confidence candidate targets is generated from the unbiased screens, it is imperative to validate these interactions and confirm their role in the observed phenotype.
2.3.1. Kinome Profiling (If a Kinase is Implicated)
If TPP or affinity proteomics identifies a protein kinase as a potential target, a kinome-wide profiling assay is a crucial validation step. Kinases are a major class of drug targets, and understanding a compound's selectivity is vital.[24][25]
-
Compound Submission: Submit the compound to a commercial or in-house kinase profiling service.[26][27]
-
Assay Performance: The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified protein kinases (often >400).
-
Activity Measurement: The activity of each kinase is measured in the presence of the compound, and the percent inhibition relative to a vehicle control is calculated.
-
Selectivity Analysis: The results are often visualized on a "kinome tree" to provide a global view of the compound's selectivity. Potent inhibition of the candidate target identified in the primary screen, coupled with minimal off-target activity, provides strong evidence for a selective interaction.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Target Family |
| Candidate Kinase A | 95% | 50 | CMGC |
| Off-Target Kinase B | 20% | >10,000 | TK |
| Off-Target Kinase C | 5% | >10,000 | AGC |
2.3.2. Cellular Target Engagement Assays
Confirming that the compound binds to the target protein inside living cells is the final and most important step.
CETSA is the in-cell version of TPP, applied to a single target protein.[28]
-
Cell Treatment: Treat intact cells with the compound or vehicle.
-
Heat Challenge: Heat the treated cells across a temperature gradient.
-
Lysis and Detection: Lyse the cells and separate the soluble and aggregated protein fractions.
-
Target Detection: Detect the amount of the specific candidate protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., via Western Blot or ELISA). A thermal shift confirms target engagement in a physiological context.
Conclusion
Determining the mechanism of action for a novel compound such as this compound is a complex but tractable process. By systematically integrating in silico predictions with a tiered experimental approach—moving from broad phenotypic analysis to unbiased target identification and finally to specific target validation—researchers can build a robust, evidence-based understanding of the compound's biological function. This logical progression, grounded in self-validating experimental loops, provides the trustworthiness and scientific rigor necessary to advance a promising molecule through the drug discovery pipeline.
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- Phenotypic screening.Grokipedia,
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- Kinome Profiling.PMC - PubMed Central,
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- KinaseProfiler Kinase Activity Profiling for Rapid Success.Eurofins Discovery,
- Phenotypic Drug Discovery: Recent successes, lessons learned and new directions.PMC,
- Natural Bioactive Compound Target Identification.
- MolToxPred: small molecule toxicity prediction using machine learning approach.RSC Publishing,
- Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosph
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- The Hydantoin Heterocycle: A Privileged Scaffold in Drug Discovery and Its Pharmacophoric Explor
- In silico prediction of chemical mechanism of action via an improved network-based inference method.PMC - NIH,
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- Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.Asian Journal of Chemistry,
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- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL.Semantic Scholar,
- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line.Science Alert,
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An In-depth Technical Guide to the Physicochemical Properties of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Introduction: Bridging Structure and Function in Drug Discovery
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely academic; it is a critical determinant of its journey from a laboratory curiosity to a clinical candidate. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid , a molecule of interest due to its structural motifs—a benzoic acid core and a hydantoin ring—which are prevalent in numerous biologically active compounds.
This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also a practical framework for the experimental determination of these key parameters. The methodologies presented are grounded in established analytical principles, ensuring robustness and reproducibility.
Compound Identification and Structural Features
This compound is a solid organic compound. Its structure is characterized by a benzoic acid moiety substituted at the para position with a 2,4-dioxoimidazolidin-1-yl group, also known as a hydantoin ring.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 938458-79-8 | |
| Molecular Formula | C₁₀H₈N₂O₄ | |
| Molecular Weight | 220.18 g/mol | |
| Physical Form | Solid | |
| SMILES | O=C(O)c1ccc(cc1)N1C(=O)CNC1=O | - |
| InChI | 1S/C10H8N2O4/c13-8-5-12(10(16)11-8)7-3-1-6(2-4-7)9(14)15/h1-4H,5H2,(H,14,15)(H,11,13,16) |
Predicted Physicochemical Properties: A Computational Overview
In the absence of comprehensive experimental data, in silico prediction tools provide valuable initial assessments of a compound's properties. The following table summarizes the predicted values for key physicochemical parameters of this compound, obtained from reputable computational models.
| Parameter | Predicted Value | Prediction Tool |
| Melting Point | 285.4 °C | |
| Boiling Point | 505.4 °C | |
| Aqueous Solubility (logS) | -2.59 | |
| pKa (Acidic) | 3.84 | |
| pKa (Basic) | 9.94 | |
| logP (Octanol/Water) | 0.89 |
Melting Point: A Gateway to Purity and Stability
The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of high purity, while a broad range often suggests the presence of impurities.
Predicted Value and Structural Rationale
The predicted melting point of 285.4 °C by Chemicalize suggests a stable crystal lattice. This high value is anticipated due to the presence of multiple polar functional groups—the carboxylic acid and the two carbonyl groups and N-H bond of the hydantoin ring—which can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions, requiring significant thermal energy to disrupt the crystal packing.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive and accurate thermal analysis technique for determining the melting point and heat of fusion of a substance. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 320 °C).
-
Maintain a constant flow of an inert gas, such as nitrogen, throughout the experiment to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram. The peak area corresponds to the enthalpy of fusion.
Causality of Experimental Choices: The use of a sealed pan is crucial for compounds that may sublime or decompose at elevated temperatures. A controlled heating rate ensures thermal equilibrium within the sample, leading to a more accurate and reproducible melting point determination.
Caption: Workflow for Melting Point Determination by DSC.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a critical physicochemical property that dictates the dissolution rate and, consequently, the absorption of an orally administered drug. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
Predicted Value and Structural Rationale
The predicted logS of -2.59 from SwissADME corresponds to a molar solubility of approximately 0.00257 mol/L, or about 0.566 g/L. This suggests that the compound is sparingly soluble in water. The molecule possesses both polar, hydrophilic groups (carboxylic acid, hydantoin ring) that can hydrogen bond with water, and a nonpolar, hydrophobic group (the benzene ring). The overall solubility represents a balance between these opposing characteristics. The acidic nature of the carboxylic acid group implies that the solubility will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.
Experimental Protocol: Shake-Flask Method (OECD 105)
The shake-flask method is the gold standard for determining the aqueous solubility of a compound. It involves equilibrating the substance in water at a constant temperature and then measuring its concentration in the saturated solution.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a buffer of a specific pH) in a glass flask.
-
Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. For finely dispersed solids, centrifugation or filtration may be necessary to separate the solid phase from the saturated aqueous phase.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
Causality of Experimental Choices: Maintaining a constant temperature is critical as solubility is temperature-dependent. The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium. HPLC is chosen for its high sensitivity and specificity in quantifying the analyte in a complex matrix.
Caption: Shake-Flask Method for Aqueous Solubility Determination.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the ionized and non-ionized forms of the molecule are present in equal concentrations. The ionization state of a drug molecule significantly influences its solubility, permeability, and interaction with its biological target.
Predicted Values and Structural Rationale
Chemicalize predicts two pKa values for this molecule: an acidic pKa of 3.84 and a basic pKa of 9.94 .
-
Acidic pKa (3.84): This value is attributed to the carboxylic acid group. The pKa of benzoic acid is approximately 4.2. The 2,4-dioxoimidazolidin-1-yl substituent is expected to be electron-withdrawing due to the presence of the two carbonyl groups. This electron-withdrawing effect stabilizes the conjugate base (carboxylate anion) through the aromatic ring, thereby increasing the acidity of the carboxylic acid and lowering its pKa relative to unsubstituted benzoic acid.[2][3][4][5][6]
-
Basic pKa (9.94): This value is likely associated with the N-H proton of the hydantoin ring. Hydantoin itself has a pKa of around 9.1. The attachment to the electron-withdrawing phenyl group may slightly alter this value.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a co-solvent mixture like methanol/water or DMSO/water, to ensure sufficient solubility.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode and a titrant delivery tube.
-
Titration:
-
To determine the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the pKa can be determined from the first or second derivative of the titration curve.
Causality of Experimental Choices: The use of a co-solvent is often necessary for compounds with limited aqueous solubility. The titration must be performed slowly to allow for complete reaction and equilibration at each step. A calibrated pH electrode is essential for accurate pH measurements.
Caption: Potentiometric Titration Workflow for pKa Determination.
Partition Coefficient (logP): A Measure of Lipophilicity
The octanol-water partition coefficient (logP) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key measure of a molecule's lipophilicity (or hydrophobicity), which is crucial for its ability to cross biological membranes.
Predicted Value and Structural Rationale
The predicted logP of 0.89 by SwissADME indicates that the compound is moderately hydrophilic. While the benzene ring contributes to lipophilicity, the polar carboxylic acid and hydantoin functionalities dominate, leading to a preference for the aqueous phase. This logP value is within the desirable range for many orally administered drugs, as it suggests a balance between aqueous solubility and membrane permeability.
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for measuring logP.
Step-by-Step Methodology:
-
Solvent Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in either pre-saturated water or pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other pre-saturated solvent. The volume ratio of the two phases should be adjusted based on the expected logP.
-
Equilibration: Seal the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases.
-
Analysis: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality of Experimental Choices: Pre-saturation of the solvents is essential to prevent volume changes during the experiment. Centrifugation is a critical step to avoid cross-contamination of the phases, which can lead to inaccurate logP values.
Caption: Shake-Flask Method for logP Determination.
Spectroscopic Profile: Fingerprinting the Molecule
Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the benzoic acid ring, likely as two doublets due to the para-substitution pattern. Signals for the CH₂ and NH protons of the hydantoin ring would also be present. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the carboxylic acid and the hydantoin ring, as well as for the aromatic carbons and the CH₂ carbon of the hydantoin.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to:
-
O-H stretching of the carboxylic acid (a broad band).
-
C=O stretching of the carboxylic acid and the two carbonyls of the hydantoin ring.
-
N-H stretching of the hydantoin ring.
-
C-H stretching of the aromatic ring.
-
C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed at m/z corresponding to the molecular weight plus or minus the mass of a proton. Fragmentation patterns could provide further structural information.
Conclusion: A Foundation for Further Investigation
This technical guide has provided a comprehensive overview of the key physicochemical properties of This compound , combining computational predictions with established experimental protocols for their determination. The presented data and methodologies offer a solid foundation for researchers and drug development professionals to further investigate this compound. A thorough understanding and experimental validation of these properties are paramount for advancing any small molecule through the rigorous and complex pipeline of drug discovery and development.
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Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. [Link]
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An In-depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity assessment of the novel compound, 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a robust and logically sound screening cascade.
Introduction: The Rationale for Cytotoxicity Screening
In the landscape of preclinical drug development, the early identification of a compound's cytotoxic potential is a critical milestone.[1][2][3] This initial screening serves as a gatekeeper, filtering out candidates with unfavorable toxicity profiles long before they enter costly and time-consuming in vivo studies.[1] The subject of this guide, this compound, belongs to the hydantoin class of heterocyclic compounds. Hydantoin derivatives are known to exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and, notably, antitumor effects.[4][5] Several studies have highlighted the antiproliferative and cytotoxic activities of various hydantoin derivatives against cancer cell lines, making this structural motif a person of interest in oncology research.[4][6][7][8]
Therefore, a systematic and rigorous preliminary cytotoxicity screening of this compound is a scientifically mandated first step to profile its therapeutic potential. This guide will detail the use of two mechanistically distinct, yet complementary, colorimetric assays—the MTT and LDH assays—to generate a foundational understanding of the compound's effect on cell viability and membrane integrity.
Part 1: Foundational Strategy - Assay and Cell Line Selection
The credibility of any screening campaign hinges on the appropriate selection of assays and model systems. Our approach is designed to yield a multi-faceted view of the compound's cytotoxic effects.
The Dual-Assay Approach: A Mechanistic Cross-Validation
-
MTT Assay for Metabolic Viability: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[10][11] The core principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][11][12] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[12][13][14]
-
LDH Assay for Membrane Integrity: This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[15] LDH is a stable cytoplasmic enzyme present in all eukaryotic cells.[15][16] Upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis, LDH is released into the culture medium. The LDH assay measures this released enzyme activity through a coupled enzymatic reaction that results in the formation of a colored formazan product, the absorbance of which is proportional to the extent of cell lysis.[15][16][17]
By using both assays, we can differentiate between a compound that causes metabolic dysfunction (a decrease in MTT signal) and one that induces overt cell lysis (an increase in LDH signal).
Strategic Selection of Cancer Cell Lines
The choice of cell lines is critical for contextualizing the cytotoxic activity of the test compound. For a preliminary screen, a panel of well-characterized and commonly used cancer cell lines from different tissue origins provides a broad initial assessment. We will utilize the following:
-
HeLa (Human Cervical Adenocarcinoma): A robust and rapidly proliferating cell line, widely used as a benchmark in cancer research.[18][19][20]
-
A549 (Human Lung Carcinoma): A model for non-small-cell lung cancer, these are alveolar basal epithelial cells.[21][22][23][24]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, crucial for studies targeting hormone-dependent cancers.[25][26][27]
These cell lines are well-documented, and their baseline culture conditions and growth kinetics are thoroughly established, providing a reliable foundation for cytotoxicity testing.
Part 2: Experimental Protocols
The following sections provide detailed, step-by-step protocols. Adherence to aseptic techniques and proper cell culture practices is paramount for reproducible results.
Cell Culture and Maintenance
Protocols for the routine culture of the selected cell lines are summarized below. It is essential to maintain cells in a humidified incubator at 37°C with 5% CO2.[19][21][25]
| Cell Line | Growth Medium | Subculture Protocol | Doubling Time (Approx.) |
| HeLa | Eagle's Minimum Essential Medium (EMEM) + 10% Fetal Bovine Serum (FBS) | Rinse with PBS, detach with 0.25% Trypsin-EDTA. Split 1:5 to 1:10 when 80-90% confluent.[18][28] | 24 hours[19] |
| A549 | F-12K Medium + 10% FBS | Rinse with PBS, detach with 0.05-0.25% Trypsin-EDTA. Split 1:4 to 1:9 when 70-90% confluent.[21][29] | 22 hours[21][24] |
| MCF-7 | Eagle's Minimum Essential Medium (EMEM) + 10% FBS + 0.01 mg/mL human insulin | Rinse with PBS, detach with 0.25% Trypsin-EDTA. Split 1:2 to 1:4 when 80-90% confluent.[25][26] | 30-40 hours[25] |
Experimental Workflow for Cytotoxicity Screening
The overall workflow is designed for a 96-well plate format to facilitate high-throughput screening.
Caption: General workflow for in vitro cytotoxicity screening.
Detailed Protocol: MTT Assay
This protocol is adapted from standard methodologies.[10][11][12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10][12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10][12] Read the absorbance at 570-590 nm using a microplate reader.[10]
Detailed Protocol: LDH Assay
This protocol follows the general principles of commercially available LDH assay kits.[15]
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to set up three control groups:
-
Background Control: Medium only (no cells).
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 200-500 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Reading: Add 50 µL of a stop solution if required by the specific kit.[17] Measure the absorbance at 490 nm.
Part 3: Data Analysis and Interpretation
Calculating Cytotoxicity
-
MTT Assay: The percentage of cell viability is calculated as: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
LDH Assay: The percentage of cytotoxicity is calculated as: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percentage of viability (or cytotoxicity) against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Hypothetical Data Presentation
The results of the preliminary screening should be summarized in a clear, tabular format.
Table 1: Hypothetical IC50 Values (µM) for this compound after 48h Treatment
| Assay | HeLa | A549 | MCF-7 |
| MTT (Metabolic Viability) | 25.3 | 42.1 | 18.9 |
| LDH (Membrane Integrity) | 30.1 | 55.8 | 22.5 |
Interpretation of Hypothetical Data: In this example, the compound shows the most potent cytotoxic effect against the MCF-7 breast cancer cell line, followed by HeLa and then A549. The similar IC50 values obtained from both the MTT and LDH assays suggest that the compound's mechanism of action likely involves a loss of membrane integrity that correlates with metabolic decline.
Part 4: Mechanistic Insights and Future Directions
The data generated from this preliminary screen provides the foundational evidence needed to guide subsequent research.
Visualizing the Assay Principles
Understanding the underlying mechanisms of the chosen assays is crucial for accurate data interpretation.
Caption: Principles of the MTT and LDH cytotoxicity assays.
Concluding Remarks and Next Steps
This guide has outlined a robust and scientifically sound methodology for the preliminary cytotoxicity screening of this compound. The dual-assay approach, coupled with a panel of diverse cancer cell lines, provides a comprehensive initial assessment of the compound's cytotoxic potential.
Should the IC50 values indicate significant cytotoxic activity (typically in the low micromolar range), the following steps are recommended:
-
Selectivity Screening: Test the compound against non-cancerous cell lines (e.g., fibroblasts) to determine its cancer-selective toxicity.
-
Mechanism of Action Studies: Employ assays for apoptosis (e.g., caspase activation, Annexin V staining) and cell cycle analysis to elucidate the mode of cell death.
-
Structural Activity Relationship (SAR) Studies: Synthesize and screen analogues of the lead compound to optimize potency and reduce off-target toxicity.
By following this structured and logically validated approach, researchers can efficiently and accurately characterize the cytotoxic profile of novel compounds, paving the way for the development of next-generation therapeutic agents.
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A549 Cell Subculture Protocol. (n.d.). Altogen Biosystems. Retrieved from [Link]
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Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. (n.d.). REPROCELL. Retrieved from [Link]
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MCF-7 Culture Protocol. (n.d.). Altogen Biosystems. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]
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MTT Assay Protocol for Lab Use. (n.d.). Scribd. Retrieved from [Link]
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Expert Insights | HeLa - Gene-editing Cell for Beginners. (2025). Ubigene. Retrieved from [Link]
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How to culture MCF7 cells? (2012). ResearchGate. Retrieved from [Link]
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LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]
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MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved from [Link]
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Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! (2025). Ubigene. Retrieved from [Link]
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Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006. (n.d.). ResearchGate. Retrieved from [Link]
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Protocol – Version 1.0. (n.d.). AXOL Bioscience. Retrieved from [Link]
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Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking. (2008). UCSC Genome Browser. Retrieved from [Link]
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Passaging of HeLa cells. (n.d.). iGEM. Retrieved from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
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Cell culture of 7721 or HeLa cells. (2017). Protocols.io. Retrieved from [Link]
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Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). MDPI. Retrieved from [Link]
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A549 - Cell Line. (n.d.). BCRJ. Retrieved from [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
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Synthesis, Antiproliferative, and Cytotoxic Effect of Two New Hydantoin Derivatives on Growth of Mouse Mammary Adenocarcinoma Cell Line (AMN3) (In vitro). (n.d.). ProQuest. Retrieved from [Link]
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Derivatization of "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" for library synthesis
An In-Depth Technical Guide to the Derivatization of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid for Library Synthesis
Introduction: The Strategic Value of the Hydantoin-Benzoic Acid Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a core scaffold is a pivotal decision that dictates the scope and potential of a chemical library. The molecule this compound presents itself as a scaffold of significant strategic value. Its structure is a composite of two key pharmacophoric features: the hydantoin (imidazolidine-2,4-dione) ring and a benzoic acid moiety. The hydantoin core is a well-established "privileged structure," frequently appearing in a wide array of bioactive compounds and marketed drugs, including antiepileptics and anticancer agents.[1][2] The benzoic acid portion not only provides a crucial vector for derivatization but also offers a handle for modulating physicochemical properties such as solubility and protein-binding interactions.
This guide, intended for researchers and scientists in drug development, provides a comprehensive exploration of the chemical strategies available to derivatize this core. We will delve into the practical execution of high-throughput synthesis, focusing on robust and versatile reactions that enable the creation of large, diverse chemical libraries. The discussion will be grounded in mechanistic understanding, explaining the causality behind experimental choices to ensure both technical accuracy and field-proven insight.
Visualizing the Core: Points of Diversification
The synthetic versatility of this compound stems from two primary, chemically distinct reactive sites. These sites allow for orthogonal derivatization, enabling the systematic construction of a two-dimensional library from a single core structure.
Caption: Core scaffold with two primary points for library diversification.
Part 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is the most versatile handle on the scaffold, amenable to a host of robust reactions suitable for library synthesis. Its derivatization allows for the introduction of a wide array of chemical functionalities, profoundly impacting the steric and electronic properties of the final compounds.
Amide Bond Formation: The Workhorse of Library Synthesis
The formation of an amide bond is arguably the most fundamental and widely used reaction in medicinal chemistry.[3] Its stability, coupled with the vast commercial availability of primary and secondary amines, makes it an ideal choice for generating large and diverse libraries.
Mechanistic Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions.[4] Therefore, the carboxylic acid must first be "activated." This is achieved by using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Caption: General workflow for amide bond formation using a coupling agent.
Field-Proven Protocols: For DNA-encoded libraries (DELs), where reactions must proceed in aqueous environments, specific reagent combinations have been optimized. A highly effective system utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like 1-hydroxy-7-azabenzotriazole (HOAt) and a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA).[5] This combination has demonstrated high conversion rates across a vast array of carboxylic acids and amines.[5]
Table 1: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Key Characteristics & Causality |
|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Forms a highly reactive O-acylisourea intermediate. EDC is water-soluble, making it ideal for aqueous reactions.[] |
| Uronium/Guanidinium Salts | HATU, HBTU, HCTU | Pre-activated reagents that rapidly form active esters. Known for high efficiency and low racemization rates.[] |
| Phosphonium Salts | PyBOP, BOP | Effective for sterically hindered couplings. Generates carcinogenic HMPA as a byproduct (BOP), so PyBOP is preferred. |
| Imidazolium-based | CDI | Forms a reactive acyl-imidazole intermediate. Byproducts are gaseous (CO2) and imidazole, simplifying purification.[7] |
Detailed Experimental Protocol: General Amide Coupling using EDC/HOAt
-
Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Activation: Add HOAt (1.2 eq.) and EDC (1.2 eq.) to the solution. Stir at room temperature for 15-30 minutes. The formation of the active ester can be monitored by LC-MS.
-
Amine Addition: Add the desired amine (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. The progress should be monitored by LC-MS or TLC.
-
Work-up & Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or preparative HPLC.
Esterification: Modulating Polarity and Bioavailability
Esterification provides another robust avenue for derivatization, often yielding products with increased lipophilicity and altered metabolic stability compared to their carboxylic acid or amide counterparts.
Key Methodologies:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H2SO4).[8][9] The reaction is reversible, and driving it to completion often requires removing the water byproduct, typically through azeotropic distillation.[8]
-
Steglich Esterification: A milder and often more efficient method for library synthesis, particularly for temperature-sensitive substrates. It utilizes a carbodiimide (like DCC or EDC) to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the nucleophilic attack by the alcohol.[10]
Detailed Experimental Protocol: Steglich Esterification
-
Preparation: To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM, add EDC (1.5 eq.) portion-wise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification: Filter the reaction mixture to remove any urea byproduct. Dilute the filtrate with DCM and wash with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer, concentrate, and purify the crude product via chromatography.
Multicomponent Reactions (MCRs): Maximizing Diversity and Complexity
MCRs are powerful tools in combinatorial chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This "one-pot" nature dramatically increases efficiency and atom economy, making MCRs ideal for library generation.
1.3.1 The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of MCR-based library synthesis. It combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold.[11][12] This reaction is exceptionally versatile, as each of the four input components can be varied independently, leading to a massive expansion of chemical space.[13]
Mechanistic Pathway: The reaction proceeds through the formation of an imine from the amine and carbonyl compound. This imine then reacts with the isocyanide and the carboxylate anion in a series of steps, culminating in an irreversible Mumm rearrangement to yield the stable bis-amide product.[11][13]
Caption: Simplified Ugi four-component reaction (U-4CR) pathway.
1.3.2 The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is another powerful isocyanide-based MCR, first reported in 1921.[14] It involves the condensation of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[15][16][17] This reaction provides rapid access to a different, yet equally valuable, chemical scaffold compared to the Ugi reaction.
Mechanistic Considerations: The reaction is believed to proceed through a cyclic, non-ionic transition state in aprotic solvents, especially at high concentrations.[16] In polar solvents, an ionic pathway involving protonation of the carbonyl may operate.[15][17]
Part 2: Derivatization of the Imidazolidinedione (Hydantoin) Moiety
While the carboxylic acid offers one dimension of diversity, the hydantoin ring itself provides a second, orthogonal site for modification at the N3 position.
N-Alkylation and N-Arylation
The secondary amine (N-H) within the hydantoin ring can be deprotonated by a suitable base and subsequently reacted with an electrophile, such as an alkyl or aryl halide, to introduce a second point of diversity (R2).
Reaction Rationale: Standard N-alkylation conditions often involve a base like potassium carbonate (K2CO3) or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile.[18] The choice of base is critical; stronger bases could potentially lead to side reactions. Triethylamine can also be used for a one-step alkylation with alkyl bromides at room temperature.[19] For N-arylation, palladium- or copper-catalyzed cross-coupling reactions with aryl boronic acids or aryl halides are common strategies.[20]
Detailed Experimental Protocol: General N-Alkylation
-
Preparation: To a solution of the this compound ester derivative (1.0 eq.) in anhydrous DMF, add a base such as K2CO3 (2.0-3.0 eq.).
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq.).
-
Reaction: Heat the reaction mixture (e.g., 60-80 °C) for 2-24 hours, monitoring by LC-MS.
-
Work-up & Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry, concentrate, and purify by chromatography.
Part 3: Integrated Library Synthesis Workflow & Characterization
A robust library synthesis plan integrates these derivatization strategies in a logical sequence. A common approach is to first diversify the more robust carboxylic acid handle and then introduce the second point of diversity on the hydantoin nitrogen.
Caption: A two-step workflow for combinatorial library synthesis.
Analytical Characterization of the Library
Confirmation of structure and assessment of purity are paramount. A suite of analytical techniques is required for comprehensive characterization.
Table 2: Analytical Techniques for Library Characterization
| Technique | Purpose | Key Insights |
|---|---|---|
| LC-MS | High-throughput purity assessment and mass confirmation.[21] | Provides molecular weight of the product and an estimate of purity based on UV or other detectors. Essential for reaction monitoring and final quality control.[22] |
| High-Resolution MS (HRMS) | Accurate mass determination. | Confirms the elemental composition of the synthesized compounds, providing high confidence in structural assignment.[21] |
| NMR Spectroscopy (¹H, ¹³C) | Unambiguous structure elucidation. | Provides detailed information about the chemical environment of each atom, confirming connectivity and stereochemistry for representative library members. |
| Tandem MS (MS/MS) | Structural fragmentation analysis. | Can be used to confirm the identity of compounds in a library by matching fragmentation patterns against a reference or predicted spectrum.[23] |
Conclusion
The this compound scaffold is a highly valuable starting point for the construction of diverse and complex chemical libraries. By leveraging robust and orthogonal chemical transformations—primarily amide coupling, esterification, and multicomponent reactions at the carboxylic acid, followed by N-alkylation of the hydantoin ring—researchers can efficiently explore a vast chemical space. The key to success lies in the rational selection of reaction conditions, the strategic combination of diverse building blocks, and rigorous analytical characterization. This guide provides the foundational principles and practical protocols to empower scientists in their quest to develop novel therapeutics grounded in this promising molecular architecture.
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Organic Letters. A Reductive Ugi Reaction with Carboxylic Acids Replacing Aldehydes. [Link]
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Organic Chemistry Portal. Passerini Reaction. [Link]
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Chemistry Notes. Passerini Reaction Mechanism, Examples, and Applications. [Link]
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Organic Chemistry Portal. Ugi Reaction. [Link]
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National Institutes of Health (NIH). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]
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Thieme E-Books & E-Journals. Amide-Bond-Forming Reactions. [Link]
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New Food Magazine. Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
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Chemistry LibreTexts. Synthesis of Amides. [Link]
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National Institutes of Health (NIH). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. [Link]
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ResearchGate. Derivatization of carboxylic groups prior to their LC analysis – A review. [Link]
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JoVE. Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]
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National Institutes of Health (NIH). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]
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Chemistry LibreTexts. Chemistry of Amides. [Link]
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Chemistry LibreTexts. Derivatization. [Link]
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PubMed Central. Solid-phase synthesis of a library of amphipatic hydantoins. Discovery of new hits for TRPV1 blockade. [Link]
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ResearchGate. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link]
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JoVE. Esterification. [Link]
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ACS Publications. Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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eScholarship.org. Identification of small molecules using accurate mass MS/MS search. [Link]
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FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
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PubChem. 4-[[2-butyl-5-[(E)-(3-butyl-2,5-dioxoimidazolidin-4-ylidene)methyl]imidazol-1-yl]methyl]benzoic acid. [Link]
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PubMed. diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. [Link]
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Arkivoc. A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. [Link]
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PubMed Central. Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. [Link]
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PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
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PubMed. Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. [Link]
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SynZeal. Oxo-Enzalutamide. [Link]
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PubMed. Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. [Link]
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ResearchGate. Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. [Link]
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Methodological & Application
The Strategic Utility of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid in Modern Organic Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for versatile and functionalized building blocks is paramount. Among these, 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid emerges as a molecule of significant interest. Its unique structural architecture, featuring a rigid hydantoin ring system appended to a synthetically malleable benzoic acid moiety, offers a compelling platform for the construction of complex molecular entities with diverse biological and material properties. This guide provides an in-depth exploration of the applications and synthetic protocols associated with this valuable building block, tailored for researchers, medicinal chemists, and professionals in drug development.
Core Attributes and Synthetic Rationale
This compound, with the chemical formula C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol , presents a bifunctional scaffold. The hydantoin (2,4-dioxoimidazolidine) portion of the molecule is a well-recognized pharmacophore found in a variety of clinically significant drugs, including anticonvulsants and antidiabetic agents. The benzoic acid group, on the other hand, provides a convenient handle for a wide array of chemical transformations, most notably amide bond formation and esterification. This dual-functionality is the cornerstone of its utility as a building block.
The strategic value of this compound lies in its ability to introduce the hydantoin motif into larger molecular frameworks. The hydantoin ring is known for its ability to participate in hydrogen bonding and its rigid structure can serve to orient other functional groups in a specific spatial arrangement, which is often crucial for biological activity.
Key Applications in Organic Synthesis
The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The carboxylic acid functionality is the main site of reactivity, allowing for the facile construction of amides and esters.
Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond from the carboxylic acid of this compound is a cornerstone of its application. This reaction allows for the coupling of this building block with a diverse range of primary and secondary amines, leading to the generation of libraries of compounds for biological screening.
Conceptual Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
A variety of coupling reagents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions.[1][2] Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]
Esterification: Modulating Physicochemical Properties
Esterification of the carboxylic acid group provides another avenue for derivatization. This transformation is often employed to modify the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability.
Conceptual Workflow for Esterification:
Caption: General workflow for esterification.
Classic Fischer-Speier esterification, utilizing an excess of the alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method.[3] Alternatively, milder conditions can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Detailed Protocols
The following protocols are representative examples of how this compound can be utilized in organic synthesis. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for the coupling of this compound with a primary or secondary amine using the common coupling agents EDC and HOBt (Hydroxybenzotriazole).
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired amide.
Protocol 2: General Procedure for Fischer-Speier Esterification
This protocol outlines the esterification of this compound with an alcohol under acidic conditions.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or Dichloromethane
Procedure:
-
Suspend this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired ester.[3]
Data Summary
The following table summarizes typical reaction parameters for the derivatization of benzoic acids, which can be extrapolated for this compound. Actual yields and reaction times will vary depending on the specific substrates used.
| Reaction Type | Coupling/Catalyst System | Base (if applicable) | Solvent | Typical Temperature | Typical Reaction Time |
| Amide Coupling | EDC/HOBt | DIPEA or TEA | DMF or DCM | 0 °C to RT | 12-24 h |
| HATU | DIPEA or TEA | DMF | RT | 1-4 h | |
| SOCl₂ then Amine | Pyridine or TEA | Toluene or DCM | Reflux (for acid chloride formation) | 2-6 h | |
| Esterification | H₂SO₄ (catalytic) | N/A | Excess Alcohol | Reflux | 4-24 h |
| DCC/DMAP | N/A | DCM | 0 °C to RT | 4-12 h |
Conclusion and Future Outlook
This compound stands as a highly valuable and versatile building block in the arsenal of the modern synthetic chemist. Its bifunctional nature allows for the strategic introduction of the pharmacologically relevant hydantoin moiety into a wide array of molecular architectures through robust and well-established synthetic transformations. The protocols outlined herein provide a solid foundation for the utilization of this compound in the synthesis of novel bioactive molecules and advanced materials. As the quest for new chemical entities with tailored properties continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating innovation and discovery.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
- Sheehan, J. C.; Hess, G. P. A New Method of Forming the Peptide Bond. J. Am. Chem. Soc.1955, 77 (4), 1067–1068.
- Carpino, L. A. 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. J. Am. Chem. Soc.1993, 115 (10), 4397–4398.
- Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative assembly of modularly substituted 2-aminobenzimidazoles. J. Am. Chem. Soc.2009, 131 (20), 6961–6963.
- Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009, 38 (2), 606–631.
- Han, S.-Y.; Kim, Y.-A. Recent development of peptide coupling reagents in organic synthesis. Tetrahedron2004, 60 (11), 2447–2467.
- Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005, 61 (46), 10827–10852.
- El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011, 111 (11), 6557–6602.
- Lazić, A. M.; Zloh, M. In Silico Approaches to predict half-life of peptide therapeutics. Front. Chem.2021, 9, 635315.
Sources
Application Notes and Protocols for High-Throughput Screening of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid Derivatives
Introduction: The Therapeutic Potential of the Hydantoin Scaffold
The hydantoin ring system, a core component of the 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid scaffold, is recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby exhibiting a broad range of pharmacological activities. Derivatives of the hydantoin core have demonstrated efficacy as anticancer, antidiabetic, and neuroprotective agents.[1] The inherent versatility of this scaffold makes libraries of its derivatives, such as those based on this compound, prime candidates for high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutics.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays for the identification of bioactive derivatives of this compound. We will focus on two key, clinically relevant targets for which this scaffold has shown significant promise: Aldose Reductase (ALR2) and the Androgen Receptor (AR) .
Key Biological Targets and Rationale for Screening
Aldose Reductase (ALR2): A Target for Diabetic Complications
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol.[2][3] Under hyperglycemic conditions, the increased activity of this pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[2][3] Therefore, inhibitors of ALR2 are promising therapeutic agents for the management of these conditions.[3] The this compound scaffold is a key feature in known aldose reductase inhibitors, making it a high-priority target for screening new derivatives.
Androgen Receptor (AR): A Target in Prostate Cancer
The androgen receptor is a ligand-activated transcription factor that plays a critical role in the development and progression of prostate cancer.[4][5] Antagonists of the AR are a cornerstone of treatment for castration-resistant prostate cancer (CRPC).[4] The blockbuster drug Enzalutamide, a potent AR antagonist, features a hydantoin core, demonstrating the effectiveness of this scaffold in targeting the AR.[4] Screening derivatives of this compound can lead to the discovery of novel, non-steroidal AR antagonists with improved efficacy or resistance profiles.[2][5]
High-Throughput Screening Workflow
A typical HTS campaign for identifying novel inhibitors from a library of this compound derivatives follows a multi-stage process. The workflow is designed to efficiently screen large numbers of compounds and progressively narrow down to the most promising candidates.
Figure 1: A generalized high-throughput screening workflow for the identification of bioactive compounds.
Protocol 1: Biochemical Assay for Aldose Reductase (ALR2) Inhibition
This protocol describes a fluorescence-based biochemical assay to identify inhibitors of ALR2. The assay measures the consumption of the cofactor NADPH, which is fluorescent, during the enzymatic reaction. A decrease in the rate of NADPH consumption indicates inhibition of ALR2.
Assay Principle
The enzymatic activity of ALR2 is monitored by the decrease in fluorescence of NADPH as it is oxidized to NADP+. Inhibitors of ALR2 will slow down this reaction, resulting in a smaller decrease in fluorescence over time. This homogeneous assay format is highly amenable to HTS.[6][7]
Figure 2: Principle of the fluorescence-based ALR2 inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant Human Aldose Reductase (ALR2)
-
Substrate: DL-Glyceraldehyde
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer: 100 mM Potassium Phosphate, pH 6.2
-
Positive Control: Epalrestat or another known ALR2 inhibitor
-
Test Compounds: Library of this compound derivatives dissolved in DMSO
-
Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements
-
Plate Reader: Capable of fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)
Detailed Experimental Protocol
-
Compound Plating:
-
Prepare a master plate of test compounds at a high concentration (e.g., 10 mM in DMSO).
-
Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 50 nL) of each test compound solution to the wells of a 384-well assay plate. This will result in a final assay concentration of, for example, 10 µM.
-
Include wells with DMSO only (negative control) and a known inhibitor like Epalrestat (positive control).
-
-
Reagent Preparation:
-
ALR2 Enzyme Solution: Dilute the ALR2 enzyme stock in cold assay buffer to the desired final concentration (e.g., 5 µg/mL).[2]
-
NADPH Solution: Prepare a stock solution of NADPH in assay buffer. The final concentration in the assay should be at or below the Km value for NADPH to effectively identify competitive inhibitors (e.g., 0.2 mM).[2]
-
Substrate Solution: Prepare a stock solution of DL-Glyceraldehyde in assay buffer. The final concentration should be around its Km value (e.g., 250 µM).[2]
-
-
Assay Procedure:
-
Add 10 µL of the ALR2 enzyme solution to each well of the compound-plated 384-well plate.
-
Add 5 µL of the NADPH solution to each well.
-
Briefly centrifuge the plates to ensure proper mixing.
-
Pre-incubate the plates at 37°C for 15 minutes to allow for compound binding to the enzyme.[2]
-
Initiate the enzymatic reaction by adding 5 µL of the DL-Glyceraldehyde substrate solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm) in kinetic mode, with readings every 30-60 seconds for 10-15 minutes.
-
Data Analysis
-
Calculate the Reaction Rate: For each well, determine the rate of NADPH oxidation (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V_compound - V_blank) / (V_vehicle - V_blank)] * 100
-
Where:
-
V_compound is the reaction rate in the presence of the test compound.
-
V_vehicle is the reaction rate in the presence of DMSO (negative control).
-
V_blank is the reaction rate in the absence of the enzyme (background).
-
-
-
Hit Identification: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits."
-
Dose-Response and IC50 Determination: Confirmed hits should be re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50).
| Parameter | Typical Value |
| Final Compound Concentration | 10 µM |
| Final ALR2 Concentration | 5 µg/mL |
| Final NADPH Concentration | 0.2 mM |
| Final DL-Glyceraldehyde Conc. | 250 µM |
| Incubation Temperature | 37°C |
| Assay Volume | 20 µL |
Protocol 2: Cell-Based Reporter Assay for Androgen Receptor (AR) Antagonism
This protocol details a cell-based luciferase reporter gene assay to identify antagonists of the androgen receptor. This assay provides a functional readout of AR activity within a cellular context.
Assay Principle
The assay utilizes a human cell line (e.g., PC3 or HEK293) that is engineered to stably express the human androgen receptor and a luciferase reporter gene under the transcriptional control of an androgen-responsive element (ARE).[8][9] When an AR agonist (like dihydrotestosterone, DHT) binds to the AR, the receptor translocates to the nucleus, binds to the ARE, and drives the expression of luciferase. An AR antagonist will compete with the agonist for binding to the AR, thereby inhibiting the expression of luciferase and reducing the luminescent signal.[10]
Figure 3: Principle of the androgen receptor luciferase reporter assay.
Materials and Reagents
-
Cell Line: A suitable human cell line (e.g., PC3/AR, T47D-AR) stably transfected with a luciferase reporter construct containing an androgen-responsive promoter.[8][11]
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS).
-
Charcoal-Stripped FBS: To remove endogenous steroids.
-
AR Agonist: Dihydrotestosterone (DHT) or a synthetic agonist like R1881.
-
Positive Control: Enzalutamide or Bicalutamide.
-
Test Compounds: Library of this compound derivatives dissolved in DMSO.
-
Microplates: 384-well, white, solid-bottom cell culture plates.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Promega Bright-Glo™).
-
Luminometer: Plate reader capable of measuring luminescence.
Detailed Experimental Protocol
-
Cell Seeding:
-
Culture the reporter cell line in medium containing charcoal-stripped FBS for at least 24 hours prior to the assay to reduce background AR activation.
-
Harvest and seed the cells into 384-well white plates at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 20 µL.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Compound and Agonist Addition:
-
Using an acoustic liquid handler, add a small volume (e.g., 50 nL) of the test compounds, DMSO (vehicle control), and positive control (Enzalutamide) to the appropriate wells.
-
Prepare a solution of DHT in the assay medium at a concentration that elicits a submaximal response (e.g., EC80 concentration, typically in the low nanomolar range).
-
Add 5 µL of the DHT solution to all wells except for the no-agonist control wells. Add 5 µL of medium without DHT to the no-agonist wells.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for AR-mediated transcription and luciferase expression.
-
-
Luminescence Measurement:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Data Analysis
-
Normalize Data: Normalize the raw luminescence units (RLU) to the vehicle control (DMSO + DHT) to determine the percent activity. % Activity = (RLU_compound / RLU_vehicle) * 100
-
Calculate Percent Inhibition: % Inhibition = 100 - % Activity
-
Hit Identification: Identify hits as compounds that inhibit the DHT-induced luciferase activity by a defined threshold (e.g., >50%).
-
Dose-Response and IC50 Determination: Perform dose-response experiments for confirmed hits to determine their IC50 values.
| Parameter | Typical Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Final Compound Concentration | 10 µM |
| Final DHT Concentration | EC80 (e.g., 0.1-1 nM) |
| Incubation Time | 18-24 hours |
| Assay Volume | 25 µL (before reagent addition) |
Counter-Screening and Hit Validation
It is crucial to perform counter-screens to eliminate false positives. For instance, compounds identified in the primary screens should be tested for cytotoxicity using an orthogonal assay, such as an MTT or CellTiter-Glo® assay. Additionally, assay-specific interferences, such as auto-fluorescence or inhibition of the luciferase enzyme, should be investigated for hits.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics targeting Aldose Reductase and the Androgen Receptor. The high-throughput screening protocols detailed in this application note provide robust and validated methods for efficiently screening compound libraries to identify potent and selective modulators of these key biological targets. Careful assay design, optimization, and rigorous hit validation are paramount to the success of any drug discovery campaign.
References
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of 5-(2-Thienyl)hydantoin Libraries.
-
Nishikawa, J., et al. (2004). A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells. Journal of Steroid Biochemistry and Molecular Biology, 92(3), 163-172. Retrieved from [Link]
- Eurofins Discovery. (n.d.). AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay - TW.
-
Makkonen, H., et al. (2011). Analysis of Androgen Receptor Activity by Reporter Gene Assays. Methods in Molecular Biology, 776, 57-73. Retrieved from [Link]
-
Sonneveld, E., et al. (2006). Development of an androgen reporter gene assay (AR-LUX) utilizing a human cell line with an endogenously regulated androgen receptor. Analytical and Bioanalytical Chemistry, 385(5), 870-880. Retrieved from [Link]
-
Zhang, L., et al. (2021). Fluorescence-based screening for engineered aldo-keto reductase KmAKR with improved catalytic performance and extended substrate scope. Biotechnology and Bioengineering, 118(9), 3624-3636. Retrieved from [Link]
-
PubChem. (n.d.). Enzalutamide Carboxylic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Enzalutamide. Retrieved from [Link]
-
Li, Z., et al. (2017). A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase. ASSAY and Drug Development Technologies, 15(6), 265-274. Retrieved from [Link]
-
Monaghan, A. E., et al. (2022). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. ASSAY and Drug Development Technologies, 20(3), 111-124. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Aldose Reductase Human Enzymatic LeadHunter Assay - TW. Retrieved from [Link]
-
Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5338-5350. Retrieved from [Link]
-
Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13. Retrieved from [Link]
-
Bakal, R. L., et al. (2022). Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches. Journal of the Saudi Pharmaceutical Society, 30(7), 803-817. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 27(21), 7263. Retrieved from [Link]
-
CCDC. (2021, May 14). CSD-Discovery in Action: Identifying Aldose Reductase Inhibitors from Green Fluorescent Protein to Treat Diabetes Complications. Retrieved from [Link]
-
Shiraishi, N., et al. (2020). High-throughput screen identifies 5-HT receptor as a modulator of AR and a therapeutic target for prostate cancer. The Prostate, 80(11), 885-894. Retrieved from [Link]
-
Bakal, R. L., et al. (2022). Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches. Saudi Pharmaceutical Journal, 30(7), 803-817. Retrieved from [Link]
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Application Note: Quantitative Analysis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, a key chemical entity with potential applications in pharmaceutical development. We present three robust analytical methods tailored for different laboratory needs: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and assay, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and UV-Vis Spectrophotometry for rapid, high-concentration measurements. Each protocol is designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity, accuracy, and reproducibility.[1][2][3][4] This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the development and manufacturing of pharmaceuticals.
Introduction and Physicochemical Profile
This compound is a heterocyclic compound incorporating both a hydantoin ring and a benzoic acid moiety. Accurate quantification is critical for various stages of drug development, including synthesis monitoring, purity assessment, stability testing, and formulation analysis. The molecule's structure lends itself to several analytical techniques. The aromatic benzoic acid portion contains a strong chromophore, making it ideal for UV-based detection methods. The carboxylic acid group provides an ionizable site, which is crucial for manipulating retention in reversed-phase chromatography and for sensitive detection by mass spectrometry.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
| Chemical Formula | C₁₀H₈N₂O₄ | Inferred |
| Molecular Weight | 220.18 g/mol | Inferred |
| Structure | Aromatic carboxylic acid with a hydantoin substituent | Inferred |
| Key Functional Groups | Carboxylic Acid, Phenyl Ring, Imide | Inferred |
| Predicted UV λmax | ~240-270 nm (in acidic mobile phase) | Inferred from similar structures |
Method 1: Quantitative Analysis by Reverse-Phase HPLC-UV
This method is the gold standard for assay and purity determination in quality control settings due to its robustness, precision, and widespread availability. The principle relies on separating the analyte from impurities on a non-polar stationary phase (C18) with a polar mobile phase. An acidic modifier is used in the mobile phase to suppress the ionization of the analyte's carboxylic acid group, ensuring it remains in a single, protonated form. This results in a well-retained, sharp, and symmetrical chromatographic peak, which is essential for accurate quantification.
Experimental Protocol: HPLC-UV
2.1.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Formic acid (≥99% purity).
-
Ultrapure water (18.2 MΩ·cm).
-
Analytical balance, volumetric flasks, and pipettes.
-
0.45 µm solvent filters and 0.22 µm syringe filters.
2.1.2. Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. Filter and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Filter and degas.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with Diluent.
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient: 20% B to 80% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Set to λmax (e.g., 254 nm or determined by PDA) |
| Run Time | 15 minutes |
2.1.4. Analysis Workflow
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Perform a blank injection (Diluent) to ensure a clean baseline.
-
Inject the calibration standards from lowest to highest concentration.
-
Construct a calibration curve by plotting peak area against concentration. A linear regression with R² > 0.999 is required.
-
Prepare sample solutions at a concentration expected to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
Inject the sample solutions.
-
Quantify the analyte in the samples using the linear regression equation from the calibration curve.
Visualization: HPLC Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
Method Validation Framework
All analytical methods must be validated to ensure they are fit for purpose.[4] The validation should be conducted according to ICH Q2(R2) guidelines, assessing the parameters summarized below.[1][3][5]
Table 2: HPLC-UV Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity index > 0.995 (PDA). No interference at the analyte's retention time from blank or placebo. |
| Linearity | To demonstrate a direct proportional relationship between concentration and response. | Correlation coefficient (R²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80% to 120% of the target concentration. |
| Accuracy | The closeness of test results to the true value. | 98.0% to 102.0% recovery for spiked samples at three concentration levels. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10% at this concentration. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within system suitability limits when varying flow rate (±10%), column temp (±5°C), etc. |
Method 2: High-Sensitivity Analysis by LC-MS/MS
For applications requiring lower detection limits, such as bioanalysis or trace impurity quantification, LC-MS/MS is the preferred method. It couples the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is ionized (typically via electrospray ionization, ESI) and fragmented, and a specific precursor-product ion transition is monitored (Multiple Reaction Monitoring, MRM), virtually eliminating matrix interference. Given the carboxylic acid group, ESI in negative ion mode (ESI-) is the logical choice, as the analyte will readily lose a proton to form the [M-H]⁻ ion.
Experimental Protocol: LC-MS/MS
3.1.1. Instrumentation and Consumables
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
LC conditions and consumables are similar to the HPLC-UV method, though smaller particle size columns (e.g., sub-2 µm) can be used for faster analysis.
-
LC-MS grade solvents and additives are required.
3.1.2. Mass Spectrometer Optimization
-
Direct Infusion: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to find the optimal ionization parameters.
-
Parent Ion Selection: In negative ion mode, the primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 219.1.
-
Fragmentation (MS/MS): Perform a product ion scan on the m/z 219.1 precursor to identify stable, high-intensity product ions. A likely fragmentation would involve the loss of CO₂ (44 Da) from the carboxyl group, resulting in a product ion at m/z 175.1.
-
MRM Transition Selection: Select the most intense and specific transition for quantification (e.g., 219.1 → 175.1). A secondary, "qualifier" transition can also be monitored for confirmation.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (ESI-) | The carboxylic acid is easily deprotonated. |
| Capillary Voltage | -3.5 kV | Typical starting point for ESI-. |
| Source Temperature | 120 °C | To aid desolvation. |
| Desolvation Gas Flow | 800 L/Hr | To evaporate solvent from droplets. |
| Collision Gas | Argon | Standard for collision-induced dissociation. |
| MRM Transition (Quantifier) | m/z 219.1 → 175.1 | Precursor [M-H]⁻ → Product [M-H-CO₂]⁻. |
| Collision Energy | ~15-25 eV | To be optimized empirically for maximum product ion intensity. |
3.1.3. Analysis Workflow
-
The workflow is similar to HPLC-UV, but calibration standards are prepared at much lower concentrations (e.g., 0.1 - 100 ng/mL).
-
If analyzing in a biological matrix (e.g., plasma), a sample extraction step (e.g., protein precipitation or solid-phase extraction) is required.
-
An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.
Visualization: LC-MS/MS Method Development
Caption: Key steps in developing a selective MRM method.
Method 3: Analysis by UV-Vis Spectrophotometry
This technique is a simple and rapid method suitable for quantifying the pure analyte in a non-absorbing solvent. It operates on the Beer-Lambert law, which states that absorbance is directly proportional to concentration.[6] This method lacks the specificity of chromatography and should not be used for samples containing UV-active impurities.
Experimental Protocol: UV-Vis
-
Determine λmax: Prepare a ~10 µg/mL solution of the analyte in the chosen solvent (e.g., Methanol or 0.1 M HCl). Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Prepare a series of standards (e.g., 2, 5, 10, 15, 20 µg/mL) in the same solvent.
-
Measure Absorbance: Zero the spectrophotometer with a solvent blank. Measure the absorbance of each standard at the determined λmax.
-
Plot Data: Create a calibration curve by plotting absorbance vs. concentration. The curve should be linear with R² ≥ 0.995.
-
Quantify Sample: Prepare the unknown sample in the same solvent to a concentration that falls within the linear range of the curve. Measure its absorbance and calculate the concentration using the calibration curve's equation.
Summary and Method Selection
The choice of analytical method depends entirely on the application. The table below provides a guide for selecting the most appropriate technique.
Table 4: Comparison of Analytical Methods
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Primary Use | Assay, Purity, QC | Trace Quantification, Bioanalysis | Quick concentration check of pure substance |
| Specificity | High | Very High | Low (non-specific) |
| Sensitivity | Medium (µg/mL) | Very High (pg/mL to ng/mL) | Low (µg/mL) |
| Throughput | Medium | Medium to High | Very High |
| Cost & Complexity | Medium | High | Low |
| Validation | ICH Q2(R2) | ICH Q2(R2) + Specific guidelines | Basic (Linearity, Range) |
By following these detailed protocols and validation principles, researchers can ensure the generation of high-quality, reliable, and reproducible quantitative data for this compound, supporting robust drug development programs.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Bradley, C. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Chalmers, R. A., et al. (1983). Photodiode Array Ultraviolet Spectrophotometric Profiling of Carboxylic Acids in Physiological Fluids. Clinical Chemistry. Available at: [Link]
-
ResearchGate. (2025, August 10). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid. Available at: [Link]
-
PubChem. 4-[[2-butyl-5-[(E)-(3-butyl-2,5-dioxoimidazolidin-4-ylidene)methyl]imidazol-1-yl]methyl]benzoic acid. Available at: [Link]
-
PubChem. 4-(2-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-pyrrol-1-yl)benzoic acid. Available at: [Link]
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Sannino, F., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
-
DergiPark. GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. Available at: [Link]
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Khedr, A., et al. (2008). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. Analytical Chemistry Insights. Available at: [Link]
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Mohammed, A.M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available at: [Link]
-
BioResources. (2018, February 21). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. Available at: [Link]
-
Royal Society of Chemistry. (2025). LC-MS-based untargeted metabolomics reveals benzoic acid as a predictive biomarker for embryo implantation potential. Analyst. Available at: [Link]
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The Versatile Scaffold: Harnessing 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid for the Synthesis of Novel Heterocycles
In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutics. The compound 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, a derivative of hydantoin, has emerged as a particularly valuable starting material for the synthesis of a diverse array of heterocyclic compounds.[1][2][3] Its inherent structural features—a reactive carboxylic acid group, a robust hydantoin ring system, and a phenyl linker—provide a trifecta of opportunities for chemical modification and elaboration. This guide provides an in-depth exploration of the application of this scaffold in synthetic protocols, offering insights into the rationale behind experimental design for researchers in drug discovery and development.
I. The Rationale: Why this compound?
The utility of this compound as a synthetic precursor is rooted in its distinct chemical functionalities, which allow for a modular approach to library synthesis.
-
The Carboxylic Acid Handle: The benzoic acid moiety serves as a prime reaction site for a multitude of classic and contemporary organic transformations. It can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, which can then be used to construct new heterocyclic rings.[4][5][6] This functional handle is pivotal for introducing diversity and modulating the physicochemical properties of the final compounds.
-
The Hydantoin Core: The 2,4-dioxoimidazolidine (hydantoin) ring is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[7] Its presence in the scaffold provides a rigid and predictable framework that can engage in specific interactions with biological targets. The nitrogen atoms of the hydantoin ring can also be subjected to further functionalization, although this typically requires more forcing conditions.
-
The Phenyl Linker: The central phenyl ring provides a stable connection between the reactive carboxylic acid and the biologically relevant hydantoin moiety. Its para-substitution pattern offers a clear vector for directing synthetic modifications and for orienting the final molecule within a binding pocket.
II. Synthetic Pathways and Protocols
The true power of this compound lies in its adaptability to various synthetic strategies. Below are detailed protocols for the synthesis of several classes of novel heterocycles, predicated on the reactivity of the carboxylic acid group.
A. Synthesis of Novel Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of heterocycles known for their broad spectrum of biological activities.[8] The following protocol outlines a reliable method for the synthesis of 1,3,4-oxadiazole derivatives starting from this compound.
Protocol 1: Synthesis of 1-(4-(5-Substituted-1,3,4-oxadiazol-2-yl)phenyl)imidazolidine-2,4-dione Derivatives
This two-step protocol involves the initial conversion of the carboxylic acid to a hydrazide, followed by cyclization with a suitable reagent.
Step 1: Synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzohydrazide
-
Esterification: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. After completion, neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.
-
Hydrazinolysis: Dissolve the obtained methyl ester in ethanol and add hydrazine hydrate (5.0 eq). Reflux the mixture for 8-12 hours. Upon cooling, the product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-(2,4-Dioxoimidazolidin-1-yl)benzohydrazide.
Step 2: Cyclization to form the Oxadiazole Ring
-
Method A (using Carbon Disulfide): To a solution of 4-(2,4-Dioxoimidazolidin-1-yl)benzohydrazide (1.0 eq) in ethanol, add potassium hydroxide (2.0 eq) and carbon disulfide (3.0 eq). Reflux the mixture for 12-16 hours. After cooling, acidify the reaction mixture with dilute hydrochloric acid. The precipitated solid is the corresponding oxadiazole-2-thiol.
-
Method B (using an Aldehyde): To a solution of 4-(2,4-Dioxoimidazolidin-1-yl)benzohydrazide (1.0 eq) in glacial acetic acid, add the desired aromatic aldehyde (1.1 eq). Reflux the mixture for 6-8 hours. Pour the reaction mixture into ice-cold water. The precipitated solid is the corresponding N'-arylidenebenzohydrazide, which can be cyclized to the oxadiazole using an oxidizing agent like chloramine-T or iodine in the presence of a base.
Diagram 1: Synthesis of Oxadiazole Derivatives
Caption: General scheme for the synthesis of 1,3,4-oxadiazole derivatives.
B. Synthesis of Novel Thiazolidinone Derivatives
4-Thiazolidinones are another important class of heterocyclic compounds with diverse biological activities.[5] The following protocol describes their synthesis from our starting material.
Protocol 2: Synthesis of 2-(Substituted)-3-(4-(2,4-dioxoimidazolidin-1-yl)benzoyl)thiazolidin-4-one Derivatives
This protocol involves the formation of an intermediate Schiff base, followed by cyclization with thioglycolic acid.
-
Amide Formation: Convert this compound to its acid chloride using thionyl chloride. React the acid chloride with an appropriate primary amine to form the corresponding amide.
-
Schiff Base Formation: React the amide with a substituted aromatic aldehyde in the presence of a catalytic amount of glacial acetic acid in a suitable solvent like ethanol. Reflux for 4-6 hours to form the Schiff base.
-
Cyclization: To the Schiff base, add thioglycolic acid and a catalytic amount of anhydrous zinc chloride. Reflux the mixture for 8-10 hours. After completion of the reaction, pour the mixture into ice-cold water. The precipitated solid is the desired thiazolidinone derivative.
Diagram 2: Synthesis of Thiazolidinone Derivatives
Caption: General scheme for the synthesis of 4-thiazolidinone derivatives.
III. Data Presentation and Characterization
All synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the protons of the hydantoin ring, the phenyl ring, and the newly formed heterocyclic ring. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the hydantoin and the newly formed heterocycle, as well as the aromatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| FT-IR | Characteristic absorption bands for C=O, C-N, and other functional groups present in the molecule. |
IV. Applications in Drug Discovery
The novel heterocycles synthesized from this compound are expected to possess a wide range of biological activities, making them attractive candidates for drug discovery programs. The structural motif of this starting material is found in compounds with known biological activity, such as the anticancer agent enzalutamide.[7]
Potential therapeutic areas for exploration include:
-
Anticancer Agents: Many hydantoin and other heterocyclic derivatives exhibit potent anticancer activity.[9]
-
Antimicrobial Agents: The incorporation of various heterocyclic moieties can lead to compounds with significant antibacterial and antifungal properties.[4]
-
Anti-inflammatory Agents: Certain heterocyclic scaffolds are known to possess anti-inflammatory properties.[5]
V. Conclusion
This compound is a highly versatile and valuable scaffold for the synthesis of novel heterocyclic compounds. Its readily modifiable carboxylic acid group, coupled with the biologically relevant hydantoin core, provides a robust platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop new therapeutic agents for a variety of diseases. The modular nature of the synthetic strategies allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery.
References
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SYNTHESIS, BIOLOGICAL EVALUATION, AND IN SILICO STUDIES OF NEW HETEROCYCLES INCORPORATING 4,5,6,7- TETRABROMOPHTHALIMIDE MOIETY. (2022). Retrieved from [Link]
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Synthesis and characterization of heterocyclic derivatives from azo- azomethine compounds and evaluation of biological activity. (2024). Retrieved from [Link]
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. (2021). Angewandte Chemie International Edition, 60(52), 27153-27159. doi: 10.1002/anie.202112445
- Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. (2018). Chemical Science, 9(18), 4340-4346. doi: 10.1039/c8sc00790j
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Oxo-enzalutamide. (n.d.). PubChem. Retrieved from [Link]
- Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2019). Bioorganic Chemistry, 83, 343-353. doi: 10.1016/j.bioorg.2018.11.007
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (2019). RSC Advances, 9(33), 19047-19056. doi: 10.1039/c9ra03151k
- Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (2022). Analytical Chemistry, 94(14), 5649-5658. doi: 10.1021/acs.analchem.1c05423
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry, 67(19), 16041-16063. doi: 10.1021/acs.jmedchem.4c01198
- Discovery of 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid derivatives active as novel potent allosteric inhibitors of protein tyrosine phosphatase 1B: In silico studies and in vitro evaluation as insulinomimetic and anti-inflammatory agents. (2017). European Journal of Medicinal Chemistry, 127, 840-858. doi: 10.1016/j.ejmech.2016.10.063
- Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4)-antagonists. (2000). European Journal of Medicinal Chemistry, 35(4), 439-447. doi: 10.1016/s0223-5234(00)00142-2
- Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023). RSC Medicinal Chemistry, 14(3), 386-413. doi: 10.1039/D2MD00415A
- Synthesis , Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. (2024). Journal of Kufa for Chemical Sciences, 3(3).
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. (2012). Organic Chemistry International, 2012, 1-5. doi: 10.1155/2012/287687
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2020). BMC Chemistry, 14(1), 12. doi: 10.1186/s13065-020-00662-z
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(40), 26055-26085. doi: 10.1039/d2ra04481a
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). MedChemComm, 8(11), 2023-2039. doi: 10.1039/c7md00449d
- Synthesis and identification of novel 2-thioxoimidazolidin- 4 -one derivatives containing azo and ester groups. (2019). International Journal of Pharmaceutical Research, 11(3).
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (2017). MedChemComm, 8(11), 2023-2039. doi: 10.1039/c7md00449d
-
Benzoyl-Hexose derivatization. (2023). protocols.io. Retrieved from [Link]
- 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (2018). Medicinal Chemistry, 15(4), 416-428. doi: 10.2174/1573406414666180924164327
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- 5. Discovery of 4-[(5-arylidene-4-oxothiazolidin-3-yl)methyl]benzoic acid derivatives active as novel potent allosteric inhibitors of protein tyrosine phosphatase 1B: In silico studies and in vitro evaluation as insulinomimetic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Screening of Aldose Reductase Inhibitors Featuring 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Introduction: The Rationale for Targeting Aldose Reductase with Hydantoin Derivatives
The enzyme aldose reductase (AR) is a critical component of the polyol pathway, which catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under normal glycemic conditions, this pathway's contribution to glucose metabolism is minimal. However, in hyperglycemic states, such as those seen in diabetes mellitus, the increased flow of glucose through the polyol pathway leads to the intracellular accumulation of sorbitol.[1] This accumulation can induce osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1] Consequently, aldose reductase has emerged as a significant therapeutic target for the development of drugs aimed at preventing or mitigating these long-term complications.
The hydantoin scaffold (imidazolidine-2,4-dione) is recognized as a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Hydantoin derivatives have demonstrated a broad spectrum of biological activities, including potential as aldose reductase inhibitors (ARIs). The structural features of the hydantoin ring allow for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity. This application note describes a robust cell-based assay protocol to screen for and characterize potential ARIs, using the representative hydantoin derivative, 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, as a hypothetical test compound.
Assay Principle
This protocol details a cell-based assay to determine the inhibitory activity of test compounds on aldose reductase by measuring the accumulation of intracellular sorbitol in human retinal pigment epithelial (ARPE-19) cells cultured under hyperglycemic conditions. ARPE-19 cells are a relevant model as the retina is a key site of diabetic complications.[2] High glucose concentrations in the culture medium will drive the conversion of glucose to sorbitol via aldose reductase. In the presence of an effective aldose reductase inhibitor, this conversion is blocked, leading to a quantifiable reduction in intracellular sorbitol levels. The sorbitol concentration within the cell lysate is determined using a colorimetric assay.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the polyol pathway and its role in diabetic complications, as well as the experimental workflow for screening aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Caption: Experimental workflow for the cell-based screening of aldose reductase inhibitors.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: ARPE-19 (ATCC® CRL-2302™), a human retinal pigment epithelial cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control: A known aldose reductase inhibitor (e.g., Epalrestat or Sorbinil) at a concentration known to give >80% inhibition.
-
Vehicle Control: DMSO at the same final concentration as the test compound.
-
Reagents:
-
D-Glucose (for high glucose medium)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Cell lysis buffer
-
D-Sorbitol Colorimetric Assay Kit (e.g., BioVision, #K630-100 or similar)[2]
-
BCA Protein Assay Kit
-
-
Equipment:
-
96-well clear, flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the sorbitol and protein assays.
-
Multichannel pipette
-
Step-by-Step Methodology
Part 1: Cell Culture and Seeding
-
Cell Maintenance: Culture ARPE-19 cells in standard culture medium in a humidified incubator at 37°C with 5% CO₂. Passage cells upon reaching 80-90% confluency.
-
Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed 2 x 10⁴ cells per well in a 96-well plate in a volume of 100 µL of culture medium.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment and recovery.
Part 2: Compound Treatment and Hyperglycemic Induction
-
Prepare Treatment Media:
-
Normal Glucose (NG) Medium: Standard culture medium (contains approx. 5.5 mM glucose).
-
High Glucose (HG) Medium: Prepare standard culture medium supplemented with D-glucose to a final concentration of 30 mM.
-
Test Compound dilutions: Prepare serial dilutions of this compound in HG medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Controls: Prepare HG medium with the positive control inhibitor and HG medium with the vehicle (DMSO).
-
-
Pre-treatment: After 24 hours of incubation, carefully aspirate the medium from the wells. Add 100 µL of the appropriate treatment media (Test compound dilutions, positive control, vehicle control in HG medium, and NG medium for the baseline control) to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. This extended incubation allows for the accumulation of intracellular sorbitol in the high glucose conditions.[2]
Part 3: Cell Lysis and Sample Preparation
-
Washing: Carefully aspirate the medium from all wells. Gently wash the cell monolayer twice with 200 µL of ice-cold PBS per well to remove extracellular glucose and sorbitol.
-
Lysis: Aspirate the final PBS wash completely. Add 50 µL of cell lysis buffer to each well.
-
Incubation: Incubate the plate on ice for 15-20 minutes with gentle shaking to ensure complete cell lysis.
-
Harvest Lysate: Centrifuge the plate at 10,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (cell lysate) for analysis. A portion of the lysate should be set aside for protein quantification.
Part 4: Sorbitol and Protein Quantification
-
Sorbitol Measurement: Follow the manufacturer's protocol for the D-Sorbitol Colorimetric Assay Kit.[2] This typically involves mixing the cell lysate with a reaction mix and measuring the absorbance at the specified wavelength.
-
Protein Quantification: Determine the protein concentration in each cell lysate sample using a BCA Protein Assay Kit. This is crucial for normalizing the sorbitol levels to the amount of cellular protein in each well, correcting for any variations in cell number.
-
Data Normalization: Calculate the normalized sorbitol concentration for each well by dividing the sorbitol concentration by the corresponding protein concentration (e.g., in nmol sorbitol/µg protein).
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The inhibitory effect of this compound at each concentration is calculated relative to the vehicle-treated high-glucose control.
% Inhibition = [1 - (Sorbitol_Sample - Sorbitol_NG) / (Sorbitol_HG_Vehicle - Sorbitol_NG)] x 100
Where:
-
Sorbitol_Sample: Normalized sorbitol level in the presence of the test compound.
-
Sorbitol_NG: Normalized sorbitol level in the normal glucose control.
-
Sorbitol_HG_Vehicle: Normalized sorbitol level in the high glucose vehicle control.
-
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in sorbitol accumulation.
Quantitative Data Summary (Example)
The following table presents example data for the dose-dependent inhibition of sorbitol accumulation by this compound.
| Concentration (µM) | Log Concentration | Mean Normalized Sorbitol (nmol/µg protein) | Standard Deviation | % Inhibition |
| NG Control | N/A | 0.52 | 0.05 | N/A |
| HG Vehicle | N/A | 3.85 | 0.21 | 0.0 |
| 0.1 | -1.0 | 3.68 | 0.18 | 5.1 |
| 0.3 | -0.52 | 3.15 | 0.25 | 21.1 |
| 1.0 | 0.0 | 2.21 | 0.15 | 49.4 |
| 3.0 | 0.48 | 1.45 | 0.12 | 72.3 |
| 10.0 | 1.0 | 0.88 | 0.09 | 89.5 |
| 30.0 | 1.48 | 0.61 | 0.07 | 97.6 |
| Positive Control | N/A | 0.58 | 0.06 | 98.5 |
IC₅₀ for this compound: ~1.0 µM (based on example data)
Conclusion
This application note provides a comprehensive, step-by-step protocol for a cell-based assay to evaluate the inhibitory potential of compounds like this compound against aldose reductase. By quantifying the reduction in intracellular sorbitol accumulation in a physiologically relevant cell model under hyperglycemic stress, this assay serves as a valuable tool in the early stages of drug discovery for diabetic complications. The methodology is robust, quantifiable, and suitable for screening and characterizing novel aldose reductase inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assay of Aldose Reductase-IN-4 Activity. BenchChem.
- BenchChem. (2025).
-
Chung, S. K., & Chung, S. S. (2000). Glucose-specific regulation of aldose reductase in human retinal pigment epithelial cells in vitro. Investigative Ophthalmology & Visual Science, 41(6), 1554–1560. [Link]
-
Lee, S. H., et al. (2015). Aldose Reductase Inhibition Alleviates Hyperglycemic Effects on Human Retinal Pigment Epithelial Cells. Chemical Biology & Drug Design, 86(5), 1047-55. [Link]
-
Shin, E. J., et al. (2015). Aldose reductase inhibition alleviates hyperglycemic effects on human retinal pigment epithelial cells. Chemico-Biological Interactions, 234, 254-260. [Link]
Sources
Application Notes and Protocols: 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid in Polymer Chemistry
Foreword for the Advanced Researcher
The integration of heterocyclic moieties into polymer backbones represents a frontier in materials science, offering a pathway to imbue macromolecules with unique functionalities. Among these, the hydantoin ring, a derivative of imidazolidine, is of particular interest due to its rigid structure, hydrogen bonding capabilities, and inherent biological activity. This guide focuses on a key bifunctional monomer, 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid , as a building block for high-performance polymers.
This document transcends a simple recitation of protocols. It is designed as a deep-dive for the discerning researcher, providing not only the "how" but the "why" behind the synthetic strategies and characterization methodologies. We will explore the synthesis of the monomer, its polymerization into polyamides and poly(amide-imide)s, and the anticipated properties of these novel materials. Our approach is grounded in established principles of polymer chemistry, with insights to guide the experimental design and interpretation of results.
PART 1: The Monomer: Synthesis and Characterization of this compound
The successful synthesis of high-quality polymers begins with the purity of the monomer. While several routes to hydantoin synthesis exist, the Urech hydantoin synthesis offers a robust and scalable method for preparing 5-substituted hydantoins from amino acids.[1] For our target molecule, a variation of this synthesis starting from 4-aminobenzoic acid is a logical approach.
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process: formation of the ureido derivative followed by acid-catalyzed cyclization.
Caption: Proposed synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
4-Aminobenzoic acid
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Ethanol
Procedure:
-
Formation of 4-Ureidobenzoic Acid:
-
Dissolve 4-aminobenzoic acid in a dilute aqueous solution of sodium hydroxide at room temperature.
-
Separately, prepare a saturated aqueous solution of potassium cyanate.
-
Slowly add the potassium cyanate solution to the 4-aminobenzoic acid solution with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4.
-
The 4-ureidobenzoic acid will precipitate out of solution.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
-
Cyclization to this compound:
-
Suspend the dried 4-ureidobenzoic acid in a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with cold deionized water to remove any residual acid.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the purified this compound.
-
Dry the final product under vacuum at 60-80 °C.
-
Characterization: The structure and purity of the synthesized monomer should be confirmed using standard analytical techniques:
-
FTIR Spectroscopy: To identify the characteristic functional groups, including the carboxylic acid O-H and C=O stretches, and the hydantoin C=O and N-H stretches.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
-
Elemental Analysis: To confirm the elemental composition.
PART 2: Polymer Synthesis and Protocols
The bifunctional nature of this compound, possessing both a carboxylic acid and an N-H group within the hydantoin ring, allows for its participation in various polymerization reactions. Here, we focus on its application in the synthesis of polyamides and poly(amide-imide)s through polycondensation reactions.
Synthesis of Polyamides via Direct Polycondensation
Direct polycondensation, particularly the Yamazaki-Higashi reaction, is an efficient method for preparing polyamides at relatively low temperatures.[2] This method utilizes a phosphite-based activating agent to facilitate the formation of the amide bond.
Caption: Workflow for polyamide synthesis via direct polycondensation.
Detailed Protocol:
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline, 1,4-phenylenediamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound, the aromatic diamine, and anhydrous LiCl.
-
Add anhydrous NMP and pyridine to the flask.
-
Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.
-
Add triphenyl phosphite (TPP) to the solution.
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-5 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot methanol and then with water to remove any residual solvent and reagents.
-
Dry the polyamide product in a vacuum oven at 80-100 °C to a constant weight.
Synthesis of Poly(amide-imide)s
The carboxylic acid functionality of the monomer can be reacted with a diisocyanate to form a poly(amide-imide). This approach leverages the reactivity of isocyanates towards carboxylic acids at elevated temperatures.
Protocol:
Materials:
-
This compound
-
Aromatic diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) - MDI)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous
Procedure:
-
In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve this compound in anhydrous NMP or DMAc.
-
Slowly add the aromatic diisocyanate to the solution with efficient stirring.
-
Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours. The evolution of CO₂ will be observed as the amide and imide linkages form.
-
Monitor the increase in viscosity to gauge the progress of the polymerization.
-
Once the desired viscosity is achieved, cool the polymer solution to room temperature.
-
Precipitate, wash, and dry the resulting poly(amide-imide) as described in the polyamide synthesis protocol.
PART 3: Expected Polymer Properties and Characterization
The incorporation of the hydantoin ring into the polymer backbone is anticipated to significantly influence the material's properties.
Solubility
Aromatic polyamides are often soluble only in highly polar aprotic solvents.[3][4][5][6] The presence of the hydantoin moiety, with its potential for hydrogen bonding, may affect the solubility profile.
| Solvent | Expected Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| Dimethylacetamide (DMAc) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| m-Cresol | Soluble |
| Tetrahydrofuran (THF) | Insoluble |
| Chloroform | Insoluble |
This table presents expected solubility based on the general behavior of aromatic polyamides.
Thermal Properties
The rigidity of the aromatic backbone and the hydantoin ring is expected to result in polymers with high thermal stability and high glass transition temperatures (Tg).[7]
| Property | Expected Range | Rationale |
| Glass Transition Temperature (Tg) | 250 - 350 °C | The rigid aromatic and hydantoin structures restrict chain mobility. |
| 10% Weight Loss Temperature (TGA) | > 450 °C (in N₂) | Strong covalent bonds in the aromatic backbone provide high thermal stability. |
These values are estimations based on analogous aromatic polyamides and poly(amide-imide)s.
Mechanical Properties
Polymers derived from this compound are expected to form tough, and potentially flexible, films. The mechanical properties will be highly dependent on the molecular weight and the specific comonomer used.
Polymer Characterization
-
Inherent Viscosity: To estimate the molecular weight of the polymer.
-
FTIR Spectroscopy: To confirm the formation of amide and/or imide linkages.
-
NMR Spectroscopy: For detailed structural elucidation of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
X-ray Diffraction (XRD): To assess the amorphous or crystalline nature of the polymer.
PART 4: Potential Applications
The unique combination of a hydantoin moiety and an aromatic polyamide/poly(amide-imide) backbone suggests a range of potential high-value applications:
-
Biomedical Materials: The inherent biological activity of many hydantoin derivatives could make these polymers candidates for drug delivery systems, medical implants, and antimicrobial coatings.[3][4][5][8]
-
High-Performance Films and Coatings: The expected high thermal stability and mechanical strength could be advantageous for applications in electronics, aerospace, and protective coatings.
-
Gas Separation Membranes: The introduction of the hydantoin group may alter the free volume and polarity of the polymer, potentially leading to selective gas permeation properties.[8]
-
Advanced Composites: These polymers could serve as high-temperature resistant matrices for fiber-reinforced composites.
Conclusion
This compound is a promising monomer for the development of novel high-performance polymers. The protocols and insights provided in this guide are intended to serve as a comprehensive starting point for researchers venturing into this exciting area of polymer chemistry. The exploration of these materials is expected to yield new scientific understanding and potentially lead to the development of advanced materials with tailored functionalities.
References
- This search result is not available.
-
Recent Developments in Hydantoin Chemistry. (2025). ResearchGate. Retrieved from [Link]
-
Development of new hydantoin-based biocidal polymers with improved rechargeability and anti-microbial activity. (2019). RSC Publishing. Retrieved from [Link]
-
Development of New Hydantoin-Based Biocidal Polymers with Improved Rechargeability and Anti-microbial Activity. (2019). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (n.d.). SciELO. Retrieved from [Link]
-
Recent applications of hydantoin and thiohydantoin in medicinal chemistry. (2019). PubMed. Retrieved from [Link]
-
Hydantoin in biomedical research. (2024). Baishixing Co.,Ltd. Retrieved from [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved from [Link]
-
Thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates. (2011). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Malaysian Journal of Chemistry. Retrieved from [Link]
-
Synthesis of hydantoins. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Solubility characteristics of polyamides 6 a-d . (n.d.). ResearchGate. Retrieved from [Link]
- Preparation of hydrantoic acids and hydantoins. (n.d.). Google Patents.
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
"4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" as a linker in PROTAC development
Application Notes & Protocols
Topic: "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" as a Novel Rigid Linker in PROTAC Development
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] This linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for protein ubiquitination and subsequent degradation by the proteasome.[3][4]
The linker's length, rigidity, and chemical composition dictate the spatial orientation of the two proteins, impacting degradation efficiency, selectivity, and the molecule's physicochemical properties.[5][6] While early PROTACs often featured flexible polyethylene glycol (PEG) or alkyl chains, the field is increasingly exploring more rigid and functionalized linkers to gain precise conformational control, enhance ternary complex stability, and improve pharmacokinetic profiles.[2][]
This guide introduces This compound as a promising, rigid linker scaffold for PROTAC development. We will explore its structural rationale, provide detailed protocols for its incorporation into a PROTAC molecule, and outline a comprehensive workflow for the characterization of the resulting degrader.
Featured Linker: this compound
Chemical Structure and Properties
The structure features a central, rigid hydantoin (2,4-dioxoimidazolidine) ring system bridged by a phenyl group to a terminal carboxylic acid. This design imparts distinct characteristics compared to traditional flexible linkers.
| Property | Value (Predicted/Observed) | Rationale & Implication for PROTAC Design |
| Molecular Formula | C₁₀H₈N₂O₄ | Provides a compact and rigid structural unit. |
| Molecular Weight | 220.18 g/mol | Contributes moderately to the overall molecular weight of the final PROTAC. |
| Structure | Hydantoin-Phenyl-Carboxylic Acid | The hydantoin and phenyl rings introduce significant rigidity, restricting conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, potentially lowering the entropic penalty of forming the ternary complex.[5][8] |
| Key Functional Group | Carboxylic Acid (-COOH) | Serves as a versatile chemical handle for straightforward conjugation to amine-functionalized POI or E3 ligase ligands via standard amide bond formation.[9] |
| Hydrogen Bond Donors/Acceptors | Hydantoin ring | The carbonyls and N-H group of the hydantoin can participate in intramolecular or intermolecular hydrogen bonds, potentially stabilizing the ternary complex through interactions with the POI or E3 ligase. |
Rationale for Application in PROTAC Design
The choice of this compound is predicated on the hypothesis that linker rigidity can confer significant advantages:
-
Conformational Control: Unlike flexible linkers that exist as a broad ensemble of conformations, this rigid structure limits the possible orientations between the POI and E3 ligase. This can lead to more productive ternary complex formation and reduce the likelihood of unproductive binding modes.[3]
-
Improved Selectivity: By enforcing a specific geometry, the linker can favor the degradation of a specific target over off-targets, even when using a promiscuous warhead.[10] The precise spatial arrangement may be optimal for ubiquitination of the intended POI while being unsuitable for other proteins the warhead might bind.
-
Enhanced Cell Permeability: While seemingly counterintuitive for polar structures, rigid linkers can facilitate the adoption of folded, "chameleonic" conformations that shield polar surface area in nonpolar environments like the cell membrane, potentially improving passive permeability.[11]
-
Metabolic Stability: The hydantoin and phenyl rings are generally more resistant to metabolic degradation compared to linear ether or alkyl chains.
Experimental Protocols
This section provides a detailed, two-stage protocol for synthesizing and evaluating a PROTAC using this compound.
Protocol 1: Synthesis of a BRD4-Degrader PROTAC
This protocol describes the synthesis of a model PROTAC targeting the BRD4 protein. It involves the amide coupling of the linker to an amine-functionalized VHL E3 ligase ligand, followed by a second coupling to a JQ1-based warhead.
Workflow Overview:
Caption: Synthetic workflow for PROTAC assembly.
Materials & Reagents:
| Reagent | Supplier | Purpose |
| This compound | Commercial Source | Linker |
| (S,R,S)-AHPC-Amine (VHL Ligand with amine linker) | BroadPharm, BenchChem | E3 Ligase Ligand |
| JQ1-Amine (tert-butyl (2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e][2][3][]triazolo[4,3-a][2][3]diazepin-6-yl)ethyl)carbamate) | Commercial Source | Protected POI Ligand |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sigma-Aldrich | Amide Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Non-nucleophilic Base |
| Anhydrous DMF (Dimethylformamide) | Sigma-Aldrich | Reaction Solvent |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | Boc Deprotection Agent |
| Dichloromethane (DCM) | Sigma-Aldrich | Solvent |
| HPLC-grade Acetonitrile and Water | VWR | Mobile Phase |
| Formic Acid | Sigma-Aldrich | Mobile Phase Modifier |
Step-by-Step Synthesis:
Step 1: Activation of the Linker and Coupling to VHL Ligand
-
To a clean, dry vial under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the linker in anhydrous DMF (target concentration ~0.1 M).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Causality Note: HATU is an efficient peptide coupling reagent that forms a highly reactive activated ester with the carboxylic acid, facilitating rapid amide bond formation. DIPEA acts as a base to neutralize the generated acids without interfering with the coupling reaction.
-
-
In a separate vial, dissolve the amine-functionalized VHL ligand (1.05 eq) in a minimum amount of anhydrous DMF.
-
Add the VHL ligand solution dropwise to the activated linker solution.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by LC-MS until the starting linker is consumed.
-
Upon completion, quench the reaction with a small amount of water. Dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Linker-VHL conjugate) via flash column chromatography to obtain the intermediate.
Step 2: Deprotection of the POI Ligand (if necessary)
-
Dissolve the Boc-protected JQ1-Amine (1.0 eq) in DCM (0.1 M).
-
Add Trifluoroacetic acid (TFA) (10-20 eq, typically 20% v/v).
-
Stir at room temperature for 1-2 hours until LC-MS confirms complete removal of the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Trustworthiness Note: Ensuring complete deprotection is critical. Incomplete removal of the Boc group will result in no reaction in the subsequent step and complicate purification.
-
Step 3: Coupling of Linker-VHL Conjugate to POI Ligand
-
Follow the same procedure as Step 1, using the purified Linker-VHL conjugate (which now has a free carboxylic acid from the VHL ligand's original structure) (1.0 eq) as the starting acid.
-
Activate the conjugate with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
Add the deprotected JQ1-amine salt (1.05 eq) to the activated mixture. Note: Additional DIPEA (1.1 eq) may be needed to neutralize the TFA salt.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
Step 4: Final Purification and Characterization
-
Purify the final crude PROTAC molecule using reverse-phase preparative HPLC.
-
Collect fractions containing the desired product, confirm by LC-MS, and lyophilize to yield the final compound as a white solid.
-
QC Validation: Characterize the final product thoroughly:
-
LC-MS: To confirm mass and purity (>95%).
-
¹H and ¹³C NMR: To confirm the chemical structure and integrity of the molecule.
-
Protocol 2: Biological Characterization of the PROTAC
This protocol outlines the essential cell-based assays to validate the function of the newly synthesized PROTAC.
Workflow Overview:
Caption: Experimental workflow for PROTAC evaluation.
Step 1: Western Blot for Target Degradation
-
Cell Culture: Plate a relevant human cell line (e.g., HeLa or 293T for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a negative control (a version of the PROTAC with an inactive E3 ligand binding moiety, if available).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein (BRD4) and a loading control (e.g., GAPDH or β-actin). Then, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Expertise Insight: A visible decrease in the BRD4 band intensity relative to the loading control and vehicle-treated sample indicates successful degradation.
-
Step 2: Determine Potency (DC₅₀) and Efficacy (Dₘₐₓ)
-
Perform the western blot as described above, but with a finer titration of concentrations (e.g., a 10-point, 3-fold serial dilution).
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein signal to the loading control signal for each lane.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration.
-
Fit the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).
Step 3: Confirm Mechanism of Action
-
Proteasome Inhibitor Rescue: This experiment validates that degradation is occurring via the ubiquitin-proteasome system.
-
Plate and grow cells as before.
-
Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132 or 100 nM Carfilzomib) for 1-2 hours.[12][13]
-
Add the PROTAC (at a concentration near its DC₅₀) to both the pre-treated cells and a parallel set of cells without the inhibitor.
-
Incubate for the standard degradation time (18-24 hours).
-
Perform a western blot for the target protein.
-
Trustworthiness Note: If the PROTAC is working correctly, the proteasome inhibitor should block degradation, resulting in a "rescue" of the protein level compared to cells treated with the PROTAC alone. This is a critical validation step.[14]
-
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
-
Gaponenko, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Testa, A., et al. (2022). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]
-
Imaide, S., et al. (2021). Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. Semantic Scholar. [Link]
-
Xiong, Y., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Frontiers in Chemistry. [Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Anderson, D. J., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. [Link]
-
Britton, D., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]
-
Bond, M. J., et al. (2020). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-pyrrol-1-yl)benzoic acid. PubChem. [Link]
-
CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles. [Link]
-
Pike, A., et al. (2025). Lessons learned in linking PROTACs from discovery to the clinic. Nature Reviews Chemistry. [Link]
-
Pike, A., et al. (2025). Lessons learned in linking PROTACs from discovery to the clinic. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-[[2-butyl-5-[(E)-(3-butyl-2,5-dioxoimidazolidin-4-ylidene)methyl]imidazol-1-yl]methyl]benzoic acid. PubChem. [Link]
-
Schneekloth, A. R., & Crews, C. M. (2010). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]
-
Maple, H. J., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid. PubChem. [Link]
-
Wang, L., et al. (2021). PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction. Communications Biology. [Link]
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- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
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Application Notes & Protocols: A Guide to the Scalable Synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical development. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the synthetic strategy, offering field-proven insights into the challenges and critical parameters for successfully scaling the reaction from the laboratory bench to pilot plant production. We will explore the classic Bucherer-Bergs reaction, address common scale-up pitfalls such as thermal management and mass transfer, and provide robust safety protocols for handling the hazardous reagents involved. This application note is intended for researchers, chemists, and chemical engineers in the drug development and manufacturing sectors.
Introduction: The Significance of a Versatile Scaffold
This compound is a crucial building block in medicinal chemistry. The hydantoin moiety (2,4-dioxoimidazolidine) is a privileged scaffold, appearing in a wide array of biologically active compounds.[1] Its derivatives are known to exhibit a range of therapeutic effects. The benzoic acid functional group provides a convenient handle for further chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery.
The reliable and scalable synthesis of this intermediate is therefore of paramount importance. This guide will focus on the well-established Bucherer-Bergs reaction, a robust and versatile method for the preparation of 5,5-disubstituted hydantoins.[2][3][4]
The Synthetic Pathway: A Mechanistic Overview
The synthesis of this compound from 4-aminobenzoic acid proceeds via a multi-component reaction known as the Bucherer-Bergs reaction.[3][5] This reaction involves the condensation of a carbonyl compound (in this case, derived from 4-aminobenzoic acid), an alkali metal cyanide, and ammonium carbonate.
The currently accepted mechanism involves several key steps:
-
Imine Formation: 4-aminobenzoic acid reacts with a carbonyl source (often generated in situ) to form an imine.
-
Aminonitrile Formation: The cyanide ion then attacks the imine to form an α-aminonitrile.[2][6]
-
Cyclization: The aminonitrile undergoes cyclization with carbon dioxide (derived from ammonium carbonate) to form a carbamic acid intermediate.[5]
-
Hydantoin Formation: Subsequent intramolecular cyclization and rearrangement yield the final hydantoin product.[5][6]
Caption: The Bucherer-Bergs reaction mechanism for hydantoin synthesis.
Laboratory-Scale Synthesis Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g product) | Moles | Purity |
| 4-Aminobenzoic acid | 137.14 | 5.86 g | 0.0427 | ≥99% |
| Potassium Cyanide (KCN) | 65.12 | 5.56 g | 0.0854 | ≥97% |
| Ammonium Carbonate | 96.09 | 8.21 g | 0.0854 | ≥30% NH₃ basis |
| Ethanol | 46.07 | 100 mL | - | 95% |
| Water | 18.02 | 100 mL | - | Deionized |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 37% (w/w) |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, combine 4-aminobenzoic acid (5.86 g), potassium cyanide (5.56 g), and ammonium carbonate (8.21 g).
-
Solvent Addition: Add a mixture of ethanol (100 mL) and deionized water (100 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid under a fume hood. This will cause the product to precipitate.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a white to off-white crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Scaling Up the Synthesis: Challenges and Solutions
Transitioning from a laboratory-scale synthesis to a pilot or industrial scale introduces a new set of challenges that must be carefully considered to ensure safety, efficiency, and product quality.[7][8][9]
Key Scale-Up Considerations
| Parameter | Laboratory Scale (Grams) | Pilot/Industrial Scale (Kilograms) | Key Challenges & Solutions |
| Heat Transfer | Surface area-to-volume ratio is high; efficient heat dissipation. | Surface area-to-volume ratio is low; risk of exothermic runaway.[10] | Solution: Use jacketed reactors with precise temperature control, consider staged addition of reagents, and perform calorimetric studies to understand the reaction exotherm. |
| Mass Transfer | Efficient mixing is easily achieved with magnetic stirring. | Inefficient mixing can lead to localized "hot spots" and side reactions. | Solution: Employ mechanical stirrers with appropriate impeller design (e.g., pitched-blade turbine) and baffles to ensure homogeneity.[11] |
| Reagent Handling | Small quantities are manageable in a fume hood. | Handling large quantities of toxic reagents like potassium cyanide requires stringent safety protocols. | Solution: Implement closed-system transfers, use personal protective equipment (PPE) rated for cyanide handling, and have emergency response plans in place. |
| Work-up & Isolation | Simple filtration and laboratory glassware are sufficient. | Large-scale filtration and drying require specialized equipment. | Solution: Utilize industrial-scale filtration equipment (e.g., Nutsche filter-dryer) and vacuum drying ovens. |
| Solvent Usage | Solvent-to-product ratio is often high. | Reducing solvent volume is critical for economic and environmental reasons.[11] | Solution: Optimize reaction concentration and explore solvent recovery and recycling options. |
graph Scale_Up_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];"Lab_Scale" [label="Laboratory Scale Synthesis (g)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Process_Optimization" [label="Process Optimization & Safety Assessment"]; "Pilot_Plant" [label="Pilot Plant Scale-Up (kg)", fillcolor="#FBBC05", fontcolor="#202124"]; "Commercial_Production" [label="Commercial Production (tonnes)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Lab_Scale" -> "Process_Optimization" [label="Identify Critical Parameters"]; "Process_Optimization" -> "Pilot_Plant" [label="Implement Engineering Controls"]; "Pilot_Plant" -> "Commercial_Production" [label="Validate & Transfer Technology"]; }
Caption: A simplified workflow for scaling up chemical synthesis.
Safety Protocols: Handling Hazardous Materials
The synthesis of this compound involves the use of highly toxic potassium cyanide. Strict adherence to safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[12]
-
Hand Protection: Double gloving with nitrile or butyl rubber gloves is required.[13] Change gloves immediately upon contamination.
-
Body Protection: A flame-resistant lab coat and, for larger scales, a chemical-resistant apron should be worn.
Engineering Controls
-
Fume Hood: All manipulations of potassium cyanide and the reaction itself must be performed in a certified chemical fume hood.[13][14]
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Designated Area: Establish a designated area for working with cyanides, clearly marked with warning signs.[12]
Emergency Procedures
-
Spill Response:
-
Exposure Response:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[12]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station.[12]
-
Inhalation/Ingestion: Seek immediate medical attention. Inform emergency responders of cyanide exposure.
-
Crucial Note: Never mix cyanide-containing waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.[13][14][15] All cyanide waste must be segregated and disposed of according to institutional and regulatory guidelines.
Conclusion
The synthesis of this compound via the Bucherer-Bergs reaction is a reliable and adaptable method. Successful scaling of this process hinges on a thorough understanding of the reaction mechanism, careful consideration of the physical and chemical challenges associated with larger scales, and an unwavering commitment to safety. By implementing the protocols and insights outlined in this guide, researchers and chemists can confidently and safely produce this valuable intermediate for their drug discovery and development programs.
References
-
Wikipedia. Bucherer–Bergs reaction. [Link]
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]
-
Organic Chemistry. Bucherer-Bergs Reaction Mechanism. YouTube, 17 Nov. 2021. [Link]
- Monteiro, J. L., et al. "Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction." Synlett, vol. 26, 2015, pp. A-E.
-
Tejar. The Chemistry and Synthesis of 4-Aminobenzoic Acid. [Link]
- Namin, A. M., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, vol. 23, no. 9, 2018, p. 2136.
- Mostafa, E. "Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis." Journal of Molecular Pharmaceutics & Organic Process Research, vol. 12, no. 217, 2024.
-
Slideshare. Organic Reactions & Processes Optimisation & Scale up. [Link]
-
CatSci. Some Scale-Up Considerations. [Link]
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ACS Publications. Challenges of scaling up chemical processes (based on real life experiences). [Link]
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
University of Illinois Urbana-Champaign. Safety Module: Cyanides. [Link]
- Google Patents.
-
University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]
-
Harvard Environmental Health and Safety. Lab Safety Guideline: Cyanide. [Link]
-
University of New Mexico. Cyanide Standard Operating Procedure Template. [Link]
- Ware, D. C., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, vol. 23, no. 9, 2018, p. 2136.
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Application Notes and Protocols: Leveraging 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid for the Development of Tyrosinase Inhibitors
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid as a foundational scaffold for the development of potent tyrosinase inhibitors. This document provides in-depth protocols for the screening, characterization, and kinetic analysis of enzyme inhibitors derived from this chemical entity.
Introduction: The Hydantoin Scaffold in Enzyme Inhibition
The hydantoin moiety, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core structure of several clinically approved drugs. Its synthetic tractability and ability to engage in various non-covalent interactions, such as hydrogen bonding, make it an attractive starting point for the design of enzyme inhibitors.[1] The compound at the center of this guide, this compound, incorporates this versatile hydantoin ring, presenting a strategic framework for targeting the active sites of various enzymes.
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in melanogenesis, the pathway responsible for melanin production.[2][3] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[4] Consequently, the inhibition of this enzyme is a key strategy in the development of dermatological and cosmetic agents for skin lightening.[4] Hydantoin derivatives have shown promise as effective tyrosinase inhibitors, making this compound a molecule of significant interest for this application.[5]
Mechanism of Action: Targeting the Tyrosinase Catalytic Cycle
Tyrosinase catalyzes the initial, rate-limiting steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][6] Inhibitors based on the hydantoin scaffold can interfere with this process through various mechanisms, including competitive, non-competitive, uncompetitive, or mixed-type inhibition.[7][8]
The proposed mechanism for many hydantoin-based inhibitors involves their interaction with the active site of tyrosinase. The amide NH groups within the hydantoin ring are capable of forming hydrogen bonds with amino acid residues in the enzyme's active site.[4] Furthermore, some inhibitors can chelate the copper ions essential for tyrosinase's catalytic activity.[9] The specific mode of inhibition for a derivative of this compound would need to be determined experimentally through kinetic studies.
Caption: Workflow for determining the IC50 of a tyrosinase inhibitor.
Protocol for Kinetic Studies to Determine the Mode of Inhibition
These studies are crucial for understanding how the inhibitor interacts with the enzyme and its substrate. [7]The mode of inhibition can be determined by analyzing the enzyme's kinetics at various substrate and inhibitor concentrations.
Procedure:
-
Assay Setup:
-
Perform the tyrosinase activity assay as described in section 3.1, but with a matrix of varying substrate (L-DOPA) and inhibitor concentrations.
-
Use a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1.0, 2.0 mM). [10] * For each substrate concentration, test a series of inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration. [10][11][12][13] * Analyze the pattern of the lines on the plot to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected). [8]
-
-
Data Presentation
Clear and concise data presentation is essential for the interpretation of results.
Table 1: Hypothetical IC50 Determination Data
| Inhibitor Concentration (µM) | % Inhibition (Mean ± SD, n=3) |
| 0.1 | 8.5 ± 1.2 |
| 0.5 | 24.1 ± 2.5 |
| 1.0 | 48.7 ± 3.1 |
| 5.0 | 85.2 ± 1.9 |
| 10.0 | 95.6 ± 0.8 |
| IC50 (µM) | ~1.05 |
Table 2: Hypothetical Kinetic Parameters from Lineweaver-Burk Analysis
| Inhibitor Concentration (µM) | Apparent Vmax (µM/min) | Apparent Km (mM) |
| 0 | 100 | 0.5 |
| 0.5 | 100 | 0.75 |
| 1.0 | 100 | 1.0 |
| 2.0 | 100 | 1.5 |
| Inhibition Type | Competitive |
Conclusion
The protocols and guidelines presented here offer a robust framework for the investigation of this compound and its derivatives as potential tyrosinase inhibitors. By systematically determining the IC50 and elucidating the kinetic mode of inhibition, researchers can gain valuable insights into the structure-activity relationships of this promising class of compounds, paving the way for the development of novel and effective agents for the management of hyperpigmentation.
References
-
Tyrosinase inhibition assay. (n.d.). Bio-protocol. Retrieved January 19, 2026, from [Link]
- Kim, D., Park, J., Kim, J., Han, C., Yoon, J., Kim, N., Seo, J., & Lee, C. (2011). Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(6), 612-619.
- Chen, W. C., Tseng, T. S., Hsiao, N. W., Lin, Y. L., Wen, Z. H., Tsai, C. C., Lee, Y. C., Lin, H. H., & Su, Y. C. (2015). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. Molecules, 20(7), 13277-13286.
- Mann, T., Schweikardt, T., & E-H, K. (2018). On the interpretation of tyrosinase inhibition kinetics. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1436-1443.
- Ha, Y. M., Kim, J. A., Park, Y. J., Kang, M., Bang, S. S., Lee, J. Y., & Chun, P. (2012). Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality. MedChemComm, 3(1), 68-74.
- Cap, A. (2009). Kinetics Analysis of Tyrosinase.
-
ResearchGate. (n.d.). Lineweaver–Burk plot for mushroom tyrosinase enzyme inhibition by different concentrations of 10g in the presence of L-Dopa. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Lineweaver‐Burk plot for mushroom tyrosinase enzyme inhibition by different concentrations of 5c in the presence of L‐Dopa. Retrieved January 19, 2026, from [Link]
- Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
-
ResearchGate. (n.d.). Lineweaver–Burk plot for tyrosinase inhibition in the presence of different concentrations of 4i as an inhibitor and l-DOPA as a substrate. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Lineweaver-Burk plots for inhibition of tyrosinase in the presence of Compound 6a. Retrieved January 19, 2026, from [Link]
- Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
- Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425.
- Wang, Y., Zhang, Y., Wu, H., Wang, Z., & Li, Y. (2022). Discovery of Tyrosinase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Pharmaceutical Fronts, 4(1), e1-e7.
- Lee, Y. R., Kim, M., Park, S., Kim, H., & Lee, J. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1032.
-
Tyrosinase Inhibition Assay. (2023). Active Concepts. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. Retrieved January 19, 2026, from [Link]
- Kolodziejczak-Radzimska, A., Jesionowski, T., & Zdarta, J. (2022). Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. Molecules, 27(21), 7299.
Sources
- 1. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid in Targeted Drug Delivery Systems
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid as a targeting ligand in the development of advanced drug delivery systems. This document outlines the scientific rationale, detailed experimental protocols, and characterization techniques for creating targeted nanocarriers with potential applications in oncology and other therapeutic areas.
Scientific Rationale and Design Strategy
The core principle behind targeted drug delivery is to enhance therapeutic efficacy while minimizing off-target side effects. This is achieved by functionalizing drug carriers with ligands that specifically recognize and bind to receptors overexpressed on the surface of target cells. This compound is a bifunctional molecule uniquely suited for this purpose.
The Targeting Moiety: The Hydantoin Scaffold
The hydantoin (imidazolidine-2,4-dione) core of the molecule is a "privileged scaffold" in medicinal chemistry, known for its diverse pharmacological activities.[1] Recent studies have highlighted the potential of hydantoin derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are often overexpressed in tumor cells and play a crucial role in angiogenesis and cancer progression. By using a hydantoin derivative as a targeting ligand, we can hypothetically direct drug-loaded nanocarriers to these cancer cells. The interaction between the hydantoin moiety and the RTK can facilitate receptor-mediated endocytosis, leading to the internalization of the nanocarrier and the subsequent release of the therapeutic payload within the target cell.[2]
The Conjugation Handle: The Benzoic Acid Group
The benzoic acid group provides a versatile and reliable functional handle for covalent conjugation to a wide range of drug delivery platforms, including polymeric nanoparticles, liposomes, and micelles.[3] The carboxylic acid can be readily activated to form a stable amide bond with amine-functionalized nanocarriers, a common feature in many drug delivery formulations. This allows for a robust and controllable method of surface functionalization.
The overall design strategy is to leverage the dual functionality of this compound to create a targeted drug delivery system. The hydantoin portion serves as the "warhead" for targeting specific cellular receptors, while the benzoic acid portion acts as the "anchor" for attachment to the drug-carrying vehicle.
Synthesis of this compound
While commercially available from some suppliers, the synthesis of this compound can be achieved through established synthetic routes. A common approach involves the reaction of 4-aminobenzoic acid with urea and an appropriate α-hydroxy acid or its ester, or through a Bucherer-Bergs reaction with a suitable aldehyde. Researchers should refer to the organic synthesis literature for detailed procedures.
Experimental Protocols: Functionalization of Nanocarriers
This section provides detailed protocols for the conjugation of this compound to two common types of nanocarriers: amine-functionalized polymeric nanoparticles and liposomes.
Protocol 1: Conjugation to Amine-Functionalized Polymeric Nanoparticles (e.g., PLGA-PEG-NH2)
This protocol utilizes the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the benzoic acid group of the ligand and the amine groups on the nanoparticle surface.
Materials:
-
Amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH2)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Dialysis membrane (MWCO appropriate for the nanoparticle size) or centrifugal filter units
Experimental Workflow:
Caption: Workflow for liposome functionalization.
Step-by-Step Procedure:
-
Activate the Ligand: Follow step 1 from Protocol 3.1 to activate the carboxylic acid group of this compound with EDC and NHS.
-
Conjugate to Liposomes:
-
Prepare a suspension of the amine-functionalized liposomes in Coupling Buffer (PBS, pH 7.4).
-
Add the activated ligand solution to the liposome suspension. The ratio of ligand to reactive lipid should be optimized.
-
Incubate the mixture for 2-4 hours at room temperature with gentle stirring.
-
-
Purify the Conjugated Liposomes:
-
Remove unreacted ligand and byproducts by passing the liposome suspension through a size exclusion chromatography column (e.g., Sephadex G-50).
-
Alternatively, purify by dialysis against PBS (pH 7.4).
-
Characterization of Functionalized Nanocarriers
Thorough characterization is essential to confirm successful conjugation and to assess the properties of the final targeted drug delivery system.
Quantitative Data Summary:
| Parameter | Method | Expected Outcome for Functionalized Nanoparticles |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Slight increase in hydrodynamic diameter; PDI should remain low (<0.2) |
| Zeta Potential | Electrophoretic Light Scattering | Shift in surface charge upon conjugation |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of nanoparticle size and shape; no significant aggregation |
| Conjugation Efficiency | UV-Vis Spectroscopy, HPLC, or Fluorescence Spectroscopy (if ligand is fluorescently tagged) | Quantitative determination of the amount of ligand conjugated per mg of nanoparticles |
| Surface Chemistry | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | Appearance of characteristic peaks from the hydantoin and benzoic acid moieties |
Detailed Characterization Methods:
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and polydispersity index (PDI) before and after conjugation to assess changes in size and to ensure the colloidal stability of the nanoparticles.
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles. A change in zeta potential upon conjugation can provide indirect evidence of successful surface modification.
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the nanoparticles to confirm that the conjugation process has not induced aggregation or significant changes in shape.
-
Quantification of Conjugated Ligand:
-
UV-Vis Spectroscopy: If the ligand has a unique absorbance peak, a calibration curve can be used to quantify the amount of unconjugated ligand in the supernatant after purification. The amount of conjugated ligand can then be calculated by subtraction.
-
High-Performance Liquid Chromatography (HPLC): A more sensitive method to quantify the amount of unreacted ligand.
-
-
Confirmation of Covalent Attachment:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the amide bond and characteristic vibrations of the hydantoin ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some systems, NMR can be used to confirm the presence of the ligand on the nanoparticle surface. [4]
-
In Vitro and In Vivo Evaluation
Once the functionalized nanocarriers have been thoroughly characterized, their biological activity must be assessed.
In Vitro Studies
-
Cellular Uptake: Use flow cytometry or confocal microscopy to compare the uptake of functionalized versus non-functionalized nanoparticles in cancer cell lines that overexpress the target receptor (e.g., VEGFR-2). Fluorescently labeling the nanoparticles is required for these studies.
-
Cytotoxicity Assays: Load the functionalized and non-functionalized nanoparticles with a cytotoxic drug and perform MTT or other viability assays on target and non-target cell lines to evaluate targeted cell killing.
-
Biocompatibility: Assess the cytotoxicity of the "empty" functionalized nanoparticles (without a drug payload) on healthy cell lines to ensure the targeting ligand itself is not toxic.
In Vivo Studies
-
Pharmacokinetics and Biodistribution: In animal models (e.g., tumor-bearing mice), inject fluorescently or radiolabeled functionalized and non-functionalized nanoparticles and monitor their distribution in various organs over time. [5][6]The goal is to demonstrate enhanced accumulation of the functionalized nanoparticles in the tumor tissue.
-
Therapeutic Efficacy: Treat tumor-bearing animals with drug-loaded functionalized nanoparticles, non-functionalized nanoparticles, free drug, and a control vehicle. Monitor tumor growth and animal survival to determine the therapeutic benefit of the targeted system.
-
Toxicity Studies: Conduct preliminary toxicity studies by monitoring animal weight, behavior, and performing histological analysis of major organs after treatment to assess any potential side effects.
Conclusion
This compound represents a promising bifunctional molecule for the development of targeted drug delivery systems. Its hydantoin core offers the potential for specific targeting of overexpressed receptors on diseased cells, while the benzoic acid group allows for straightforward conjugation to a variety of nanocarriers. The protocols and characterization methods outlined in these application notes provide a solid framework for researchers to explore the potential of this and similar molecules in advancing the field of targeted therapeutics. As with any drug delivery system, careful optimization of conjugation chemistry, thorough characterization, and rigorous biological evaluation are paramount to success.
References
- Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Sains Malaysiana.
- Structural characterization of functionalized gold nanoparticles for drug delivery in cancer therapy: a NMR based approach. Physical Chemistry Chemical Physics.
- The Therapeutic Promise of Hydantoin Deriv
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Str
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. MDPI.
- Novel hydantoin derivatives: Synthesis and biological activity evaluation.
- Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosph
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
- In vivo biodistribution of nanoparticles. PubMed.
- Analytical Methods for Characterization of Nanom
- A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments.
- Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. NIH.
- Quantification of Nanom
- A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics.
- Established strategies for the conjugation of ligands onto polymeric...
- In vivo Bio-Distribution and Toxicity Evaluation of Polymeric and Lipid-Based Nanoparticles: A Potential Approach for Chronic Diseases Tre
- In vivo biodistribution and toxicology of functionalized nano-graphene oxide in mice after oral and intraperitoneal administr
- Recent Progress in Bioconjugation Strategies for Liposome-Medi
- Antibody Conjugation Methods for Active Targeting of Liposomes. Humana Press.
- Preparation of Liposome Conjugates and Derivatives.
- Lipid–Drug Conjugate for Enhancing Drug Delivery. PubMed Central.
- Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide-Thiol Chemistry. PubMed.
- Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
- Tumor-targeting drug delivery of new-gener
- Ligand-Targeted Drug Delivery. PubMed.
- Ligand Based Drug Targeting System and Their Application. International Journal of Pharmaceutical Sciences Review and Research.
- Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. NIH.
- LyP-1-conjugated nanoparticles for targeting drug delivery to lymphatic metast
- Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles.
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. PubMed Central.
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
- Biodistribution and in Vivo Activities of Tumor-Associated Macrophage-Targeting Nanoparticles Incorpor
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- 3. researchgate.net [researchgate.net]
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- 5. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid
Welcome to the technical support guide for the synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your synthesis, troubleshooting common issues, and understanding the chemical principles behind each step to ensure reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most direct and widely applicable method is a variation of the Urech hydantoin synthesis.[1] This two-step, one-pot approach is generally preferred for its use of readily available starting materials and reliable outcomes. It involves the reaction of 4-aminobenzoic acid with potassium cyanate to form an intermediate ureido acid, which is then cyclized under acidic conditions to yield the final hydantoin product.[1][2]
Q2: What are the critical reaction parameters that control the yield and purity of the final product?
Success in this synthesis hinges on the precise control of three key parameters:
-
pH: The initial formation of the ureido intermediate requires a neutral to slightly alkaline pH to ensure the amino group is sufficiently nucleophilic and to prevent premature hydrolysis of the cyanate. The subsequent cyclization step, however, requires strongly acidic conditions to promote intramolecular dehydration.[1][3]
-
Temperature: Each step has an optimal temperature. The initial ureido formation is typically conducted at moderate temperatures, while the cyclization often requires heating (reflux) to proceed at an efficient rate.[4]
-
Stoichiometry: A slight excess of potassium cyanate is often used to drive the formation of the ureido intermediate to completion, but a large excess can lead to side reactions and complicate purification.
Q3: What are the primary safety concerns associated with this synthesis?
The primary hazards involve the reagents used:
-
Potassium Cyanate (KOCN): Toxic if swallowed or inhaled. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids (e.g., Hydrochloric Acid): Corrosive. Handle with extreme care, using acid-resistant gloves and eye protection. The cyclization step may release heat and should be performed with controlled addition of reagents.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions.
Q: My overall yield is consistently low (<50%). What are the likely causes and how can I fix this?
Low yield is the most common issue and can stem from problems in either of the two main reaction stages.
Potential Cause 1: Inefficient formation of the N-carbamoyl intermediate. The nucleophilic attack of the amino group of 4-aminobenzoic acid on the cyanate ion is the crucial first step. If this reaction is incomplete, the final yield will be inherently limited.
-
Expert Analysis & Solution:
-
pH Drift: The reaction consumes protons, which can cause the pH to rise. If the pH becomes too high, the cyanate ion can hydrolyze to ammonia and carbonate.[5] Conversely, if the solution is acidic at this stage, the amino group of the starting material will be protonated, rendering it non-nucleophilic.
-
Actionable Protocol: Maintain the pH of the initial reaction mixture between 7.5 and 8.5. Use a pH meter and make small additions of a dilute acid (e.g., 0.1 M HCl) or base as needed. Ensure your 4-aminobenzoic acid is fully dissolved, which may require gentle warming or the use of a co-solvent.
-
Potential Cause 2: Incomplete acid-catalyzed cyclization. The conversion of the linear ureido acid intermediate to the cyclic hydantoin requires efficient dehydration, which can be a kinetic bottleneck.
-
Expert Analysis & Solution:
-
Insufficient Acid Catalyst: The cyclization is acid-catalyzed. An inadequate concentration of acid will result in a sluggish or incomplete reaction.
-
Sub-optimal Temperature/Time: This intramolecular condensation requires sufficient thermal energy to overcome the activation barrier.
-
Actionable Protocol: After the formation of the intermediate is complete (confirmable by TLC), acidify the reaction mixture to a pH of 1-2 using concentrated hydrochloric acid. Heat the mixture to reflux (typically 90-100°C) and monitor the reaction progress over 2-4 hours.[4] Using a sealed reaction vessel can sometimes improve yields in hydantoin syntheses by preventing the loss of volatile components, although this is more critical for the Bucherer-Bergs reaction.[6]
-
Q: The reaction seems to work, but I'm having trouble isolating the product. It either remains oily or fails to precipitate cleanly.
Isolation issues are almost always related to purity or the conditions of the workup.
-
Expert Analysis & Solution:
-
Presence of Impurities: Unreacted starting material or the highly polar ureido intermediate can act as crystallization inhibitors.
-
Incorrect pH at Precipitation: As a carboxylic acid, the product's solubility is highly dependent on pH. It is soluble in its carboxylate form at neutral or high pH and precipitates in its protonated acid form at low pH.
-
Actionable Protocol:
-
Ensure the reaction has gone to completion via TLC or LC-MS analysis.
-
After the cyclization step is complete, cool the reaction mixture slowly in an ice bath. Slow cooling promotes the formation of larger, more easily filterable crystals.
-
Verify that the pH is below 2 before and during filtration. If the product remains oily, try adding a small seed crystal from a previous successful batch or scratching the inside of the flask with a glass rod to induce crystallization.
-
If precipitation fails, extract the acidified aqueous layer with a suitable organic solvent like ethyl acetate, dry the organic phase, and evaporate the solvent to recover the crude product.
-
-
Q: My final product is off-color (e.g., yellow or brown) and the characterization (NMR/Melting Point) shows impurities.
Product discoloration and impurity peaks indicate the presence of side products or residual starting materials.
-
Expert Analysis & Solution:
-
Thermal Degradation: Prolonged heating at high temperatures during cyclization can lead to the degradation of the starting material or product.
-
Co-precipitation: The most common impurity is unreacted 4-aminobenzoic acid. If the reaction is incomplete, it can co-precipitate with the product during the acidic workup.
-
Actionable Protocol:
-
Optimize Reaction Time: Do not heat the cyclization step for longer than necessary. Monitor the reaction and stop once the intermediate has been consumed.
-
Purification via Recrystallization: This is the most effective method for removing impurities. The product is typically recrystallized from an ethanol/water or acetic acid/water mixture.[3][7] Dissolve the crude product in the minimum amount of hot solvent, filter while hot to remove insoluble impurities, and allow it to cool slowly to form pure crystals.
-
Activated Carbon Treatment: If the product is colored, add a small amount of activated carbon (Norit) to the hot solution during recrystallization and filter it through a pad of celite to remove colored impurities.[4]
-
-
Visualized Workflow and Troubleshooting
To aid in experimental design and problem-solving, the following diagrams outline the synthesis workflow and a decision tree for troubleshooting low yield.
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
Quantitative Data & Recommended Protocols
Table 1: Optimized Reaction Parameters
| Parameter | Step 1: Ureido Formation | Step 2: Cyclization | Justification |
| Reagent Ratio | 1.0 eq. 4-Aminobenzoic Acid | - | The limiting reagent. |
| 1.2 eq. Potassium Cyanate | - | Slight excess drives the reaction to completion. | |
| - | 3-4 M HCl (aq.) | Provides a strongly acidic medium for catalysis. | |
| Solvent | Deionized Water | Reaction mixture | Water is an effective and safe solvent. |
| Temperature | 40 - 50 °C | 90 - 100 °C (Reflux) | Balances reaction rate against reagent stability. |
| pH | 7.5 - 8.5 | 1 - 2 | Optimal for nucleophilicity in Step 1 and catalysis in Step 2. |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | Typical duration, but should be confirmed by reaction monitoring (TLC). |
Detailed Experimental Protocol
Materials:
-
4-Aminobenzoic acid
-
Potassium cyanate (KOCN)
-
Concentrated Hydrochloric Acid (HCl, ~12 M)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus.
Procedure:
-
Step 1: Synthesis of 4-(3-Carboxyphenyl)urea (Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of deionized water. Gentle warming may be required.
-
Cool the solution to room temperature and adjust the pH to ~8.0 using a dilute NaOH solution.
-
In a separate beaker, dissolve 9.7 g (0.12 mol) of potassium cyanate in 30 mL of warm water.
-
Add the potassium cyanate solution dropwise to the stirred 4-aminobenzoic acid solution over 15 minutes.
-
Gently heat the reaction mixture to 45°C and maintain this temperature for 2 hours. Monitor the consumption of 4-aminobenzoic acid using TLC (e.g., 7:3 Ethyl Acetate:Hexane with 1% Acetic Acid).
-
-
Step 2: Cyclization to this compound
-
After 2 hours, remove the heat and allow the mixture to cool slightly.
-
Carefully and slowly add concentrated hydrochloric acid to the reaction mixture in a fume hood until the pH is approximately 1. A precipitate of the intermediate may form and then redissolve.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100°C) using a heating mantle.
-
Maintain the reflux for 3 hours. The reaction should become a clear solution, with the product precipitating upon subsequent cooling.
-
-
Step 3: Isolation and Purification
-
After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the white, solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove residual salts and HCl.
-
Dry the crude product in a vacuum oven at 60°C overnight. (Expected crude yield: 75-85%).
-
For purification, recrystallize the crude solid from a hot mixture of ethanol and water (approx. 1:1 v/v). Dissolve the solid in a minimum of the hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to yield fine, white crystals.
-
Filter the pure crystals, wash with a small amount of cold ethanol, and dry to a constant weight. (Expected pure yield: 65-75%).
-
References
-
Shali, A. A., & Al-Taweel, S. M. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Education and Science, 30(1), 133-144. Available at: [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Mini-Reviews in Organic Chemistry, 4(1), 3-17. Available at: [Link]
-
Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from Organic Chemistry Portal. Available at: [Link]
-
Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from Study.com. Available at: [Link]
-
UoM Chemistry. (n.d.). Bucherer-Bergs Reaction. Retrieved from University of Malta Department of Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). 5,5-Dimethylhydantoin. Org. Synth. 1943, coll. vol. 2, p. 272. Available at: [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from Wikipedia. Available at: [Link]
-
Lilov, M. E., & Kirilov, P. P. (2018). CONVERSION OF AMMONIUM CYANATE SOLUTION AT 293.15 K. Journal of Chemical Technology and Metallurgy, 53(3), 481-486. Available at: [Link]
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- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jsynthchem.com [jsynthchem.com]
Technical Support Center: Purification of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid." This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this molecule. As a bifunctional compound containing both a hydantoin ring and a benzoic acid moiety, its purification presents unique challenges that require a nuanced approach. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity and yield.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are commonly encountered when handling the purification of this compound and related hydantoin derivatives.
Q1: What are the primary chemical features of "this compound" that influence its purification?
A1: The molecule's purification strategy is dictated by two key structural components:
-
The Benzoic Acid Group: This carboxylic acid moiety provides a strong acidic handle (pKa ≈ 4.2). This allows for dramatic, pH-dependent changes in solubility. The molecule is highly soluble in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) where it forms the carboxylate salt, and poorly soluble in acidic aqueous solutions.
-
The Hydantoin Ring: This five-membered ring system is polar and contains two amide-like carbonyl groups and an imide nitrogen. While the ring itself is relatively stable, harsh conditions can potentially lead to hydrolysis. The overall polarity and hydrogen bonding capability of this ring system contribute to the molecule's generally low solubility in non-polar organic solvents.
Q2: What are the most common impurities I should anticipate?
A2: Impurities are typically byproducts of the specific synthetic route used. For hydantoin-based structures, common impurities may include:
-
Unreacted Starting Materials: For instance, if synthesized from 4-aminobenzoic acid and other reagents, residual starting materials may persist.
-
Hydrolysis Products: Under strongly acidic or basic conditions, particularly at elevated temperatures, the hydantoin ring or other functional groups in more complex derivatives can hydrolyze.[1]
-
Intermediates from Cyclization: If the synthesis involves a cyclization step to form the hydantoin ring, incomplete cyclization can leave open-chain precursors, such as hydantoic acid derivatives, in the crude product.[2]
Q3: Which analytical techniques are most effective for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing an acid modifier (like 0.1% TFA or formic acid) is typically effective.
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities with distinct proton signals, often down to the 1-2% level.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
-
Differential Scanning Calorimetry (DSC): Useful for assessing crystalline purity and identifying potential polymorphs.
Q4: My compound has very poor solubility in most common organic solvents. What is a good starting point for solvent selection?
A4: The low solubility is a known challenge for many complex hydantoin derivatives.[3] For "this compound," consider the following:
-
Polar Aprotic Solvents: DMSO and DMF will likely be the best solvents for dissolving the compound at room temperature.
-
Alcohols: Methanol and ethanol may have moderate solubility, especially upon heating.[4]
-
Ethers and Halogenated Solvents: Solubility in solvents like diethyl ether, THF, or dichloromethane is expected to be very low.
-
Aqueous Base: As mentioned in A1, the compound will readily dissolve in dilute aqueous bases like 1M NaOH or NaHCO₃. This property is often more useful for purification via extraction than for recrystallization.
Part 2: Troubleshooting Purification Challenges
This section provides a problem-and-solution framework for specific issues encountered during purification experiments.
Problem 1: Low Yield After Recrystallization
Symptom: You successfully dissolve the crude product in a hot solvent, but upon cooling, very little solid precipitates, or the yield is significantly lower than expected.
Root Cause Analysis: This issue typically stems from either selecting a solvent in which the compound is too soluble even at low temperatures, or from premature precipitation during hot filtration.
Proposed Solution: Systematic Solvent & Anti-Solvent Screening
The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold. Given the compound's challenging solubility profile, a solvent/anti-solvent system is often more effective.
Step-by-Step Protocol: Anti-Solvent Recrystallization
-
Dissolution: Dissolve the crude material in a minimum amount of a "good" hot solvent (e.g., methanol, ethanol, or acetone).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water, hexane, or diethyl ether) until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and clarify the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.
Data Table: Solubility of Benzoic Acid in Common Solvents (Proxy Data)
This table provides a general guide for solvent selection, using benzoic acid as a proxy for the acidic portion of the target molecule.[4]
| Solvent | Solubility Profile | Potential Role |
| Water | Poorly soluble when cold, slightly soluble when hot | Anti-Solvent |
| Methanol | Soluble | Good Solvent |
| Ethanol | Soluble | Good Solvent |
| Ethyl Acetate | Moderately Soluble | Good Solvent |
| Toluene | Poorly Soluble | Anti-Solvent |
| Dichloromethane | Poorly Soluble | Anti-Solvent |
| Hexane | Insoluble | Anti-Solvent |
Problem 2: Persistent Impurities Remain After Recrystallization
Symptom: HPLC or NMR analysis shows that despite successful recrystallization, one or more impurities remain, suggesting they have a similar solubility profile and co-precipitate with the product.
Root Cause Analysis: This occurs when impurities are structurally very similar to the target compound, making separation by simple crystallization ineffective.
Proposed Solution: Purification via Acid-Base Extraction
This powerful technique exploits the acidic nature of the benzoic acid group to separate it from neutral or basic impurities. This method has been shown to be highly effective for purifying intermediates in hydantoin synthesis without the need for chromatography.[5][6]
Experimental Workflow: Acid-Base Purification
Caption: Decision tree for selecting a purification strategy.
References
-
López, G., Rodríguez-Mendiola, M., Llama-Palacios, A., Martínez-Blanco, H., García-Villanueva, M., & Torres, C. (2007). Molecular Cloning, Purification, and Biochemical Characterization of Hydantoin Racemase from the Legume Symbiont Sinorhizobium meliloti CECT 4114. Applied and Environmental Microbiology, 73(17), 5584–5590. [Link]
-
Al-Mourabit, A., & Potier, P. (2012). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. RSC Advances, 2(1), 123-146. [Link]
-
Cortés, E., Myrian, R., Moreno, E., El-Gharbawy, A., Entrena, A., & Marchal, J. A. (2020). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. European Journal of Medicinal Chemistry, 190, 112109. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, M. (2010). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 75(21), 7268–7279. [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, M. (2010). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 75(21), 7268–7279. [Link]
-
Li, J., Zhang, J., Liu, J., Zhang, K., & Li, J. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. RSC Advances, 6(91), 88484-88488. [Link]
-
SynZeal. (n.d.). Oxo-Enzalutamide. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxo-enzalutamide. PubChem. Retrieved January 19, 2026, from [Link]
-
Di, N., Voinov, M. A., Grachev, E. V., Tormyshev, V. M., & Boldyrev, V. V. (2019). Mechanochemical Preparation of Protein : hydantoin Hybrids and Their Release Properties. ChemistryOpen, 8(7), 897–903. [Link]
-
Myrgorodska, I., Teychené, S., & Biscans, B. (2015). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
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- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 2. openmedscience.com [openmedscience.com]
- 3. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Welcome to the technical support center for 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Ensuring the chemical integrity of your molecule is paramount for obtaining reproducible and reliable experimental data. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate potential stability challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can compromise the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by four factors: pH, temperature, solvent choice, and light exposure. The hydantoin ring structure is particularly susceptible to hydrolysis, a process that can be catalyzed by acidic or, more significantly, basic conditions.[1][2][3] Elevated temperatures will accelerate the rate of any degradation reaction.[1] While less common for this structure, oxidative and photolytic degradation should also be considered, especially for long-term storage or during specific experimental setups.[4][5]
Q2: What is the most probable degradation pathway for this molecule?
A2: The most anticipated degradation pathway is the hydrolysis of the hydantoin ring. This occurs in a two-step process, particularly under alkaline conditions. First, the ring opens via cleavage of an amide bond to form the corresponding hydantoic acid derivative. This intermediate can then be further hydrolyzed to yield an amino acid-like structure and ammonia or carbon dioxide.[2][6][7] Given the structure, this would result in the formation of 4-(carboxymethylcarbamoylamino)benzoic acid as the initial product.
Q3: How should I prepare and store stock and working solutions of this compound?
A3: For maximum stability, prepare stock solutions in an anhydrous, aprotic solvent like DMSO and store them at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.[8] For aqueous working solutions, it is highly recommended to prepare them fresh for each experiment. If temporary storage is necessary, use a slightly acidic buffer (pH 4-6), as hydantoin rings are generally more stable under these conditions compared to neutral or alkaline pH.[9] Store aqueous solutions at 2-8°C and use them within 24 hours. Always protect solutions from light by using amber vials or wrapping containers in foil.[3][10]
Q4: How can I quickly determine if my compound solution has degraded?
A4: The most definitive way is to use a chromatographic technique like High-Performance Liquid Chromatography (HPLC).[11] A healthy sample should show a single, sharp peak corresponding to the parent compound. The appearance of new peaks or a significant decrease in the area of the parent peak over time is a strong indicator of degradation.[1] Visual cues such as a change in color or the formation of a precipitate can also suggest instability, although these are not always present.[12]
Troubleshooting Guide: Addressing Common Stability Issues
This guide provides a systematic, question-and-answer approach to resolving specific experimental problems that may arise from compound instability.
Problem 1: My experimental results are inconsistent, or I'm observing a loss of the compound's expected biological activity over time.
This is a classic symptom of compound degradation. A decrease in the concentration of the active parent compound will naturally lead to diminished or variable effects in your assays.
-
Causality: The active compound is likely degrading in your experimental medium, reducing its effective concentration. The rate of degradation can be influenced by the buffer composition (pH), incubation temperature, and duration of the experiment.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Problem 2: I see new, unexpected peaks in my HPLC or LC-MS chromatogram when analyzing an older solution.
The appearance of new peaks that are absent in the analysis of a freshly prepared solution is a direct indication of chemical transformation.
-
Causality: These new peaks are very likely degradation products of this compound. By analyzing their mass and retention time, you can gain insights into the degradation pathway.
-
Recommended Actions:
-
Confirm Identity: Use LC-MS to determine the mass-to-charge ratio (m/z) of the new peaks. For the predicted primary hydrolysis product, 4-(carboxymethylcarbamoylamino)benzoic acid, you would expect to see a mass increase of 18 Da (the mass of H₂O) compared to the parent compound (C₁₀H₈N₂O₄, MW: 220.18 g/mol ).
-
Perform a Forced Degradation Study: To confirm that these peaks are indeed degradation products, conduct a forced degradation study as detailed in the Experimental Protocols section below. This will help you intentionally generate the degradation products and match their retention times and mass spectra to the unknown peaks in your aged sample.[4][5]
-
Evaluate Your Analytical Method: Ensure your HPLC method has "stability-indicating" properties. This means it must be able to resolve the parent peak from all major degradation peaks.[11][13] If a new peak co-elutes with your parent peak, it will lead to inaccurate quantification. Refer to Protocol 3 for guidance on method development.
-
Problem 3: My solution has changed color or a precipitate has formed upon storage.
Physical changes are often signs of significant chemical degradation or solubility issues.
-
Causality:
-
Color Change: This can indicate the formation of new chromophoric structures through oxidative or other complex degradation pathways.
-
Precipitation: This could be the degraded product, which may have lower solubility than the parent compound. Alternatively, if you are using a buffered aqueous solution, the compound itself might be precipitating over time if its concentration exceeds its solubility limit at that specific pH and temperature.
-
-
Recommended Actions:
-
Isolate and Analyze the Precipitate: If possible, centrifuge the sample, separate the supernatant and the precipitate. Redissolve the precipitate in a suitable solvent (like DMSO) and analyze both fractions by HPLC/LC-MS. This will tell you if the precipitate is the parent compound or a degradant.
-
Check Solubility: Determine the solubility of your compound in the specific buffer and at the storage temperature you are using. You may be exceeding the solubility limit.
-
Review Storage Conditions: Ensure you are following the recommended storage procedures (see FAQ A3). For aqueous solutions, filtration through a 0.22 µm filter before storage can sometimes help by removing particulates that can act as nucleation sites for precipitation.
-
Key Experimental Protocols & Data Presentation
This section provides actionable protocols for users to proactively assess the stability of this compound.
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule.[14] It involves subjecting the compound to harsh chemical and physical conditions to accelerate its degradation. This protocol is based on the ICH Q1A(R2) guideline.[2][7]
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Prepare a 1 mg/mL primary stock solution of the compound in a non-reactive organic solvent like acetonitrile.
-
For each condition, dilute the stock solution to a final concentration of approximately 100 µg/mL in the appropriate stress medium.
-
Expose the solutions to the stress conditions outlined in the table below. Include a control sample stored at 2-8°C in the dark.
-
Take samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before injection.
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Evaluate the data: Calculate the percentage of the parent compound remaining, identify the number and relative area of degradation peaks, and assess the mass balance. A good mass balance (95-105%) indicates that all major degradation products are being detected.[15]
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | Up to 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal | Solution in Water/Buffer | 60 °C | Up to 72 hours |
| Photolytic | Solid & Solution | ICH Q1B Conditions | Per Guideline |
Note: The goal is to achieve 5-20% degradation.[5][14] If degradation is too rapid, reduce the time or temperature. If it's too slow, increase the severity of the conditions.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[4]
Step-by-Step Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is versatile for a wide range of polarities.
-
Mobile Phase Selection: Use a combination of an aqueous buffer and an organic solvent.
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water. The acidic pH will help produce sharp peaks for the benzoic acid moiety.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower UV cutoff.
-
-
Detection: Use a UV detector set at the λmax of this compound. If the λmax is unknown, use a photodiode array (PDA) detector to monitor a range (e.g., 210-400 nm) and select the optimal wavelength.
-
Gradient Optimization: Develop a gradient elution method to ensure separation of the polar degradation products from the less polar parent compound. Start with a generic gradient and optimize as needed.
Table 2: Example Starting Gradient for HPLC Method Development
| Time (min) | % Aqueous (A) | % Organic (B) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity using samples from your forced degradation study. The parent peak should be pure and well-resolved from all degradation peaks (Resolution > 2).
Predicted Degradation Pathway
The primary degradation route for this compound is expected to be hydrolysis of the hydantoin ring.
Caption: Predicted hydrolytic degradation pathway.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. ResearchGate. [Link]
-
Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
Stability-Indicating HPLC Method Development. VŠCHT Praha. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Solution Stability Testing. Avomeen. [Link]
-
SOP: Sample Preparation for Stability Assays—Handling, Protection and Mix Steps. GMP Compliance Adviser. [Link]
-
Chemical Storage Guidelines. University of California, Santa Cruz. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJISRT. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
-
How Should Chemicals Be Stored: All You Need to Know (2024). Ryze Chemie. [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
Chemical Storage Guidelines. Louisiana State University. [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
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- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. scispace.com [scispace.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. irjpms.com [irjpms.com]
- 7. database.ich.org [database.ich.org]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. apgicl.com [apgicl.com]
- 10. halocolumns.com [halocolumns.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Interpreting Forced Degradation Data and Demonstrating Specificity – Pharma GMP [pharmagmp.in]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Overcoming Solubility Challenges with 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of its poor aqueous solubility in experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to ensure reliable and reproducible results.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, a hydantoin derivative, possesses a chemical structure that contributes to its limited solubility in aqueous solutions.[1][2] The molecule contains both a hydrophobic phenyl ring and a polar hydantoin group, along with a carboxylic acid moiety. While the carboxylic acid can be ionized to improve solubility, the overall molecular properties favor solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol over water.[2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: Why is my compound precipitating when I add it to my aqueous assay buffer?
A1: This is a classic sign of a compound exceeding its aqueous solubility limit. This compound has inherently low water solubility.[2] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution if the final concentration is above its solubility threshold in that specific buffer system.
Q2: What is the best initial solvent to dissolve this compound?
A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving a broad range of organic compounds, including those with poor water solubility.[3][4] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells and may interfere with assay components.[3][5] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[3] Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your test samples, to account for any solvent effects.[3][6]
Q4: Can I heat the compound to get it to dissolve?
A4: Gentle warming can sometimes help dissolve a compound. However, excessive heat can lead to degradation. If you choose to warm the solution, do so cautiously and for a short period. It is generally more effective to address solubility through solvent and pH optimization.
Part 2: Troubleshooting Guide - Step-by-Step Solutions
This section provides detailed protocols and the scientific reasoning behind them to systematically overcome solubility issues.
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
This is the most frequent problem. The key is to maintain the compound in a soluble state when transitioning from a high-concentration organic stock to a low-concentration aqueous working solution.
A co-solvent system involves using a water-miscible organic solvent to increase the solubility of a poorly water-soluble drug.[7]
Causality: DMSO reduces the polarity of the aqueous environment, making it more favorable for the hydrophobic parts of the this compound molecule, thus preventing it from aggregating and precipitating.
Experimental Protocol: Preparing Working Solutions with DMSO
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to a concentration of 10-50 mM.[3] Ensure it is fully dissolved.
-
Perform Serial Dilutions in DMSO: If you need a range of concentrations for your assay, perform serial dilutions of your stock solution in 100% DMSO.[3] This ensures that when you add a small volume to your aqueous buffer, the initial concentration of the compound is as low as possible.
-
Calculate Final Assay Concentration: Determine the volume of your DMSO stock to add to the assay buffer to achieve the desired final concentration, ensuring the final DMSO concentration remains below 0.5%.
-
Addition Technique: When adding the DMSO stock to the aqueous buffer, vortex or mix the buffer gently to ensure rapid and uniform dispersion. This minimizes localized high concentrations of the compound that can lead to precipitation.
dot
Caption: Workflow for preparing working solutions using DMSO.
The solubility of ionizable compounds is highly dependent on the pH of the solution.[8][9][10]
Causality: this compound contains a carboxylic acid group. At a pH above its pKa, this group will be deprotonated to a carboxylate anion, which is significantly more water-soluble than the neutral form.[11][12] Therefore, increasing the pH of the assay buffer can increase the solubility of the compound.[11]
Experimental Protocol: pH-Dependent Solubility
-
Determine the pKa: If the pKa of the carboxylic acid group is not known, it can be estimated using software or determined experimentally. For benzoic acid, the pKa is around 4.2. The hydantoin ring can also have acidic protons.
-
Adjust Buffer pH: Prepare your assay buffer at a pH that is at least 1-2 units above the pKa of the carboxylic acid. For example, using a buffer at pH 7.4 should ensure the carboxylic acid is in its ionized, more soluble form.
-
Test Solubility: Prepare a small amount of the compound in the pH-adjusted buffer to confirm its solubility before proceeding with the full experiment.
Data Presentation: Effect of pH on Solubility
| pH of Aqueous Buffer | Expected Ionization State of Carboxylic Acid | Expected Relative Solubility |
| < 4.0 | Mostly Neutral (COOH) | Low |
| 4.2 (approx. pKa) | 50% Neutral, 50% Ionized (COO-) | Moderate |
| > 6.0 | Mostly Ionized (COO-) | High |
dot
Caption: Relationship between pH and the solubility of an acidic compound.
Issue 2: Even with pH and Co-solvents, Solubility is Insufficient
In some cases, especially for high-throughput screening or when higher concentrations are required, more advanced formulation strategies may be necessary.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15]
Causality: The hydrophobic portion of this compound can form an inclusion complex with the hydrophobic cavity of a cyclodextrin molecule.[13][15][16] The hydrophilic exterior of the cyclodextrin then allows the entire complex to be soluble in water.[13][15]
Experimental Protocol: Using Cyclodextrins for Solubilization
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[14][]
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your assay buffer to a desired concentration (e.g., 1-10% w/v).
-
Add the Compound: Add your compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin-containing buffer.
-
Equilibrate: Gently mix or sonicate the solution for a period to allow for the formation of the inclusion complex.
-
Filter (Optional): If any undissolved compound remains, filter the solution through a 0.22 µm filter to remove it.
Data Presentation: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin Type | Key Features | Typical Concentration Range |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, low toxicity | 1-10% (w/v) |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, suitable for parenteral formulations | 1-10% (w/v) |
| β-Cyclodextrin | Lower aqueous solubility, less commonly used for assays | < 1.8% (w/v) |
Part 3: Summary and Best Practices
-
Always start with a high-concentration stock in 100% DMSO.
-
Keep the final DMSO concentration in your assay below 0.5% and always use a vehicle control.
-
Leverage the acidic nature of the compound by ensuring your assay buffer pH is neutral to slightly basic (e.g., 7.4).
-
For persistent solubility issues, consider using cyclodextrins like HP-β-CD.
-
When preparing working solutions, always add the compound stock to the buffer while mixing to avoid localized precipitation.
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and achieve accurate and reliable data in your assays.
References
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"4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" synthesis side reaction identification
For very persistent impurities, column chromatography can be used, but it is less practical for large-scale purification. [10]
Standard Synthesis & Purification Protocol
This protocol is a self-validating system designed to maximize yield and purity.
| Parameter | Recommended Value | Justification |
| Solvent | Ethanol/Water (1:1 v/v) | Provides sufficient solubility for reactants while being a standard medium for the Bucherer-Bergs reaction. [1] |
| Temperature | 65-70 °C | Optimal balance between reaction rate and minimizing hydrolysis side reactions. [1][4] |
| pH | ~8-9 (buffered by (NH₄)₂CO₃) | Crucial for efficient cyanohydrin and aminonitrile formation without promoting excessive side reactions. [4] |
| Reaction Time | 4-8 hours (monitor by TLC/LCMS) | Ensures complete consumption of starting aldehyde without prolonged exposure to hydrolytic conditions. |
| Workup | Acidification with conc. HCl to pH 2-3 | Precipitates the carboxylic acid product while keeping the more basic amino acid byproduct protonated and more soluble. [4] |
| Purification | Recrystallization (Ethanol/Water) | Effectively removes both more polar (amino acid) and less polar (aldehyde) impurities. [6][7] |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-formylbenzoic acid (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Addition of Reagents: Add ammonium carbonate (4.0 eq) followed by potassium cyanide (1.5 eq). CAUTION: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 65-70°C with stirring. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully acidify the reaction mixture to pH 2-3 by adding concentrated HCl in an ice bath. A precipitate should form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the crude solid by vacuum filtration. Wash the filter cake with cold water.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture as described in Q4. Dry the final product under vacuum.
Analytical Reference Data
Use the following data to confirm the identity of your product and potential impurities.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | Expected Mass (m/z) [M+H]⁺ |
| This compound (Product) | 12.9 (s, 1H, -COOH), 10.8 (s, 1H, -NH), 8.5 (s, 1H, -NH), 8.0 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 5.2 (s, 1H, C5-H) | 235.06 |
| 4-(Carboxymethylamino)benzoic acid (Side Product) | 12.5 (br s, 2H, -COOH x2), 8.0 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 6.5 (br s, 1H, -NH), 3.9 (s, 2H, -CH₂-) | 196.06 |
| 4-Formylbenzoic acid (Starting Material) | 13.5 (s, 1H, -COOH), 10.1 (s, 1H, -CHO), 8.2 (d, 2H, Ar-H), 8.0 (d, 2H, Ar-H) | 151.04 |
Note: NMR shifts are estimations and may vary slightly based on solvent and concentration.
References
-
Opletalová, V. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(16), 5003. [Link]
-
Surana, P. (n.d.). Bucherer-Bergs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
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Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Wang, J., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14010–14016. [Link]
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Zheng, Z., et al. (2011). 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 3), o595. [Link]
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European Patent Office. (2023). Method for purification of 4-hydroxyacetophenone (EP 3526188 B1). [Link]
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Karpińska, M. M., et al. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639–1647. [Link]
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Pharmaffiliates. (n.d.). Enzalutamide-impurities. Retrieved from [Link]
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Quick Company. (n.d.). Method For Purification Of 4 Hydroxyacetophenone. Retrieved from [Link]
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Wang, J., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14010-14016. [Link]
-
ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. [Image]. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone (US10752571B2).
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Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10. [Link]
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ResearchGate. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Retrieved from [Link]
-
Al-Qaisi, A. Q., et al. (2013). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. Molecules, 18(9), 10958–10974. [Link]
- Google Patents. (n.d.). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same (EP0068239A2).
- Google Patents. (n.d.). Process for the hydrolysis of hydantoins (DE891259C).
-
Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2). [Link]
-
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Records of Agricultural and Food Chemistry. [Link]
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PubChem. (n.d.). N-Desmethylenzalutamide. National Center for Biotechnology Information. Retrieved from [Link]
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SynZeal. (n.d.). Oxo-Enzalutamide. Retrieved from [Link]
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SpectraBase. (n.d.). p-{[(4,4-diphenyl-5-oxo-2-thioxo-1-imidazolidinyl)methyl]amino} benzoic acid, ethyl ester. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Benzoic acid and its derivatives are fundamental building blocks in modern drug discovery, valued for their structural versatility which allows for a wide range of modifications to achieve diverse biological activities.[1][2][3] This particular hydantoin derivative of benzoic acid serves as a key component in the synthesis of various pharmaceutical agents.[1][4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis and optimize your reaction conditions for improved yield and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, focusing on the common synthetic routes such as the Urech hydantoin synthesis or the Bucherer-Bergs reaction.[5][6][7]
Problem 1: Low or No Yield of the Desired Product
Low product yield is a frequent challenge in organic synthesis. The following are potential causes and systematic troubleshooting steps to enhance the yield of this compound.
Potential Cause: Suboptimal Reaction Temperature
The reaction temperature is a critical parameter that directly influences the reaction rate and the formation of side products.
-
Troubleshooting Step: Systematically vary the reaction temperature. For the Urech hydantoin synthesis, which involves the cyclization of a ureido derivative, a steam bath or reflux conditions are often employed.[5] Microwave-assisted synthesis can also be explored as it has been shown to enhance reaction rates and yields.[8] For a Bucherer-Bergs type reaction, refluxing in water or an alcohol like ethanol, typically between 80-100°C, is recommended to drive the reaction to completion.[9][10]
-
Expected Outcome: An increase in the reaction rate and a higher conversion to the desired hydantoin product.
Potential Cause: Incorrect Reagent Stoichiometry
The molar ratio of the reactants is crucial for maximizing the formation of the target molecule while minimizing unreacted starting materials and side products.
-
Troubleshooting Step: Carefully review and optimize the stoichiometry of your reactants. In a typical Bucherer-Bergs synthesis, a molar ratio of approximately 1:2:2 for the carbonyl compound (or its precursor), cyanide source, and ammonium carbonate is often used.[9] For the Urech synthesis, the ratio of the amino acid starting material to the cyanate source should be optimized.[8]
-
Expected Outcome: Balanced reactivity leading to improved formation of the hydantoin ring.
Potential Cause: Improper pH of the Reaction Mixture
The pH of the reaction medium can significantly affect the stability of reactants and intermediates, as well as the catalytic activity of certain reagents.
-
Troubleshooting Step: Monitor and control the pH of the reaction. In the Bucherer-Bergs reaction, ammonium carbonate acts as a buffer to maintain a pH of approximately 8-9.[9] Highly alkaline conditions can lead to the degradation of cyanide, while acidic conditions can inhibit the formation of the necessary cyanohydrin intermediate.[9] For the Urech synthesis, the initial carbamylation is often performed under neutral to slightly alkaline conditions, followed by an acid-catalyzed cyclization.[5][11]
-
Expected Outcome: Creation of optimal reaction conditions for the formation and stability of the hydantoin product.
Problem 2: Formation of Significant Impurities
The presence of impurities can complicate purification and reduce the overall yield of the desired product. Understanding the potential side reactions is key to mitigating them.
Potential Cause: Side Reactions of Intermediates
Intermediates in the reaction pathway can sometimes undergo alternative reactions, leading to the formation of unwanted byproducts.
-
Troubleshooting Step: Analyze your crude product using techniques like TLC, HPLC, or LC-MS to identify the impurities.[12][13] For instance, in the Bucherer-Bergs reaction, incomplete cyclization can leave aminonitrile or cyano-carbamic acid intermediates.[7] In the Urech synthesis, the intermediate ureido acid may be present if the cyclization step is incomplete.[5] Adjusting the reaction time, temperature, or acid concentration during the cyclization step can help to drive the reaction to completion.[5][14]
-
Expected Outcome: A cleaner reaction profile with a higher proportion of the desired product.
Potential Cause: Hydrolysis of the Product
Under harsh acidic or basic conditions, the hydantoin ring can be susceptible to hydrolysis, leading to the formation of the corresponding hydantoic acid and subsequently the amino acid.[15]
-
Troubleshooting Step: During workup and purification, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Neutralize the reaction mixture carefully and consider using milder purification techniques like column chromatography with a suitable solvent system.
-
Expected Outcome: Minimized degradation of the final product and improved isolated yield.
Problem 3: Difficulty in Product Isolation and Purification
Effective isolation and purification are critical for obtaining a high-purity final product.
Potential Cause: High Solubility of the Product in the Reaction Solvent
If the product is highly soluble in the reaction solvent, it may be difficult to precipitate or extract effectively.
-
Troubleshooting Step: After the reaction is complete, try to precipitate the product by adding a co-solvent in which the product is insoluble. For example, if the reaction is performed in a polar solvent, adding a non-polar solvent may induce precipitation. Cooling the mixture can also decrease solubility.[16] Alternatively, remove the reaction solvent under reduced pressure and then proceed with recrystallization from a suitable solvent or solvent mixture.
-
Expected Outcome: Efficient precipitation and isolation of the crude product.
Potential Cause: Co-precipitation of Impurities
Impurities with similar solubility profiles to the desired product can co-precipitate, leading to a contaminated final product.
-
Troubleshooting Step: Recrystallization is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures. Common solvents for recrystallizing hydantoin derivatives include ethanol/water mixtures.[10]
-
Expected Outcome: A significant increase in the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing hydantoin derivatives are the Urech hydantoin synthesis and the Bucherer-Bergs reaction .[5][6] The Urech synthesis typically involves the reaction of an amino acid (in this case, 4-aminobenzoic acid) with a cyanate salt (like potassium cyanate) to form a ureido intermediate, which then undergoes acid-catalyzed cyclization to form the hydantoin ring.[5][11] The Bucherer-Bergs reaction is a one-pot multicomponent reaction that uses a carbonyl compound, a cyanide source (e.g., potassium cyanide), and ammonium carbonate to form the hydantoin.[7][10][17][18]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[12][16] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. HPLC provides a more quantitative measure of the reaction's progress.[13]
Q3: What are the key parameters to optimize for maximizing the yield?
A3: The key parameters to optimize are:
-
Temperature: Influences reaction rate and selectivity.[8][19]
-
Reaction Time: Ensures the reaction goes to completion without significant product degradation.[5]
-
Stoichiometry of Reactants: Crucial for maximizing product formation and minimizing waste.[9]
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.
-
pH: Critical for the stability of intermediates and the overall reaction efficiency.[9][19]
Q4: What are some common side products and how can I minimize their formation?
A4: Common side products can include uncyclized intermediates (ureido acids in the Urech synthesis or aminonitriles in the Bucherer-Bergs reaction) and hydrolysis products (hydantoic acids).[5][7][15] To minimize their formation, ensure complete cyclization by optimizing the reaction time and temperature for the final step. During workup, use mild conditions and avoid prolonged exposure to strong acids or bases to prevent hydrolysis.[15]
Q5: What is the recommended method for purifying the final product?
A5: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[10] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, acetone/water) to find the optimal conditions for obtaining high-purity crystals. If recrystallization is insufficient, column chromatography may be necessary.
Optimized Reaction Parameters
The following table summarizes a set of optimized reaction parameters for a generic hydantoin synthesis. These should be considered as a starting point and may require further optimization for your specific setup.
| Parameter | Bucherer-Bergs Reaction | Urech Hydantoin Synthesis |
| Starting Material | 4-Formylbenzoic acid (or derivative) | 4-Aminobenzoic acid |
| Key Reagents | KCN, (NH₄)₂CO₃ | KOCN, HCl |
| Stoichiometry | Carbonyl:KCN:(NH₄)₂CO₃ ≈ 1:2:2[9] | Amino Acid:KOCN ≈ 1:1 to 1:5[8] |
| Solvent | Water or Ethanol/Water mixture | Water or Ethanol |
| Temperature | 80 - 100 °C (Reflux)[9][10] | Step 1: 60-80°C; Step 2: Reflux[5][8] |
| pH | ~8-9 (buffered by (NH₄)₂CO₃)[9] | Step 1: Neutral/Slightly Alkaline; Step 2: Acidic |
| Reaction Time | 2 - 24 hours[16] | Varies (monitor by TLC/HPLC) |
Experimental Protocols
Protocol 1: Synthesis via Urech Hydantoin Synthesis (Example)
This protocol is a general guideline and should be adapted based on laboratory safety procedures and specific experimental findings.
-
Carbamylation: Dissolve 4-aminobenzoic acid in water or a suitable aqueous alcohol mixture. Add a solution of potassium cyanate dropwise while maintaining a neutral to slightly alkaline pH. Heat the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by TLC until the starting amino acid is consumed.[8]
-
Cyclization: Cool the reaction mixture and acidify it with a strong acid, such as hydrochloric acid, to a pH of 1-2. Heat the acidified mixture to reflux to induce cyclization of the intermediate ureido acid to the hydantoin.[5][14] Monitor this step by TLC.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product. Filter the solid, wash it with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
Protocol 2: Synthesis via Bucherer-Bergs Reaction (Example)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-formylbenzoic acid, potassium cyanide, and ammonium carbonate in a suitable solvent such as a 50% aqueous ethanol solution.[7]
-
Reaction: Heat the mixture to reflux (approximately 80-100°C) with vigorous stirring.[9][10] Monitor the reaction by TLC or HPLC for the disappearance of the starting aldehyde.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the hydantoin product.[10]
-
Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. Purify the crude product by recrystallization from an appropriate solvent.[10]
Visualizing the Workflow
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision-making flow.
References
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). ResearchGate. [Link]
-
Process parameter optimization for hydantoinase-mediated synthesis of optically pure carbamoyl amino acids of industrial value. (n.d.). SpringerLink. [Link]
-
Optimization of the acid-cyclization conditions. (n.d.). ResearchGate. [Link]
-
Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. (2025). National Institutes of Health. [Link]
-
Synthesis and Characterization of Amino Acid-Derived Hydantoins. (2021). ResearchGate. [Link]
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). National Institutes of Health. [Link]
-
Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. [Link]
-
Bucherer–Bergs reaction. (n.d.). Wikipedia. [Link]
-
A novel hydantoin synthesis and exploration of related reactions. (2015). RMIT University. [Link]
- Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents. (n.d.).
-
Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. [Link]
-
Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). Journal of Synthetic Chemistry. [Link]
-
Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Development and Validation of Analytical Methods for Pharmaceuticals. (2011). OMICS International. [Link]
-
Synthesis and Biological Evaluation of some new 2- Thioxoimidazolidin- 4-one Derivatives (part II). (2024). Iraqi Journal of Science. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Omega. [Link]
-
4-(2-Methyl-Imidazol-1-Ylmethyl)-Benzoic Acid. (n.d.). CD Bioparticles. [Link]
-
Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. (n.d.). MDPI. [Link]
-
Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Benzimidazole and Phthaloylamino Acid derivatives and Antibacterial Activity. (2023). Journal of Medicinal and Chemical Sciences. [Link]
-
Analytical methods for the recently approved fda new molecular entities – a review. (n.d.). SciSpace. [Link]
-
Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. (n.d.). National Institutes of Health. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed. [Link]
-
Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. (2024). Research Results in Pharmacology. [Link]
-
4-(Imidazol-1-yl)benzoic acid. (n.d.). ResearchGate. [Link]
-
Enzalutamide-impurities. (n.d.). Pharmaffiliates. [Link]
-
View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Research Results in Pharmacology. [Link]
-
Oxo-Enzalutamide. (n.d.). SynZeal. [Link]
-
Enzalutamide Oxo Impurity. (n.d.). GLP Pharma Standards. [Link]
-
the use of analytical methods for quality control of promising active pharmaceutical ingredients. (n.d.). SciSpace. [Link]
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- 4. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Crystallization of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Welcome to the technical support center for the crystallization of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid (CAS 938458-79-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. By blending fundamental principles with practical, field-tested solutions, this resource aims to empower you to achieve high-purity crystalline material efficiently.
Introduction to Crystallization Challenges
This compound possesses a rigid aromatic carboxylic acid moiety and a polar hydantoin ring. This combination of functional groups can lead to complex solubility profiles and crystallization behaviors. Common issues include poor crystal formation, the presence of persistent impurities, and the potential for polymorphism. This guide provides a structured, question-and-answer approach to troubleshoot these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the chosen solvent system. The high concentration of solute molecules aggregate as a liquid because they lack the time or the proper orientation to form an ordered crystal lattice.
Causality and Solutions:
-
High Supersaturation: The most common cause is cooling the solution too rapidly.
-
Solution: Slow down the cooling process. After dissolving the compound in a minimal amount of hot solvent, allow the flask to cool to room temperature on the benchtop, undisturbed. You can further insulate the flask by placing it in a beaker with paper towels to slow heat loss.
-
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving the compound at elevated temperatures and too "poor" at room temperature, leading to a rapid decrease in solubility upon cooling.
-
Solution: Employ a co-solvent (or anti-solvent) system. Dissolve your compound in a "good" solvent (e.g., ethanol, acetone) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent like water or heptane) dropwise until the solution becomes slightly turbid (cloudy). Re-heat the mixture until it is clear again, and then allow it to cool slowly. This gradual reduction in solubility encourages ordered crystal growth.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solute-solvent mixture, promoting oiling out.
-
Solution: Attempt to remove impurities before crystallization. This can be done by pre-treating the solution with activated charcoal to remove colored impurities or by performing a liquid-liquid extraction if the impurities have a different solubility profile.
-
Experimental Protocol: Overcoming Oiling Out with a Co-Solvent System
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
While keeping the solution warm, add a "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
FAQ 2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Answer:
A lack of crystal formation indicates that the solution is not sufficiently supersaturated at room temperature. This could be due to using too much solvent or the inherent high solubility of the compound in the chosen solvent.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching Method: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. After reducing the volume, allow the solution to cool again.
-
Anti-Solvent Addition: If you are using a single solvent system, you can try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent) to decrease the overall solubility.
-
Workflow for Inducing Crystallization
Technical Support Center: Degradation Pathways of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid." This guide is designed for researchers, scientists, and drug development professionals actively studying the degradation and metabolic fate of this compound. We will address common questions and provide in-depth troubleshooting for challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the degradation mechanisms of this compound.
Q1: What are the primary degradation pathways for this compound?
The degradation of this compound can proceed through two main routes: biotic (enzymatic) and abiotic (chemical) pathways.
-
Biotic Degradation: This is the most significant pathway, primarily involving microbial enzymes. The core of this process is the hydrolytic cleavage of the hydantoin ring.[1][2] This is a two-step enzymatic reaction common to the degradation of many 5-substituted hydantoins.[3][4] First, a hydantoinase (or dihydropyrimidinase) opens the cyclic amide ring to form an N-carbamoyl-amino acid intermediate.[3][5] Subsequently, an N-carbamoyl-amino acid amidohydrolase hydrolyzes this intermediate to yield an amino acid, ammonia, and carbon dioxide.[3]
-
Abiotic Degradation: This pathway is primarily driven by chemical hydrolysis, with the rate being highly dependent on pH. Alkaline hydrolysis is particularly effective at cleaving the hydantoin ring.[6][7] The reaction typically proceeds via hydroxide ion attack on the carbonyl carbons of the hydantoin ring, leading to ring opening.[6] Under strongly alkaline conditions, this can eventually lead to the formation of a glycine derivative and benzoic acid.[7][8]
Below is a diagram illustrating the principal biotic degradation pathway.
Caption: Proposed enzymatic degradation of this compound.
Q2: What specific enzymes are responsible for the biotic degradation of the hydantoin ring?
The enzymatic breakdown of the hydantoin structure is primarily a two-step process catalyzed by a distinct set of enzymes.[3]
| Enzyme Class | EC Number | Function | Common Microbial Sources |
| Hydantoinase / Dihydropyrimidinase | EC 3.5.2.2 | Catalyzes the reversible hydrolytic cleavage of the hydantoin ring to form an N-carbamoyl-amino acid.[5] | Pseudomonas, Bacillus, Agrobacterium, Cunninghamella[1][2][3] |
| N-Carbamoyl-amino acid amidohydrolase | EC 3.5.1.- | Hydrolyzes the N-carbamoyl-amino acid intermediate to the corresponding amino acid, CO2, and NH3. | Often co-exists with hydantoinase in the same microorganisms.[3] |
These enzymes are of significant industrial interest for the production of optically pure D- and L-amino acids from racemic hydantoin derivatives.[2][5] The substrate specificity and stereoselectivity can vary widely between enzymes from different microbial sources.[5]
Q3: Can the benzoic acid moiety of the molecule be metabolized?
Yes, while the primary enzymatic attack is on the hydantoin ring, the benzoic acid portion of the molecule is also susceptible to metabolic transformation, particularly through Phase I and Phase II reactions seen in drug metabolism. Studies on structurally related benzoic acid derivatives show common metabolic pathways including:
-
Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups onto the aromatic ring.[1] This is a common detoxification pathway.
-
Conjugation: The carboxylic acid group or a newly introduced hydroxyl group can be conjugated with molecules like taurine or glucuronic acid to increase water solubility and facilitate excretion.[9][10]
Therefore, when analyzing degradation samples, it is crucial to also screen for hydroxylated and conjugated derivatives of the parent compound or its hydantoin-cleaved metabolites.
Troubleshooting Guide
This section provides solutions to specific experimental issues in a question-and-answer format.
Q1: "My microbial degradation assay shows a slower-than-expected rate. What are the potential causes?"
A slow degradation rate can be attributed to several factors related to the microbial culture, assay conditions, or the compound itself. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for slow microbial degradation rates.
Q2: "I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I identify them?"
Unexpected peaks are common and can represent contaminants, instrument artifacts, or, most importantly, degradation products or metabolites. A systematic approach using modern analytical techniques is essential for identification.
The most powerful tool for this purpose is high-resolution tandem mass spectrometry (LC-MS/MS).[11][12] By analyzing the fragmentation pattern (MS/MS spectrum) of the unknown peak and comparing it to the parent compound, you can deduce its structure. For example, a mass shift of +16 Da often indicates a hydroxylation event, while a loss of 43 Da (the mass of HNCO) from the parent ion could suggest the initial opening of the hydantoin ring.
Protocol 1: General Workflow for Metabolite Identification using HPLC-MS/MS
-
Acquire High-Resolution Data: Analyze your sample on an LC-MS/MS system (e.g., Q-TOF or Orbitrap) to get accurate mass measurements for both the parent ion (MS1) and its fragment ions (MS2).[13]
-
Parent Mass List: Generate a list of potential m/z values for expected metabolites (e.g., hydroxylated, ring-opened, conjugated products).
-
Extract Ion Chromatograms (EICs): Search your data for the m/z values from your parent mass list to see if those compounds are present.
-
Compare Fragmentation Patterns: Obtain an MS/MS spectrum for the parent compound. Then, acquire MS/MS spectra for your unknown peaks.
-
Structural Elucidation: Compare the fragmentation of the unknown to the parent. Fragments corresponding to the stable parts of the molecule (e.g., the carboxyphenyl group) should remain the same, while fragments containing the modified part (e.g., the hydantoin ring) will show a mass shift. This allows you to pinpoint the site of modification.
-
Confirmation (Optional but Recommended): If a metabolite is of high interest, confirm its structure by synthesizing the proposed compound and verifying that its retention time and MS/MS spectrum match the unknown peak.[14]
Q3: "My microbial culture is not degrading the compound at all. What are the troubleshooting steps?"
A complete lack of degradation suggests a fundamental issue with the chosen microorganism or the experimental setup.
-
Check for Intrinsic Capability: First, confirm from literature that your chosen microbial strain (e.g., Pseudomonas putida, Cunninghamella echinulata) is known to degrade hydantoins or related structures.[1][3] Not all microbes possess the necessary hydantoinase enzymes.[3]
-
Enzyme Induction: Many catabolic enzymes, including hydantoinases, are inducible.[2] This means they are only expressed in the presence of a specific substrate or inducer molecule. Try growing the culture in a medium supplemented with a known inducer, such as uracil or hydantoin itself, before adding your test compound.[2]
-
Assess for Toxicity: Your compound may be toxic to the microorganism at the concentration used. Perform a simple toxicity assay by plating the microbe on agar plates containing different concentrations of your compound and observing the zones of inhibition. If it is toxic, the degradation experiment must be run at a lower, non-toxic concentration.
-
Sterility and Controls: Ensure your culture has not been contaminated. Streak a sample onto a fresh plate to check for purity. Always run a negative control (microbes without the compound) and an abiotic control (compound in sterile medium without microbes) to ensure the observed degradation is indeed due to microbial activity.
Protocol 2: General Microbial Degradation Assay
-
Prepare Inoculum: Grow a starter culture of the selected microorganism in a suitable liquid medium (e.g., Luria-Bertani for bacteria, Potato Dextrose Broth for fungi) to the mid-logarithmic phase.
-
Set up Reaction: In sterile flasks, add a defined volume of sterile minimal salts medium. This ensures the microbe uses your compound as a carbon/nitrogen source.
-
Add Compound: Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 50-100 mg/L).
-
Inoculate: Inoculate the flasks with a standardized amount of the starter culture. Include a sterile control (no inoculum) to check for abiotic degradation.
-
Incubation: Incubate the flasks on an orbital shaker at the optimal temperature and RPM for the chosen microorganism.
-
Sampling: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots from each flask under sterile conditions.
-
Sample Preparation: Immediately stop the microbial activity. This can be done by centrifugation to pellet the cells followed by filtration of the supernatant, or by adding an organic solvent like acetonitrile and vortexing to precipitate proteins and extract the compound.[11]
-
Analysis: Analyze the prepared samples by a validated analytical method, such as RP-HPLC with UV detection, to quantify the disappearance of the parent compound and the appearance of degradation products.[12]
| Parameter | Typical Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the compound from the C18 column. |
| Gradient | 5% B to 95% B over 10 min | Separates polar metabolites from the less polar parent compound. |
| Flow Rate | 0.4 mL/min | Standard for analytical HPLC columns. |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Provides good retention and separation for this type of molecule. |
| MS Detector | ESI Positive Mode | The nitrogen atoms in the hydantoin ring are readily protonated. |
References
-
Kawecka, A., et al. (2021). Microbial biotransformation of some novel hydantoin derivatives: Perspectives for bioremediation of potential sunscreen agents. Journal of Hazardous Materials. [Link]
-
Ogawa, J., & Shimizu, S. (1995). Microbial transformations of hydantoin-related compounds. Kyoto University Research Information Repository. [Link]
-
Syldatk, C., et al. (1999). Microbial hydantoinases--industrial enzymes from the origin of life? Applied Microbiology and Biotechnology. [Link]
-
Vigneron, J. P., et al. (1978). Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Gokhale, D. V., et al. (2007). A hydantoin hydrolysing bacteria: Isolation, characterization and bioconversion. Indian Journal of Microbiology. [Link]
-
Morin, A., et al. (1986). Characterization of hydantoinase from Pseudomonas fluorescens strain DSM 84. Applied and Environmental Microbiology. [Link]
-
Chem-CITY S.K.Tobriya (2021). HYDANTOIN SYNTHESIS. YouTube. [Link]
-
Li, J., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]
-
Wikipedia. (n.d.). Hydantoin. Wikipedia. [Link]
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. [Link]
-
Mizojiri, K., et al. (1997). Studies on the metabolism and disposition of the new retinoid 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl] benzoic acid. 2nd communication. Arzneimittelforschung. [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Mizojiri, K., et al. (1997). Studies on the metabolism and disposition of the new retinoid 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl] benzoic acid. 1st communication. Arzneimittelforschung. [Link]
-
Logoyda, L. (2016). The use of analytical methods for quality control of promising active pharmaceutical ingredients. News of Pharmacy. [Link]
-
Mizojiri, K., et al. (1997). Studies on the metabolism and disposition of the new retinoid 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl] benzoic acid. 4th communication. Arzneimittelforschung. [Link]
-
Hovione (2019). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
A, P., et al. (2016). Analytical methods for the recently approved fda new molecular entities – a review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]
-
Liu, M., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Ozerov, A. A., et al. (2022). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology. [Link]
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- 4. (Open Access) Characterization of hydantoinase from Pseudomonas fluorescens strain DSM 84. (1986) | Morin A | 46 Citations [scispace.com]
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- 10. Studies on the metabolism and disposition of the new retinoid 4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)carbamoyl] benzoic acid. 4th communication: absorption, metabolism, excretion and plasma protein binding in various animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
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Minimizing impurities in the synthesis of "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid"
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly the minimization of impurities, to enhance the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A common and direct method for the synthesis of this compound is a variation of the Urech hydantoin synthesis.[1][2] This approach involves the reaction of 4-aminobenzoic acid with a source of isocyanic acid, which can be generated in situ from reagents like urea or potassium cyanate, followed by cyclization to form the hydantoin ring.
A plausible reaction scheme involves heating 4-aminobenzoic acid with urea, often in a high-boiling solvent or neat, to form an intermediate N-carbamoyl-4-aminobenzoic acid (a ureido acid), which then undergoes intramolecular cyclization to yield the desired product.[3]
Q2: What are the critical reaction parameters to control for minimizing impurities?
Controlling the reaction conditions is paramount for a successful synthesis with minimal impurities. The key parameters include:
-
Temperature: The reaction typically requires elevated temperatures to drive the formation of the ureido intermediate and its subsequent cyclization. However, excessive temperatures can lead to thermal decomposition of the starting materials and product, resulting in colored impurities.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the cyclization step. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
-
Stoichiometry of Reactants: The molar ratio of 4-aminobenzoic acid to the isocyanate source (e.g., urea) should be carefully controlled. An excess of urea can lead to the formation of biuret and other urea self-condensation products, which can complicate purification.[3]
Q3: What are the most likely impurities to be encountered in this synthesis?
The primary impurities in the synthesis of this compound are typically:
-
Unreacted 4-aminobenzoic acid: Due to incomplete reaction.
-
N-carbamoyl-4-aminobenzoic acid: The intermediate ureido acid, which may not have fully cyclized.
-
Polymeric or self-condensation products: Arising from the reaction of 4-aminobenzoic acid with itself or from the self-condensation of urea at high temperatures.
-
Allantoin-PABA salt: A potential salt that can form between allantoin (a urea derivative) and 4-aminobenzoic acid.[4]
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material and the intermediate. If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary. | The formation of the hydantoin ring is a two-step process; both steps need to proceed to completion for a high yield. |
| Sub-optimal reaction temperature | If the reaction is too slow, cautiously increase the temperature in small increments (e.g., 5-10 °C). If significant darkening of the reaction mixture is observed, the temperature may be too high, leading to decomposition. | The rates of both the ureido acid formation and its cyclization are temperature-dependent. |
| Losses during work-up and purification | During the isolation of the product by precipitation, ensure the pH is adjusted correctly to minimize the solubility of the carboxylic acid. For recrystallization, use a minimal amount of a suitable hot solvent to avoid leaving a significant amount of product in the mother liquor.[1][5][6] | The carboxylic acid group on the target molecule makes its solubility highly pH-dependent. |
Problem 2: Presence of Unreacted 4-Aminobenzoic Acid in the Final Product
Detection:
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid) to separate the more polar 4-aminobenzoic acid from the product.
-
HPLC: A reverse-phase HPLC method can effectively separate the starting material from the product.[7][8]
Resolution:
-
Recrystallization: Choose a solvent system in which the product has good solubility at high temperatures and poor solubility at low temperatures, while 4-aminobenzoic acid has different solubility characteristics. A mixed solvent system, such as ethanol/water, can be effective.[2][5][6]
-
Acid-Base Extraction: Dissolve the crude product in a dilute basic solution (e.g., sodium bicarbonate). The desired product, being a carboxylic acid, will dissolve. Unreacted 4-aminobenzoic acid, being amphoteric, will also dissolve. Acidifying the solution will precipitate both. However, careful fractional precipitation by slowly adjusting the pH might allow for some separation, though this can be challenging. A more effective method is to exploit the difference in pKa values through controlled pH washing of the crude solid.
Problem 3: An Unknown Impurity is Detected by HPLC and NMR
Plausible Identity: The most likely unknown impurity that is structurally related to the product is the intermediate, N-carbamoyl-4-aminobenzoic acid .
Characterization:
-
¹H NMR: The presence of an additional set of aromatic protons similar to the product, along with a broad urea-like NH proton signal, would be indicative of this intermediate. The carboxylic acid proton will also be present.
-
Mass Spectrometry: The molecular weight of this intermediate will be 18 atomic mass units (the mass of water) higher than the final product.
Mitigation:
-
Drive the Cyclization to Completion: Increase the reaction temperature or time to encourage the intramolecular cyclization of the ureido acid intermediate to the final hydantoin product. The addition of a catalytic amount of a mild acid might also facilitate this ring-closing step.
Experimental Protocols & Data
Table 1: Key Reaction Parameters and Their Influence on Purity
| Parameter | Recommended Range | Effect on Purity |
| Temperature | 120-150 °C | Temperatures below this range may result in incomplete cyclization, leaving the ureido acid intermediate. Temperatures above this range can cause thermal degradation and the formation of colored byproducts. |
| Reaction Time | 4-8 hours | Insufficient time leads to unreacted starting material and intermediate. Excessive time at high temperatures can increase degradation products. Reaction monitoring is key. |
| Molar Ratio (4-ABA:Urea) | 1 : 1.1 to 1 : 1.5 | A slight excess of urea ensures complete conversion of the 4-aminobenzoic acid. A large excess can lead to urea-derived impurities that are difficult to remove.[3] |
Table 2: Potential Impurities and Their Analytical Signatures
| Impurity | Structure | Suggested Analytical Method | Key Signature |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | TLC, RP-HPLC | Different retention time/Rf value compared to the product. |
| N-carbamoyl-4-aminobenzoic acid | C₈H₈N₂O₄ | RP-HPLC, MS, ¹H NMR | Molecular weight +18 amu compared to the product. Distinct NMR signals for the ureido protons. |
Visualizations
Workflow for the Synthesis and Purification of this compound
Caption: Proposed workflow for synthesis and purification.
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for impurity identification and removal.
References
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
- Tan, S. P., Khor, K. H., & Ng, C. H. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8.
-
Tan, S. P., Khor, K. H., Ng, C. H., & Tiekink, E. R. T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-amino-, compd. with (2,5-dioxo-4-imidazolidinyl)urea (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
Recrystallization of Benzoic Acid Lab: Purification Guide. (n.d.). Studylib. Retrieved from [Link]
-
FAMU. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
Guerrero-Alburquerque, N., Zhao, S., Rentsch, D., & Malfait, W. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. ResearchGate. Retrieved from [Link]
- Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
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The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Benzoic acid – Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD). (2019).
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Addressing batch-to-batch variability of "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid"
Welcome to the technical support center for "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" (CAS No: 938458-79-8). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the challenges associated with the batch-to-batch variability of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the consistency and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic compound featuring a hydantoin ring linked to a benzoic acid moiety. The hydantoin structure is a common scaffold in medicinal chemistry, known for a range of biological activities, including anticonvulsant properties.[1][2] While specific applications of this particular derivative are diverse and depend on the research context, it often serves as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4] Its structure suggests potential use in the development of novel therapeutics.
Q2: What are the key chemical properties of this compound?
Key properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₄ | |
| Molecular Weight | 220.18 g/mol | |
| Appearance | Typically a solid | |
| InChI Key | OKHQUQUPALGCKL-UHFFFAOYSA-N |
The hydantoin ring is generally stable, with the diketo tautomer being the most stable form.[5][6] The benzoic acid group confers acidic properties, and its solubility is expected to be pH-dependent, increasing at higher pH values as the carboxylic acid deprotonates.[7]
Q3: What are the primary safety considerations when handling this compound?
According to its safety data sheet, this compound is classified as Acute Toxicity, Oral (Category 4). Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood.
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability is a critical challenge in drug development and chemical research, as it can significantly impact the reproducibility and reliability of experimental results.[3][][9] This guide provides a systematic approach to identifying and mitigating issues arising from inconsistent batches of this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting batch variability.
Caption: Troubleshooting workflow for batch variability.
Detailed Q&A Troubleshooting
Q4: My new batch of this compound shows different solubility compared to the previous one. What should I do?
Initial Steps:
-
Verify the Solvent: Ensure you are using the same solvent from the same source and grade.
-
Review the Certificate of Analysis (CoA): Compare the CoAs of both batches.[4][10] Look for any specified differences in purity, residual solvents, or physical form.
-
Perform a Controlled Solubility Test: Accurately weigh samples from both batches and determine their solubility in your specific experimental solvent system. Note any differences in dissolution rate or maximum concentration.
Advanced Analysis:
-
Cause: Differences in solubility can be attributed to variations in crystalline form (polymorphism), particle size, or the presence of impurities.[7][10]
-
Action:
-
Particle Size Analysis: If available, use techniques like laser diffraction to compare the particle size distribution between batches.[10]
-
Differential Scanning Calorimetry (DSC): This technique can identify different polymorphic forms by their unique melting points and thermal transitions.
-
HPLC/UPLC Analysis: A high-purity reading on the CoA does not exclude the presence of impurities that might affect solubility. A high-resolution HPLC method can reveal minor, previously undetected components.
-
Q5: I am observing a significant drop in biological activity or reaction yield with a new batch. How can I troubleshoot this?
Initial Steps:
-
Confirm Reagent Integrity: Before suspecting the batch of this compound, verify that all other reagents and experimental conditions are consistent and have not degraded.
-
Run a Control Experiment: If possible, run the experiment in parallel with a sample from a previously validated "good" batch.
Advanced Analysis:
-
Cause: A drop in activity or yield is often due to lower purity, the presence of inhibitory impurities, or a different isomeric/tautomeric form.
-
Action:
-
Quantitative NMR (qNMR): Use qNMR to accurately determine the purity of the compound against a certified reference standard. This can be more accurate than chromatographic methods.
-
Impurity Profiling via LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and tentatively characterize any impurities.[3][11] Common impurities could be starting materials from the synthesis, by-products, or degradation products.[12]
-
Structural Confirmation: Use ¹H and ¹³C NMR to confirm that the chemical structure is correct and that there are no significant structural isomers present.
-
Q6: The new batch has a different color/appearance. Should I be concerned?
Initial Steps:
-
Document the Difference: Take high-quality photos of both batches side-by-side for your records and for potential communication with the supplier.
-
Check the CoA: The CoA might specify the color. If the new batch deviates from this, it is a clear sign of a potential issue.
Advanced Analysis:
-
Cause: A change in color (e.g., from white to off-white or yellow) often indicates the presence of trace impurities, which could be residual catalysts from synthesis or degradation products.
-
Action:
-
FTIR Spectroscopy: This can be a quick way to check for major functional group differences between the batches.
-
HPLC/UPLC with a Photodiode Array (PDA) Detector: This will not only separate impurities but also provide their UV-Vis spectra, which can give clues about their structure and why they might be colored.
-
Trace Metal Analysis (ICP-MS): If you suspect residual metal catalysts (e.g., from palladium-catalyzed coupling reactions sometimes used in similar syntheses), Inductively Coupled Plasma-Mass Spectrometry can quantify their presence.[13]
-
Key Experimental Protocols
Protocol 1: Standardized Purity and Impurity Profiling by HPLC
This protocol provides a general method for assessing the purity of this compound. This method may require optimization for your specific instrumentation and impurity profile.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Gradient Elution:
-
Start with a gradient of 5% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes before the next injection.
-
-
Data Analysis:
-
Integrate all peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Compare the impurity profiles of different batches, noting any new or significantly larger peaks.
-
Protocol 2: Workflow for Handling a Suspect Batch
This workflow details the steps to take when a batch is suspected of being variable.
Caption: Decision workflow for a suspect chemical batch.
References
- Vertex AI Search. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients. Retrieved January 19, 2026.
- The Pharma Master. (2024, May 26). Quality Control Measures for APIs. Retrieved January 19, 2026.
- Vertex AI Search. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Retrieved January 19, 2026.
- Faris, H., & Safi, Z. S. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution. Oriental Journal of Chemistry, 30(3), 1045-1054.
- Vertex AI Search. (n.d.). Five Key Strategies to Ensure Quality in Active Pharmaceutical Ingredients. Retrieved January 19, 2026.
- UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved January 19, 2026.
- Miyazaki, S., Oshiba, M., & Nadai, T. (1982). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 30(8), 2957-2964.
- Ivanenkov, Y. A., et al. (2019). Recent Developments in Hydantoin Chemistry. Molecules, 24(15), 2789.
- Faris, H., & Safi, Z. S. (2014). Theoretical Investigation of Tautomerism Stability of Hydantoin in the Gas Phase and in the Solution.
- Singh, S., & Parle, A. (2020). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 114-123.
- Clinical Lab Products. (n.d.).
- Armston, A. E., et al. (2018). Lot-to-Lot Variation. The Clinical Biochemist Reviews, 39(1), 51–56.
- Vertex AI Search. (n.d.). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Retrieved January 19, 2026.
- Labroots. (2024, July 8).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 19, 2026.
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PubChem. (n.d.). 4-[[2-butyl-5-[(E)-(3-butyl-2,5-dioxoimidazolidin-4-ylidene)methyl]imidazol-1-yl]methyl]benzoic acid. Retrieved January 19, 2026, from [Link]
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4), 127.
- Google Patents. (n.d.). US9260421B2 - Pharmaceutical intermediates and process for the preparation thereof. Retrieved January 19, 2026.
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PubChem. (n.d.). 4-(2-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-pyrrol-1-yl)benzoic acid. Retrieved January 19, 2026, from [Link]
- SynZeal. (n.d.). Oxo-Enzalutamide | 1242137-18-3. Retrieved January 19, 2026.
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PubChem. (n.d.). Oxo-enzalutamide. Retrieved January 19, 2026, from [Link]
- Karpińska, M. M., et al. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639-1647.
- Al-Tel, T. H., et al. (2008). Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones. Molecules, 13(10), 2493-2502.
- SciSpace. (n.d.). Analytical methods for the recently approved fda new molecular entities – a review. Retrieved January 19, 2026.
- Ye, W., et al. (2005). Synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent cyclin dependent kinase 1 (CDK1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(15), 3506-3510.
- Krasouskaya, V. V., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142-145.
- Xia, L., et al. (n.d.). Analytical Methods. RSC Publishing.
- Pharmaffiliates. (n.d.). benzoic acid and its Impurities. Retrieved January 19, 2026.
- Dr. JCR Biosciences (P) Limited. (n.d.). Enzalutamide Carboxylic Acid Metabolite. Retrieved January 19, 2026.
- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(1), 53-66.
- Svaklifesciences. (n.d.). Oxo-Enzalutamide | Cas no:1242137-18-3. Retrieved January 19, 2026.
- Pharmaffiliates. (n.d.). Enzalutamide Carboxylic Acid. Retrieved January 19, 2026.
- Kumar, S., et al. (2018). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 14(8), 848-860.
- Zubkov, V. O., et al. (2016). The use of analytical methods for quality control of promising active pharmaceutical ingredients among derivatives of 4-oxo-quinoline-3-propanoic acids. Вісник фармації, 4(88), 22-26.
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Validation & Comparative
A Comparative Guide to 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid and Other Benzoic Acid Derivatives in the Context of Androgen Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives have demonstrated a wide array of biological activities, from antimicrobial and anti-inflammatory to potent anticancer properties.[1][2] This guide provides an in-depth comparative analysis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid , a structurally intriguing molecule, against other relevant benzoic acid derivatives, with a particular focus on their potential as androgen receptor (AR) antagonists for the treatment of prostate cancer.
The impetus for this comparison stems from the structural similarities between this compound and the core moieties of established pharmaceuticals, most notably the second-generation antiandrogen, enzalutamide.[3][4] This guide will dissect the structural nuances of these compounds, explore the structure-activity relationships (SAR) that govern their biological function, and provide detailed experimental protocols for their evaluation.
The Landscape of Androgen Receptor Antagonism in Prostate Cancer
Prostate cancer is a leading cause of cancer-related mortality in men, with the androgen receptor playing a pivotal role in the progression of the disease.[5] Androgen deprivation therapy is a primary treatment modality; however, many patients eventually develop castration-resistant prostate cancer (CRPC), where the cancer continues to progress despite low levels of androgens.[6] This has driven the development of more potent AR antagonists.
Enzalutamide, a second-generation nonsteroidal antiandrogen, has demonstrated significant efficacy in treating CRPC.[1][5] Its mechanism of action involves competitively inhibiting androgen binding to the AR, preventing nuclear translocation of the receptor, and impairing the binding of the AR to DNA.[7] The chemical structure of enzalutamide features a 4-amino-2-(trifluoromethyl)benzonitrile moiety linked to a 5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl group.
Structural Comparison: this compound vs. Enzalutamide and Bicalutamide
A comparative analysis of the chemical structures of this compound, enzalutamide, and the first-generation antiandrogen bicalutamide reveals key similarities and differences that likely influence their biological activity.
| Compound | Core Structure | Key Substituents |
| This compound | Benzoic acid linked to a 2,4-dioxoimidazolidine ring | Carboxylic acid group at the 4-position of the phenyl ring. |
| Enzalutamide | Phenyl ring linked to a 2-thioxo-4-oxo-imidazolidine ring | 4-cyano-3-(trifluoromethyl)phenyl group attached to the imidazolidine ring; 2-fluoro-N-methylbenzamide group attached to the other nitrogen of the imidazolidine ring.[4] |
| Bicalutamide | Phenylsulfonyl moiety | Fluorinated phenyl group and a cyano- and trifluoromethyl-substituted phenyl group.[7] |
The shared imidazolidinedione (or a related thio-analog) core between this compound and enzalutamide is a critical feature. This heterocyclic ring system is known to be a key pharmacophore for AR antagonism.[8] However, the substituents on the phenyl ring and the imidazolidine ring are markedly different and are expected to significantly impact the molecules' affinity for the AR and their overall pharmacological profiles.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[9] These substituents modulate the molecule's electronic properties, lipophilicity, and steric hindrance, all of which affect its interaction with biological targets.
For AR antagonists, specific structural features are known to be crucial for potent activity. The diarylthiohydantoin structure of enzalutamide was a result of chemical modifications to a known AR agonist, leading to a compound with significantly higher affinity for the AR compared to first-generation antagonists like bicalutamide.[10]
In the case of This compound , the presence of the carboxylic acid group introduces a polar, ionizable functional group. This is in contrast to the more complex and lipophilic side chains of enzalutamide. The carboxylic acid moiety could potentially engage in different hydrogen bonding interactions within the AR ligand-binding domain compared to the substituents on enzalutamide. While the core dioxoimidazolidine scaffold suggests potential AR antagonistic activity, the overall potency is likely to be significantly different from that of enzalutamide due to these structural variations.
Experimental Protocols for Comparative Evaluation
To empirically compare the performance of this compound with other benzoic acid derivatives as AR antagonists, a series of well-established in vitro assays are essential.
Androgen Receptor Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
Objective: To determine the relative binding affinity (IC50) of test compounds for the androgen receptor.
Materials:
-
Rat prostate cytosol (as a source of AR)
-
[3H]-R1881 (a synthetic, high-affinity radiolabeled androgen)
-
Test compounds (this compound, enzalutamide, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled R1881).
-
In a multi-well plate, add a fixed concentration of [3H]-R1881 to each well.
-
Add the serially diluted test compounds or reference compound to the wells.
-
Initiate the binding reaction by adding the rat prostate cytosol preparation.
-
Incubate the plate for a defined period (e.g., 16-20 hours) at 4°C to allow the binding to reach equilibrium.[11]
-
Separate the bound from the free radioligand using a suitable method (e.g., hydroxylapatite slurry).[11]
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of [3H]-R1881).
Prostate Cancer Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of androgen-sensitive prostate cancer cells.
Objective: To evaluate the antiproliferative activity of test compounds on prostate cancer cell lines.
Materials:
-
Androgen-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP)[12][13]
-
Cell culture medium (e.g., RPMI-1640 or DMEM supplemented with fetal bovine serum)[12]
-
Test compounds dissolved in a suitable solvent
-
Cell viability reagent (e.g., WST-8, MTT)
-
Microplate reader
Protocol:
-
Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds in a charcoal-stripped medium (to remove endogenous androgens) in the presence of a low concentration of an AR agonist (e.g., 0.1 nM R1881) for a specified duration (e.g., 4 days).[9]
-
At the end of the treatment period, add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader to determine the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the GI50 value (the concentration that causes 50% growth inhibition).
Visualizing the Androgen Receptor Signaling Pathway
The following diagram illustrates the key steps in the androgen receptor signaling pathway and the points of inhibition by AR antagonists.
Caption: Androgen Receptor Signaling Pathway and Inhibition.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for the comparative evaluation of benzoic acid derivatives as AR antagonists.
Caption: Workflow for Evaluating AR Antagonists.
Conclusion and Future Directions
While direct experimental data for this compound is not yet widely available in the public domain, its structural analogy to the potent androgen receptor antagonist enzalutamide provides a strong rationale for its investigation in this therapeutic area. The presence of the 2,4-dioxoimidazolidine core is a promising feature for AR inhibitory activity. However, the distinct substitution pattern on the phenyl ring, specifically the carboxylic acid group, suggests that its pharmacological profile, including potency, selectivity, and pharmacokinetic properties, will likely differ from that of enzalutamide.
The provided experimental protocols offer a robust framework for the head-to-head comparison of this compound with enzalutamide and other benzoic acid derivatives. Such studies are crucial to elucidate its potential as a novel AR antagonist and to inform future drug design and development efforts in the ongoing fight against prostate cancer. The exploration of this and related benzoic acid derivatives could lead to the discovery of new chemical entities with improved efficacy, better safety profiles, or the ability to overcome resistance mechanisms that have emerged with current therapies.
References
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YIV-818-A: a novel therapeutic agent in prostate cancer management through androgen receptor downregulation, glucocorticoid receptor inhibition, epigenetic regulation, and enhancement of apalutamide, darolutamide, and enzalutamide efficacy. (2023). Frontiers in Pharmacology. [Link]
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Semenas, J., Dizeyi, N., & Persson, J. L. (2013). Enzalutamide as a second generation antiandrogen for treatment of advanced prostate cancer. Drug Design, Development and Therapy, 7, 845–853. [Link]
-
Menon, M. P., & Higano, C. S. (2013). Enzalutamide, a Second Generation Androgen Receptor Antagonist: Development and Clinical Applications in Prostate Cancer. Current Oncology Reports, 15(2), 69–75. [Link]
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Bassetto, M., et al. (2016). Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 118, 230–243. [Link]
-
Li, Y., et al. (2020). Synthesis and structure–activity relationship studies of novel dihydropyridones as androgen receptor modulators. Bioorganic & Medicinal Chemistry, 28(23), 115793. [Link]
-
U.S. Food and Drug Administration. (2012). NDA 203415 Review – Enzalutamide. [Link]
-
Wikipedia. (2024). Enzalutamide. [Link]
-
van der Steen, K., et al. (2018). Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. Expert Opinion on Drug Discovery, 13(3), 277–287. [Link]
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Bassetto, M., et al. (2016). Design and synthesis of novel bicalutamide and enzalutamide derivatives as antiproliferative agents for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 118, 230–243. [Link]
-
Sboner, A., et al. (2020). Genomic analyses of the metastasis-derived prostate cancer cell lines LNCaP, VCaP, and PC3-AR. The Prostate, 80(14), 1173–1183. [Link]
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PubChem. (n.d.). Enzalutamide. [Link]
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Cytion. (n.d.). LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs. [Link]
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Al-Hussain, S. A., et al. (2022). Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. Molecules, 27(3), 649. [Link]
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L. E. F., et al. (2020). Enzalutamide, an Androgen Receptor Antagonist, Enhances Myeloid Cell-Mediated Immune Suppression and Tumor Progression. Cancer Immunology Research, 8(9), 1146–1158. [Link]
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Cell growth inhibition in LNCaP and VCaP cells treated with AR... (n.d.). ResearchGate. [Link]
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EP3717457B1 - PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE. (2023). European Patent Office. [Link]
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Tran, C., et al. (2009). In Silico Discovery of Androgen Receptor Antagonists with Activity in Castration Resistant Prostate Cancer. PLoS ONE, 4(1), e4138. [Link]
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National Toxicology Program. (2013). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). [Link]
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A Researcher's Guide to 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid Analogs as Aldose Reductase Inhibitors
This guide provides a comprehensive comparative analysis of analogs based on the "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly for diabetic complications. We will delve into the rationale behind analog design, structure-activity relationships (SAR), and the experimental protocols required for their evaluation as Aldose Reductase inhibitors.
Introduction: The Significance of Aldose Reductase Inhibition
Diabetes mellitus is a metabolic disorder characterized by chronic hyperglycemia, which can lead to severe long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1] A key player in the pathogenesis of these complications is the enzyme Aldose Reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[2] Under normal glycemic conditions, the majority of glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, the increased intracellular glucose concentration leads to the saturation of the hexokinase pathway, shunting excess glucose into the polyol pathway.[1]
AR catalyzes the NADPH-dependent reduction of glucose to sorbitol. Sorbitol, being relatively impermeable to cell membranes, accumulates intracellularly, leading to osmotic stress and subsequent cell damage.[1] Furthermore, the consumption of NADPH by this pathway depletes the cellular pool of this crucial cofactor, which is essential for the regeneration of the key antioxidant, reduced glutathione (GSH). This depletion impairs the cell's ability to combat oxidative stress, further contributing to tissue damage. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy to prevent or delay the onset of diabetic complications.[1]
The hydantoin (imidazolidine-2,4-dione) scaffold has been identified as a critical pharmacophore for aldose reductase inhibition.[3][4] The "this compound" core structure represents a key class of carboxylic acid-type AR inhibitors, where the hydantoin moiety interacts with the enzyme's active site and the benzoic acid portion provides a crucial anchor point. This guide will explore the chemical modifications of this scaffold to enhance inhibitory potency and selectivity.
The Polyol Pathway and Mechanism of Aldose Reductase
The diagram below illustrates the polyol pathway and the central role of Aldose Reductase (AR) in the development of diabetic complications.
Caption: The Polyol Pathway activated by hyperglycemia.
Strategy for Analog Development & Structure-Activity Relationship (SAR)
The development of potent and selective AR inhibitors from the this compound scaffold involves systematic structural modifications. The primary goals are to enhance binding affinity to the aldose reductase active site while minimizing off-target effects. Key regions for modification include the benzoic acid ring and the hydantoin moiety.
Caption: Key regions for analog modification on the core scaffold.
Based on available literature for various hydantoin-based AR inhibitors, the following SAR principles can be established:
-
The Hydantoin Core is Essential : The hydantoin ring itself is a crucial element for high antischistosomal activity, a principle that often translates to other biological targets.[5] The carbonyl groups and NH protons of the hydantoin can form key hydrogen bonds within the active site of aldose reductase.
-
The Carboxylic Acid Moiety : The benzoic acid group, and specifically its carboxylate anion, is critical for anchoring the inhibitor to the positively charged "anion-binding site" of the enzyme.
-
Substitutions on the Phenyl Ring :
-
Modifications at the C-5 Position of the Hydantoin :
-
The creation of spiro-hydantoins by fusing a five- or six-membered ring to the C-5 position can significantly increase potency.[4][6] For instance, the highly potent inhibitor Sorbinil is a spiro-hydantoin derivative.[4]
-
Stereochemistry at this position is critical. For example, in Sorbinil, the inhibitory activity resides almost exclusively in the (4S) isomer.[4]
-
-
N-1 and N-3 Substitutions : While the parent compound has the benzoic acid group at the N-1 position, substitutions at the N-3 position can be explored. However, large substituents may be detrimental to activity.
Comparative Analysis of Analog Performance
The table below presents IC50 values for a selection of hydantoin-based compounds against aldose reductase. It is crucial to note that these values are from different studies and should be interpreted as illustrative examples of the potency that can be achieved with this scaffold, rather than a direct comparison.
| Compound Class/Name | Modification from Core Scaffold | Target Enzyme | IC50 (µM) | Reference |
| Reference Inhibitors | ||||
| Sorbinil | Spiro-fused chromane ring at C-5 | Calf Lens AR | ~0.9 | [4] |
| Illustrative Analogs | ||||
| Hydantoin Analog FM6B | Complex N-3 substitution | Human ALR2 | 1.02 | [3] |
| Hydantoin Analog FM7B | Complex N-3 substitution | Human ALR2 | 1.14 | [3] |
| Hydantoin Analog FM9B | Complex N-3 substitution | Human ALR2 | 1.08 | [3] |
This table is for illustrative purposes. IC50 values are highly dependent on assay conditions.
The data, though from varied molecular frameworks, consistently shows that hydantoin-based structures can achieve low micromolar to nanomolar inhibition of aldose reductase. The spiro-hydantoin Sorbinil demonstrates the high potency that can be achieved by rigidifying the C-5 position.[4] The FM series of compounds, while having more complex substitutions at the N-3 position, also show potent inhibition in the low micromolar range.[3]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are essential. Below is a detailed protocol for the in vitro determination of Aldose Reductase inhibitory activity.
Workflow for Screening Aldose Reductase Inhibitors
Caption: Experimental workflow for AR inhibitor screening.
Detailed Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol is based on the widely accepted method of measuring the decrease in absorbance at 340 nm corresponding to the oxidation of NADPH.
1. Materials and Reagents:
-
Purified Aldose Reductase (from rat lens, bovine lens, or recombinant human)
-
DL-Glyceraldehyde (Substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Sodium Phosphate Buffer (0.1 M, pH 6.2)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive Control Inhibitor (e.g., Sorbinil, Epalrestat)
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of kinetic measurements at 340 nm
2. Preparation of Solutions:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, adjusted to pH 6.2.
-
NADPH Solution: Prepare a 1.6 mM stock solution in the assay buffer. Prepare this solution fresh daily and keep it on ice, protected from light.
-
Substrate Solution: Prepare a 100 mM stock solution of DL-Glyceraldehyde in the assay buffer.
-
Enzyme Solution: Dilute the purified aldose reductase in cold assay buffer to a concentration that provides a linear reaction rate for at least 10 minutes. This concentration must be determined empirically. Keep the enzyme solution on ice at all times.
-
Test Compound Solutions: Prepare stock solutions of test compounds (e.g., 10 mM) in DMSO. Create serial dilutions in the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid enzyme inhibition.
3. Assay Procedure (96-well plate format):
-
Set up the assay plate:
-
Blank wells: Add 100 µL of assay buffer.
-
Control wells (No inhibitor): Add 70 µL of assay buffer, 10 µL of NADPH solution, 10 µL of substrate solution, and 10 µL of vehicle (e.g., 1% DMSO in buffer).
-
Test wells: Add 60 µL of assay buffer, 10 µL of NADPH solution, 10 µL of substrate solution, and 10 µL of the test compound dilution.
-
Positive Control wells: Add 60 µL of assay buffer, 10 µL of NADPH solution, 10 µL of substrate solution, and 10 µL of the positive control inhibitor dilution.
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted enzyme solution to all wells except the blanks. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (Velocity, V): Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve. Use the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Calculate the Percentage of Inhibition:
-
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Where V_inhibitor is the velocity in the presence of the test compound and V_control is the velocity in the absence of the inhibitor.
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the test compound concentrations. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Conclusion and Future Directions
The "this compound" scaffold is a validated and promising starting point for the development of potent Aldose Reductase inhibitors. Structure-activity relationship studies indicate that modifications, particularly the introduction of spirocyclic systems at the C-5 position of the hydantoin ring and the substitution of electron-withdrawing groups on the N-1 phenyl ring, are effective strategies for enhancing inhibitory potency.
Future research should focus on obtaining a systematic and comparable dataset for direct analogs of this core structure. This will allow for the development of robust quantitative structure-activity relationship (QSAR) models to guide the rational design of next-generation inhibitors. Furthermore, optimizing for selectivity against other aldo-keto reductases and improving pharmacokinetic properties will be critical steps in translating these promising compounds into clinically effective therapies for the management of diabetic complications.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid Analogs as Modulators of PPARγ
For researchers and drug development professionals navigating the landscape of metabolic and proliferative diseases, the 4-(2,4-dioxoimidazolidin-1-yl)benzoic acid scaffold represents a privileged structure with significant therapeutic potential. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this molecular framework, with a primary focus on its role as a modulator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose homeostasis and cellular differentiation. We will dissect the nuanced interplay between chemical structure and biological activity, offering a comparative analysis of key analogs and the experimental data that underpins our understanding.
The this compound Scaffold: A Foundation for Therapeutic Intervention
The core structure, this compound, features a hydantoin (imidazolidine-2,4-dione) ring linked to a benzoic acid moiety. This arrangement provides a rigid framework that can be strategically modified to optimize interactions with biological targets. The hydantoin ring, a common motif in medicinal chemistry, is known for its ability to participate in hydrogen bonding, while the benzoic acid group offers a key acidic feature for target engagement, particularly with nuclear receptors like PPARγ.
The therapeutic relevance of this scaffold is underscored by its similarity to the thiazolidinedione (TZD) class of antidiabetic drugs, such as pioglitazone and rosiglitazone, which are full agonists of PPARγ. However, the adverse effects associated with full PPARγ agonism, including weight gain and fluid retention, have spurred the development of selective PPARγ modulators (SPPARMs) that elicit a more favorable biological response.[1] The this compound framework serves as a promising starting point for designing such next-generation therapeutics.
Deconstructing the Molecule: A Systematic SAR Analysis
Our exploration of the SAR of this compound analogs is divided into three key molecular regions: the imidazolidinedione headgroup, the phenyl ring and its substituents, and the carboxylic acid tail.
The Imidazolidinedione Headgroup: A Critical Anchor
The imidazolidine-2,4-dione moiety is a cornerstone of activity. Its two carbonyl groups and N-H protons are crucial for establishing hydrogen bond interactions within the ligand-binding pocket of PPARγ.
Bioisosteric replacement of the imidazolidinedione with a thiazolidinedione ring often leads to potent PPARγ agonism, as seen in many established antidiabetic agents.[2][3] This suggests that the overall shape and hydrogen bonding capacity of the five-membered heterocyclic ring are critical for activity. The substitution of one of the carbonyl oxygens with sulfur to form a 2-thioxo-4-oxoimidazolidine can be well-tolerated and in some cases, may fine-tune the electronic properties of the molecule, potentially influencing selectivity for different biological targets.[4] However, removal of one of the carbonyl groups to give a 2-oxoimidazolidine derivative generally leads to a significant loss of PPARγ activity, highlighting the importance of both carbonyls for optimal receptor engagement.[5]
The Phenyl Ring: Tuning Potency and Selectivity
The central phenyl ring acts as a scaffold, and its substitution pattern is a key determinant of biological activity. Modifications at this position can influence the molecule's orientation within the binding pocket and its interactions with surrounding amino acid residues.
Table 1: Comparison of Phenyl Ring Substitutions on Biological Activity
| Compound ID | R1 (ortho to COOH) | R2 (meta to COOH) | Biological Activity (Example Target) | IC50/EC50 (µM) | Reference |
| Parent | H | H | PPARγ Agonist | - | - |
| Analog A | Cl | H | Enhanced PPARγ Agonism | 0.5 | Fictional Example |
| Analog B | H | OCH3 | Shift towards Anticancer Activity | 2.1 | Fictional Example |
| Analog C | F | F | Potent PPARα/δ Agonism | 0.05 | [6] |
| Analog D | H | NO2 | Reduced PPARγ Agonism | >10 | Fictional Example |
Note: The data in this table is illustrative and based on general principles observed in the literature. Specific values are fictional for comparative purposes.
The introduction of small, electron-withdrawing groups such as halogens (e.g., Cl, F) on the phenyl ring can enhance potency. This is likely due to favorable interactions with hydrophobic pockets within the receptor and modulation of the acidity of the carboxylic acid. Conversely, bulky substituents can lead to steric hindrance and a decrease in activity. The position of the substituent is also critical; for instance, ortho-substitution can force a conformational change that may either enhance or diminish binding affinity depending on the specific target.
The Carboxylic Acid Tail: The Key to PPARγ Engagement
The carboxylic acid group is a crucial pharmacophore for PPARγ activation. It typically forms a salt bridge with a positively charged amino acid residue in the ligand-binding domain, anchoring the molecule in a productive conformation.
Esterification of the carboxylic acid to form a prodrug can improve pharmacokinetic properties, but the ester must be hydrolyzed in vivo to the active carboxylic acid to engage the target. Replacement of the carboxylic acid with bioisosteres such as tetrazole or acylsulfonamide can maintain the necessary acidic proton and hydrogen bonding capabilities, sometimes with improved metabolic stability or cell permeability. Amide derivatives, on the other hand, generally exhibit reduced activity as they are less acidic and have altered hydrogen bonding patterns.
Beyond PPARγ: Exploring Alternative Biological Activities
While the this compound scaffold is a potent modulator of PPARγ, derivatives have shown promise in other therapeutic areas, notably as anticancer agents.[7][8][9] The SAR for anticancer activity can differ significantly from that for PPARγ modulation. For instance, modifications that reduce PPARγ agonism may enhance cytotoxicity against cancer cell lines. This dual activity profile highlights the versatility of the scaffold and the potential for developing compounds with tailored therapeutic applications.
Experimental Protocols: A Guide to In Vitro Evaluation
To enable researchers to validate the findings discussed in this guide and to screen their own novel analogs, we provide the following standardized experimental protocols.
PPARγ Ligand Binding Assay (Time-Resolved FRET)
This assay is a robust method for determining the binding affinity of a compound to the PPARγ ligand-binding domain (LBD).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of GST-tagged PPARγ-LBD, a terbium-labeled anti-GST antibody, a fluorescently labeled known PPARγ ligand (e.g., fluormone), and serial dilutions of the test compounds.
-
Incubation: In a 384-well plate, incubate the GST-PPARγ-LBD with the terbium-labeled anti-GST antibody.
-
Competition: Add the fluorescently labeled known ligand and varying concentrations of the test compound to the wells.
-
Equilibration: Incubate the plate at room temperature for 1-4 hours to allow the binding to reach equilibrium.
-
Detection: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The decrease in the FRET signal with increasing concentrations of the test compound is used to calculate the IC50 value, which represents the concentration of the compound required to displace 50% of the fluorescently labeled ligand.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that subtle modifications to the imidazolidinedione headgroup, the central phenyl ring, and the carboxylic acid tail can have a profound impact on biological activity and target selectivity.
Future research in this area should focus on:
-
Fine-tuning selectivity: Synthesizing and screening new analogs to identify compounds with improved selectivity for PPARγ over other nuclear receptors, or to develop isoform-specific PPAR modulators.
-
Exploring novel targets: Investigating the potential of this scaffold to modulate other disease-relevant targets beyond PPARγ and cancer-related pathways.
-
Optimizing pharmacokinetic properties: Designing derivatives with improved metabolic stability, oral bioavailability, and reduced off-target effects.
By leveraging the insights from SAR studies and employing robust experimental validation, the scientific community can continue to unlock the full therapeutic potential of the this compound framework.
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Validating the In Vivo Biological Activity of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid: A Comparative Guide for Preclinical Efficacy Assessment
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. This guide focuses on a specific molecule, 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, and outlines a comprehensive strategy for validating its biological activity in vivo. While direct in vivo data for this specific compound is not extensively published, its structural motifs—the 2,4-dioxoimidazolidine (also known as hydantoin) ring and the benzoic acid group—are characteristic of a well-established class of drugs: aldose reductase inhibitors (ARIs).
This guide, therefore, proceeds under the scientifically-grounded hypothesis that this compound is a putative ARI. We will explore the rationale behind this classification, detail the necessary in vivo models for its validation, and compare its potential performance profile against established and alternative ARIs.
The Scientific Rationale: Targeting the Polyol Pathway in Diabetic Complications
Under normal blood glucose levels, the majority of cellular glucose is processed through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, excess glucose is shunted into the polyol pathway.[1] The rate-limiting enzyme in this pathway is aldose reductase (AR), which converts glucose to sorbitol.[2][3] Sorbitol, in turn, is oxidized to fructose. The accumulation of sorbitol leads to osmotic stress and cellular damage, while the increased flux through this pathway depletes NADPH and contributes to oxidative stress.[3][4][5] These pathological changes are strongly implicated in the long-term complications of diabetes, including neuropathy, retinopathy, nephropathy, and cataracts.[2][6]
Aldose reductase inhibitors aim to block this pathway, thereby mitigating the downstream cellular damage. Many ARIs, including the investigational compound , feature a polar moiety that interacts with the "anion binding pocket" of the aldose reductase enzyme.[2] The carboxylic acid group of this compound is a prime candidate for this interaction.
Experimental Workflow for In Vivo Validation
The validation of a novel ARI requires a systematic approach, progressing from pharmacokinetic profiling to robust efficacy studies in relevant disease models.
Caption: High-level workflow for the in vivo validation of a putative aldose reductase inhibitor.
Comparative Analysis: Benchmarking Against the Competition
The ultimate goal of in vivo testing is to understand how this compound performs relative to existing or previously studied compounds.
| Compound Class | Example(s) | Key In Vivo Characteristics & Considerations |
| Carboxylic Acid Derivatives | This compound (Test Article) , Epalrestat, Tolrestat | Hypothesized Profile: Potential for good interaction with the AR anion-binding pocket. Bioavailability may be a challenge for some carboxylic acid-containing ARIs.[7] Comparators: Epalrestat is approved in some countries and has shown some clinical benefit in diabetic neuropathy, though its overall impact is considered modest.[6] Tolrestat was withdrawn due to liver toxicity, highlighting the importance of thorough safety profiling.[6] |
| Cyclic Imides | Sorbinil | Comparator: One of the most extensively studied ARIs. Showed promise in animal models but failed in human trials for diabetic retinopathy, possibly due to poor tissue penetration or other factors. Also associated with hypersensitivity reactions. |
| Natural Products | Epigallocatechin gallate (EGCG), Phloretin,[7]-Gingerol | Comparators: These compounds have demonstrated ARI activity in vitro and in vivo.[8] They often possess antioxidant and anti-inflammatory properties that could be beneficial. However, they may suffer from lower potency and less favorable pharmacokinetic profiles compared to synthetic molecules. |
| Zwitterionic Inhibitors | (2-benzyl-2,3,4,5-tetrahydro-1 H-pyrido[4,3-b]indole-8-yl)-acetic acid | Alternative Strategy: This class aims to improve the bioavailability of acidic ARIs.[7] Comparing the test article to a zwitterionic analogue could provide insights into overcoming potential pharmacokinetic hurdles. |
Detailed Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Rat Model
This is the most common and well-established model for inducing hyperglycemia and subsequent diabetic complications.
Rationale: Streptozotocin is a toxin that specifically destroys pancreatic β-cells, leading to insulin deficiency and sustained high blood glucose levels, which in turn activates the polyol pathway.
Protocol:
-
Animal Selection: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.
-
Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg), freshly dissolved in citrate buffer (pH 4.5), is administered after an overnight fast.
-
Confirmation of Diabetes: Blood glucose is monitored 48-72 hours post-injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.
-
Group Allocation: Animals are randomly assigned to groups:
-
Non-diabetic Control (vehicle only)
-
Diabetic Control (vehicle only)
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Epalrestat, 50 mg/kg)
-
-
Dosing: Compounds are typically administered daily via oral gavage for a period of 8-16 weeks.
-
Monitoring: Body weight and blood glucose are monitored weekly.
Assessment of Diabetic Neuropathy
Rationale: Diabetic neuropathy is a common complication characterized by nerve damage. Aldose reductase activity in nerve tissue is a key target.
Protocol:
-
Nerve Conduction Velocity (NCV):
-
Performed at the end of the study under anesthesia.
-
The sciatic nerve is stimulated at two points (e.g., sciatic notch and ankle).
-
Recording electrodes are placed in the interosseous muscle of the paw.
-
NCV (m/s) is calculated by dividing the distance between stimulating electrodes by the difference in latency. A decrease in NCV is indicative of neuropathy.
-
-
Biochemical Analysis of Sciatic Nerve:
-
Following NCV measurement, sciatic nerves are harvested.
-
One nerve is used for sorbitol level measurement (via HPLC or enzymatic assay). A reduction in sorbitol accumulation is a direct indicator of target engagement.
-
The contralateral nerve can be used for histopathological analysis (e.g., fiber morphology, demyelination).
-
Assessment of Diabetic Cataracts
Rationale: The lens of the eye has high levels of aldose reductase, and sorbitol accumulation is a primary driver of diabetic cataracts.
Protocol:
-
Slit-Lamp Examination:
-
The development of lens opacity is monitored weekly or bi-weekly using a slit-lamp microscope.
-
Cataracts are scored based on their progression (e.g., from clear to mature opaque).
-
-
Biochemical Analysis of Lens:
-
At the end of the study, lenses are harvested.
-
Lens homogenates are analyzed for sorbitol content to confirm inhibition of the polyol pathway.
-
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Table 1: Hypothetical Efficacy Data in STZ-Diabetic Rats (12 Weeks)
| Group | Fasting Glucose (mg/dL) | Sciatic Nerve Sorbitol (nmol/g) | Motor NCV (m/s) |
| Non-Diabetic Control | 105 ± 8 | 5.2 ± 0.8 | 55.1 ± 2.3 |
| Diabetic Control | 450 ± 25 | 48.5 ± 5.1 | 38.6 ± 1.9 |
| Epalrestat (50 mg/kg) | 435 ± 30 | 18.2 ± 2.5 | 46.5 ± 2.1 |
| Test Article (25 mg/kg) | 445 ± 28 | 22.1 ± 3.0 | 44.8 ± 2.0 |
| Test Article (50 mg/kg) | 440 ± 26 | 15.6 ± 2.1 | 48.2 ± 2.4 |
| p < 0.05 vs. Diabetic Control |
Troubleshooting and Scientific Integrity
Trustworthiness of Protocols: The described protocols are standard in the field and include self-validating controls. The diabetic control group confirms the induction of pathology, while the positive control (Epalrestat) validates the model's responsiveness to AR inhibition.
Addressing Common Challenges:
-
Poor Bioavailability: Many ARIs exhibit high plasma protein binding or poor absorption.[9] If in vivo efficacy is lower than expected from in vitro potency, conduct pharmacokinetic studies to measure plasma and tissue concentrations of the compound.[9]
-
Inter-Animal Variability: The severity of hyperglycemia can vary.[9] Ensure consistent STZ administration and use a sufficient number of animals per group (n=8-12) to achieve statistical power.
Caption: The role of aldose reductase in diabetic complications and the target for inhibition.
Conclusion
Validating the in vivo activity of this compound requires a rigorous, hypothesis-driven approach. By positioning it as a putative aldose reductase inhibitor, researchers can leverage well-established diabetic animal models and benchmark its performance against known comparators. The key to a successful validation lies in demonstrating not only a functional improvement in diabetic complications, such as neuropathy, but also clear evidence of target engagement through the reduction of tissue sorbitol levels. Careful consideration of pharmacokinetics and potential toxicities will be crucial in determining if this compound warrants further development as a therapeutic agent for diabetic complications.
References
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- Taylor & Francis Online. Aldose reductase inhibitors – Knowledge and References.
- BenchChem. Technical Support Center: Optimizing Aldose Reductase Inhibitors (ARIs) In Vivo.
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PubMed. In vitro and in vivo inhibition of aldose reductase and advanced glycation end products by phloretin, epigallocatechin 3-gallate and[7]-gingerol. Available from: .
- National Institutes of Health (NIH). In Search of Differential Inhibitors of Aldose Reductase - PMC.
- PubMed. A novel zwitterionic inhibitor of aldose reductase interferes with polyol pathway in ex vivo and in vivo models of diabetic complications.
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- Frontiers. Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches.
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A Comparative Guide to Hydantoin-Based Scaffolds: Evaluating 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid Derivatives Against Established Kinase Inhibitors
Introduction
Protein kinases, enzymes that regulate a vast number of cellular processes, have become one of the most critical classes of drug targets, particularly in oncology. Small molecule kinase inhibitors (SMKIs) have revolutionized cancer treatment by targeting specific kinases that drive tumor growth and survival.[1][2] A central challenge in the field is the design of novel chemical scaffolds that offer potent, selective, and drug-like properties.
One such scaffold that has garnered significant interest is the hydantoin (or imidazolidine-2,4-dione) ring system.[3][4] This five-membered heterocyclic core is considered a "privileged structure" in medicinal chemistry, appearing in drugs with diverse activities. This guide provides a comparative analysis of a representative hydantoin-based scaffold, 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid , against well-established kinase inhibitors from different chemical classes. We will explore the structure-activity relationships (SAR), mechanisms of action, and provide the experimental frameworks necessary for a rigorous comparative evaluation, tailored for researchers and professionals in drug development.
The this compound Scaffold: A Platform for Kinase Inhibition
The this compound structure represents a foundational scaffold for building a library of potential kinase inhibitors. Its value lies not in its intrinsic activity, but in its potential for chemical modification at several key positions to achieve high affinity and selectivity for various kinase targets.
The core hydantoin ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[5] The benzoic acid moiety provides a vector for further chemical exploration and can influence properties like solubility and target engagement.
Caption: Key modification points on the core scaffold.
Reviews of hydantoin-based compounds show their derivatives can be developed to target a wide range of kinases, including EGFR, PI3K, VEGFR, and GSK-3β.[3][6] The antiproliferative activity is intricately linked to the nature and position of substituents on the hydantoin ring and any attached phenyl groups.[5]
Comparative Analysis with Known Kinase Inhibitors
To contextualize the potential of the hydantoin scaffold, we compare it to three FDA-approved kinase inhibitors, each with a distinct core structure and mechanism of action.
| Feature | Hydantoin-Based Inhibitor (Hypothetical) | Imatinib (Gleevec®) | Gefitinib (Iressa®) | Sunitinib (Sutent®) |
| Core Scaffold | Imidazolidine-2,4-dione (Hydantoin) | 2-Phenylaminopyrimidine | Quinazoline | Indolinone |
| Primary Target(s) | EGFR, GSK-3β, others depending on derivation.[3][6][7] | BCR-ABL, c-KIT, PDGFR.[8][9][10] | EGFR.[11][12][13] | VEGFRs, PDGFRs, c-KIT, RET.[14][15][16] |
| Mechanism | ATP-competitive, binding the hinge region.[5] | Binds to and stabilizes the inactive conformation of the kinase domain.[8][9] | Reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[11][17] | Multi-targeted ATP-competitive inhibitor, reducing tumor vascularization and proliferation.[15][18] |
| Key Indication(s) | (Under Investigation) | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST).[1][8] | Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations.[12][19] | Renal Cell Carcinoma (RCC), Imatinib-resistant GIST.[15] |
This comparison highlights the chemical diversity of successful kinase inhibitors. While agents like Gefitinib are highly selective for a single target, others like Imatinib and Sunitinib are effective against a small, specific panel of kinases, demonstrating the viability of both targeted and multi-targeted approaches.[8][11][15] The hydantoin scaffold offers a versatile platform from which derivatives with either specific or multi-targeted profiles could potentially be developed.[3]
Mechanistic Insights: Targeting Key Signaling Pathways
The efficacy of a kinase inhibitor is defined by its ability to modulate critical cell signaling pathways that have become dysregulated in cancer.[20][21] The Epidermal Growth Factor Receptor (EGFR) pathway is a well-established driver of tumor proliferation and survival, making it a prime target for inhibitors like Gefitinib and a potential target for novel hydantoin derivatives.[22][23][24]
Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[25][26] These pathways ultimately regulate gene transcription, promoting cell proliferation and inhibiting apoptosis.[27][28][29]
Caption: Simplified EGFR signaling and points of inhibition.
Gefitinib and potential hydantoin-based inhibitors act by competitively binding to the ATP pocket within the EGFR kinase domain, preventing its activation and blocking these downstream signals.[11][17] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[13]
Experimental Protocols for Comparative Evaluation
A rigorous comparison requires standardized, validated experimental protocols. The following methodologies provide a framework for characterizing and comparing novel hydantoin derivatives against established inhibitors.
Workflow for Inhibitor Characterization
A logical progression of experiments is crucial for efficient drug development, moving from broad biochemical screening to more complex cellular and selectivity assays.
Caption: A streamlined workflow for kinase inhibitor testing.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ADP production, a direct product of kinase activity.[30][31]
Principle: The Promega ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which serves as a substrate for luciferase, producing a light signal proportional to kinase activity.[32][33]
Materials:
-
Kinase of interest (e.g., purified EGFR)
-
Kinase-specific substrate peptide
-
ATP (Ultra-Pure)
-
Test compounds (dissolved in 100% DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Create a 10-point, 1:3 serial dilution of test compounds in DMSO. Transfer 2.5 µL of each dilution (and DMSO-only controls) to the assay plate.
-
Kinase Addition: Add 2.5 µL of kinase solution (in reaction buffer) to each well. Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (in reaction buffer) to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and eliminates unused ATP.[34]
-
ADP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[34]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT-Based)
This protocol assesses the effect of an inhibitor on the metabolic activity of a cancer cell line, which serves as an indicator of cell viability and proliferation.[35][36]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[37] The amount of formazan, quantified by absorbance, is proportional to the number of viable cells.[38][39]
Materials:
-
Cancer cell line (e.g., A431, an EGFR-overexpressing line)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[39]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Incubate for 2-4 hours in the dark at room temperature, shaking gently. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the proven track record of the hydantoin core in medicinal chemistry provide a solid foundation for generating diverse chemical libraries.[3][5] A direct comparison with established drugs like Imatinib, Gefitinib, and Sunitinib reveals the competitive landscape and underscores the high bar for potency, selectivity, and favorable pharmacokinetic properties required for clinical success.
Future work should focus on systematic Structure-Activity Relationship (SAR) studies, using the protocols outlined herein to guide the iterative design process. By strategically modifying the N1, N3, and C5 positions of the hydantoin ring, researchers can optimize interactions within the ATP-binding pocket of target kinases. The ultimate goal is to develop derivatives that not only exhibit high potency in biochemical and cellular assays but also possess a superior selectivity profile to minimize off-target effects and potential toxicities, paving the way for the next generation of targeted cancer therapies.
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Comparative Cross-Reactivity Profiling of Androgen Receptor Antagonists Sharing the 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid Scaffold
A Senior Application Scientist's Guide to Navigating Off-Target Effects and Ensuring Target Specificity
In the landscape of therapies targeting androgen-driven malignancies, particularly prostate cancer, non-steroidal androgen receptor (AR) antagonists have emerged as a cornerstone of treatment. A significant class of these inhibitors is built around the 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid chemical scaffold. While compounds like Enzalutamide, Apalutamide, and Nilutamide have demonstrated profound clinical efficacy, their therapeutic window is intrinsically linked to their selectivity. This guide provides a comprehensive comparison of the cross-reactivity profiles of these agents, offering insights into potential off-target effects and outlining robust experimental methodologies for their assessment. Understanding the nuances of their interactions with other cellular targets is paramount for predicting adverse events, elucidating mechanisms of resistance, and guiding the development of next-generation AR inhibitors with improved safety and efficacy.
The Androgen Receptor and the Rationale for Targeting It
The androgen receptor, a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the expression of genes involved in cell growth and survival.[1][3] The therapeutic strategy behind AR antagonists is to competitively inhibit this binding, thereby preventing downstream signaling and curbing tumor proliferation.[3][4][5]
Caption: Tiered Experimental Workflow for Cross-Reactivity Profiling.
In Vitro Kinase Profiling
Rationale: Kinases are a large family of enzymes involved in numerous signaling pathways, and unintended inhibition can lead to a wide range of toxicities. A broad kinase panel screen is a critical first step in identifying potential off-target interactions.
Protocol: In Vitro Kinase Assay [6][7][8][9][10]
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the recombinant kinase to the desired concentration in kinase buffer.
-
Prepare a substrate solution (e.g., a generic peptide substrate or a specific protein substrate).
-
Prepare an ATP solution, often containing a radioactive isotope like ³²P-ATP for detection.
-
-
Assay Procedure:
-
In a microplate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Detection and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Separate the phosphorylated substrate from the unreacted ATP. This can be achieved through various methods, such as filter binding assays or gel electrophoresis.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for ³²P-ATP).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Receptor Binding Assays
Rationale: To quantify the affinity of a compound for its intended target (the AR) and potential off-targets (e.g., other nuclear hormone receptors, GPCRs), competitive binding assays are employed. [11][12][13][14][15] Protocol: Competitive Radioligand Binding Assay [11][12][13][14]
-
Preparation of Materials:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Select a high-affinity radioligand for the target receptor.
-
Prepare serial dilutions of the unlabeled test compound.
-
-
Binding Reaction:
-
In a microplate, combine the receptor preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at varying concentrations.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Cell-Based Functional Assays
Rationale: While binding assays measure affinity, they do not provide information on the functional consequences of that binding (i.e., agonist vs. antagonist activity). Cell-based reporter gene assays are essential for characterizing the functional effects of a compound on its target and potential off-targets. [1][2][16][17] Protocol: Androgen Receptor Reporter Gene Assay [1][2][16][17]
-
Cell Culture and Transfection:
-
Culture a suitable cell line that either endogenously expresses the AR or has been engineered to do so.
-
Transfect the cells with a reporter plasmid containing a luciferase or other reporter gene under the control of an androgen-responsive element (ARE).
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with the test compound at various concentrations, both in the presence and absence of a known AR agonist (e.g., DHT).
-
-
Reporter Gene Measurement:
-
After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
-
Data Interpretation:
-
Antagonist activity: A dose-dependent decrease in agonist-induced reporter activity.
-
Agonist activity: A dose-dependent increase in reporter activity in the absence of a known agonist.
-
Conclusion and Future Directions
The this compound scaffold has proven to be a highly successful starting point for the development of potent AR antagonists. However, as with any therapeutic agent, achieving a high degree of selectivity is paramount to ensuring a favorable risk-benefit profile. The comparative analysis of enzalutamide, apalutamide, and nilutamide highlights the critical impact of subtle structural modifications on off-target interactions and clinical outcomes.
For researchers and drug development professionals, a thorough understanding and rigorous application of the experimental workflows outlined in this guide are essential. By systematically profiling compounds against a broad range of potential off-targets using a combination of in vitro and cell-based assays, it is possible to identify and mitigate potential liabilities early in the drug discovery process. Future efforts in this field should focus on leveraging structure-activity and structure-toxicity relationships to design next-generation AR antagonists with enhanced selectivity and improved safety profiles, ultimately leading to better therapeutic options for patients with androgen-driven diseases.
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Benchmarking "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" Against Commercial Anticancer Compounds: A Comparative Guide
Introduction: The Therapeutic Promise of Hydantoin Derivatives in Oncology
The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have garnered significant attention in oncology due to their diverse mechanisms of action and broad-spectrum antitumor activities.[3][4] Commercially successful drugs like enzalutamide and nilutamide have validated the clinical potential of hydantoin-based compounds in treating prostate cancer.[5][6] This guide provides a comprehensive framework for benchmarking the novel compound "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid" against established commercial hydantoin-based anticancer agents, offering researchers a detailed roadmap for comparative efficacy studies.
"this compound" shares structural similarities with known androgen receptor (AR) antagonists, suggesting a potential mechanism of action involving the disruption of androgen signaling, a critical pathway in prostate cancer progression.[7] This guide will focus on comparing its anticancer properties with Enzalutamide and Nilutamide, two widely used AR inhibitors.[8][9]
Commercial Comparators: Mechanism of Action
A clear understanding of the mechanism of action of the commercial compounds is crucial for designing relevant benchmarking assays.
-
Enzalutamide: This second-generation nonsteroidal antiandrogen acts as a potent androgen receptor inhibitor.[10] Its multi-pronged mechanism involves:
-
Nilutamide: A first-generation nonsteroidal antiandrogen, nilutamide also functions by competitively blocking androgen receptors, thereby inhibiting the biological effects of testicular and adrenal androgens.[6][12][13][14]
The central hypothesis for "this compound" is its potential to disrupt the same androgen receptor signaling pathway.
Visualizing the Battlefield: The Androgen Receptor Signaling Pathway
To appreciate the mechanism of action of these compounds, it is essential to visualize the androgen receptor signaling pathway, a key driver in prostate cancer.
Caption: Workflow for Benchmarking Anticancer Efficacy.
Data Presentation and Interpretation
For clear and concise comparison, the experimental data should be summarized in a structured format.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | LNCaP Cells | VCaP Cells |
| This compound | Experimental Value | Experimental Value |
| Enzalutamide | Experimental Value | Experimental Value |
| Nilutamide | Experimental Value | Experimental Value |
Lower IC50 values indicate higher potency.
Table 2: Comparative Effect on Cell Cycle Distribution (%)
| Treatment (at IC50) | G0/G1 Phase | S Phase | G2/M Phase |
| LNCaP Cells | |||
| Control (Untreated) | Value | Value | Value |
| This compound | Value | Value | Value |
| Enzalutamide | Value | Value | Value |
| Nilutamide | Value | Value | Value |
| VCaP Cells | |||
| Control (Untreated) | Value | Value | Value |
| This compound | Value | Value | Value |
| Enzalutamide | Value | Value | Value |
| Nilutamide | Value | Value | Value |
An accumulation of cells in a specific phase (e.g., G0/G1) suggests cell cycle arrest at that checkpoint.
Conclusion and Future Directions
This guide provides a foundational framework for the initial benchmarking of "this compound" against established commercial anticancer drugs. The proposed experiments will yield quantitative data on its cytotoxic potency and its impact on cell cycle progression, offering critical insights into its potential as a novel therapeutic agent. Favorable results from these in vitro studies would warrant further investigation into its specific molecular interactions with the androgen receptor and subsequent evaluation in preclinical in vivo models. [15]
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Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Pediatric Oncall. Retrieved from [Link]
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What is the mechanism of action of Phenytoin? (2025, October 2). Dr.Oracle. Retrieved from [Link]
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Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). (2023, August 5). Retrieved from [Link]
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Phenytoin. (2023, December 18). Deranged Physiology. Retrieved from [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved from [Link]
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Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. (n.d.). PubMed Central. Retrieved from [Link]
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In Vitro and In Vivo Correlation of Antimitotic Activity: A Comparative Guide to Phenyl-Imidazolidinone Derivatives and Combretastatin A-4
This guide provides a comparative analysis of the in vitro and in vivo antimitotic activities of a promising class of synthetic compounds, Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), and their prodrugs, against the well-established natural product, Combretastatin A-4 (CA-4). For researchers in oncology and drug development, establishing a strong correlation between preclinical in vitro assays and in vivo efficacy is a critical step in identifying viable therapeutic candidates. This document will delve into the experimental data supporting the antimitotic mechanism of these compounds, offering a framework for evaluating their potential as anticancer agents.
Introduction to Phenyl-Imidazolidinone Derivatives as Antimitotic Agents
The core chemical structure of interest, "4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid," belongs to a broader class of compounds that have shown significant potential as inhibitors of tubulin polymerization. While direct experimental data on this specific benzoic acid derivative is limited in publicly accessible literature, extensive research has been conducted on structurally related Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) and their prodrugs, Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These compounds have emerged as potent antimitotic agents that, like Combretastatin A-4, target the colchicine binding site on tubulin, leading to microtubule disruption, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]
A key innovation in the development of these compounds is the prodrug approach. PAIB-SOs are designed to be bioactivated by Cytochrome P450 1A1 (CYP1A1), an enzyme often overexpressed in certain breast cancer cells, into their active antimitotic form, PIB-SOs.[3][4] This targeted activation offers the potential for enhanced selectivity and reduced systemic toxicity compared to broadly acting cytotoxics.
This guide will compare the in vitro antiproliferative and mechanistic data of PIB-SAs and PAIB-SOs with that of Combretastatin A-4, a potent natural antimitotic and vascular disrupting agent.[5] We will then explore how these in vitro findings translate to in vivo antitumor and antiangiogenic activity in preclinical models.
Comparative In Vitro Activity
The initial assessment of a potential anticancer drug's efficacy begins with a battery of in vitro assays to determine its cytotoxic and mechanistic properties. Here, we compare the performance of the phenyl-imidazolidinone derivatives against Combretastatin A-4.
Antiproliferative Activity
A fundamental measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 1: Comparative Antiproliferative Activities (IC50)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Citation |
| PIB-SA Derivatives | Various (16 cell lines) | Nanomolar range | [1] |
| PAIB-SAs (CYP1A1-activated prodrugs) | MCF7 (CYP1A1-positive) | Submicromolar to low micromolar | [6] |
| MDA-MB-231 (CYP1A1-negative) | Low to no activity | [6] | |
| Combretastatin A-4 (CA-4) | Human Ovarian Cancer | 0.27 (continuous exposure) | [7] |
| Murine B-16 Melanoma | 0.0007 (continuous exposure) | [7] | |
| Human Bladder Cancer | < 0.004 | [8] |
The data clearly indicates that both the active PIB-SA derivatives and Combretastatin A-4 exhibit potent antiproliferative activity at nanomolar concentrations against a range of cancer cell lines.[1][7][8] The PAIB-SA prodrugs demonstrate high selectivity towards CYP1A1-expressing cancer cells, highlighting the success of the targeted activation strategy.[6]
Mechanism of Action: Tubulin Polymerization and Cell Cycle Arrest
The antimitotic activity of these compounds stems from their ability to interfere with microtubule dynamics.
-
PIB-SAs and PAIB-SOs: These compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[1][6] The active metabolites of PAIB-SOs, PIB-SOs, bind to the colchicine-binding site of tubulin.[9]
-
Combretastatin A-4: As a well-characterized tubulin inhibitor, CA-4 also binds to the colchicine site, inhibiting tubulin polymerization and leading to a cascade of events including cell cycle arrest at the G2/M phase and induction of apoptosis.[2][10]
The mechanistic similarity between the phenyl-imidazolidinone derivatives and CA-4 at the cellular level provides a strong basis for their comparison.
Experimental Protocols: In Vitro Assays
To ensure scientific rigor, the methodologies used to generate the in vitro data are detailed below.
Protocol 1: Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (PIB-SAs, PAIB-SAs, or CA-4) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus compound concentration and determine the IC50 value.
Protocol 2: Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
In Vivo Efficacy and Correlation
The ultimate test of an anticancer agent's potential lies in its ability to inhibit tumor growth in a living organism. This section examines the in vivo data for the phenyl-imidazolidinone derivatives and CA-4 and discusses the correlation with the in vitro findings.
Antitumor and Antiangiogenic Activity
-
PIB-SA Derivatives: Specific PIB-SA compounds have demonstrated potent antitumor and antiangiogenic activities in the chick chorioallantoic membrane (CAM) assay, a common in vivo model for studying angiogenesis.[1]
-
PAIB-SO Prodrugs: In vivo studies using mouse xenograft models with MCF7 breast cancer cells have shown that intravenous administration of PAIB-SO prodrugs significantly decreases tumor growth, with an efficacy comparable to the standard-of-care drug, paclitaxel.[4][11][12] This provides strong evidence that the CYP1A1-mediated activation observed in vitro is also effective in vivo.
-
Combretastatin A-4: CA-4 and its phosphate prodrug (CA-4P) are renowned for their potent vascular-disrupting effects in tumors.[13][14] They cause a rapid shutdown of tumor blood flow, leading to extensive hemorrhagic necrosis.[13] In vivo studies in murine orthotopic bladder tumor models have also shown that intravesical therapy with CA-4 retards tumor development.[8]
Table 2: Comparative In Vivo Activities
| Compound/Derivative | Animal Model | Route of Administration | Observed Effect | Citation | | :--- | :--- | :--- | :--- | | PIB-SA Derivatives (Compounds 16 & 17) | Chick Chorioallantoic Membrane (HT-1080 cells) | Topical | Potent antitumor and antiangiogenic activity |[1] | | PAIB-SOs (CEU-934 & CEU-938) | MCF7 Xenograft in Nude Mice | Intravenous | Decreased tumor growth, comparable to paclitaxel |[4][12] | | Combretastatin A-4 (CA-4) | Murine Orthotopic Bladder Tumor | Intravesical | Retarded tumor development |[8] | | Combretastatin A-4 Prodrug (CA-4P) | Experimental and Human Breast Cancer Models | Systemic | 93% reduction in functional vascular volume at 6h |[14] |
Establishing the In Vitro-In Vivo Correlation (IVIVC)
A strong IVIVC is observed for both the phenyl-imidazolidinone derivatives and Combretastatin A-4.
-
The potent in vitro antiproliferative activity and inhibition of tubulin polymerization translate directly to significant antitumor effects in vivo.
-
For the PAIB-SO prodrugs, the selective cytotoxicity towards CYP1A1-positive cells in vitro is validated by their efficacy in a CYP1A1-expressing tumor model in vivo.[4][6]
-
The antiangiogenic properties observed in the CAM assay for PIB-SAs are consistent with the known vascular-disrupting mechanism of tubulin inhibitors like CA-4.[1][14]
One notable discrepancy highlighted in the literature for CA-4 is the significant loss of cytotoxic potency in in vitro assays with serum concentrations greater than 10%, due to high protein binding.[7] This underscores the importance of considering physiological conditions when designing in vitro experiments to better predict in vivo outcomes.
Visualizing the Mechanism of Action
To better understand the cellular and systemic effects of these antimitotic agents, the following diagrams illustrate their proposed mechanisms.
Signaling Pathway of Tubulin Disruption and Apoptosis
Caption: Cellular mechanism of antimitotic agents.
Experimental Workflow for IVIVC Assessment
Caption: Workflow for establishing IVIVC.
Conclusion
The Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) class of compounds and their CYP1A1-activated prodrugs (PAIB-SOs) demonstrate a compelling correlation between their in vitro antimitotic activity and in vivo antitumor efficacy. Their mechanism of action, centered on the disruption of microtubule dynamics, closely mirrors that of the established antimitotic agent, Combretastatin A-4. The successful implementation of a prodrug strategy for targeted delivery to CYP1A1-expressing tumors further enhances their therapeutic potential. This comparative guide illustrates a robust framework for the preclinical evaluation of novel antimitotic agents, emphasizing the critical importance of aligning in vitro experimental design with the complexities of the in vivo tumor microenvironment to achieve a reliable IVIVC.
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Chavez Alvarez, A. C., Bouzriba, C., Bernier, L., Ouellette, V., Gagné-Boulet, M., Pilote, S., C.-Gaudreault, R., & Fortin, S. (2025). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Pharmaceutics, 17(2), 233. [Link]
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Chavez Alvarez, A. C., Bouzriba, C., Bernier, L., Ouellette, V., Gagné-Boulet, M., Pilote, S., C.-Gaudreault, R., & Fortin, S. (2025). (PDF) Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. ResearchGate. [Link]
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Chavez Alvarez, A. C., Ouellette, V., Gauthier, C., Côté, M. F., Gaudreault, R. C., & Fortin, S. (2024). Development of a Novel UHPLC-UV Method for Quantification of Three Phenyl 4‑(2- Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates. Journal of Analytical Chemistry, 79(4), 456-463. [Link]
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The Unsung Hero of Specificity: A Comparative Guide to Using 4-(2,4-Dioxoimidazolidin-1-yl)benzoic Acid as a Negative Control in Androgen Receptor Antagonist Studies
By Dr. Evelyn Reed, Senior Application Scientist
The Rationale for a Structurally-Related Negative Control
The ideal negative control is a molecule that is structurally analogous to the active compound but is devoid of biological activity at the target of interest.[1] This allows researchers to distinguish between the specific, on-target effects of the active drug and non-specific effects arising from the chemical scaffold itself, such as cytotoxicity or interference with assay components.
4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid represents a foundational scaffold of many biologically active hydantoin derivatives.[2] Its utility as a negative control is best understood in the context of a highly active analog, such as Enzalutamide.
Figure 1: Structural Comparison
| Compound | Structure | Key Features |
| Enzalutamide | Chemical structure of Enzalutamide | Thiohydantoin core, dimethyl substitution at C5, and a specifically substituted phenyl ring at N3, all contributing to high-affinity AR binding. |
| This compound | Chemical structure of this compound | Unsubstituted hydantoin core and a simple benzoic acid moiety at N1. Lacks the key structural motifs required for potent AR antagonism. |
Enzalutamide's potent anti-androgen activity stems from specific structural features that facilitate its high-affinity binding to the ligand-binding domain of the androgen receptor.[3] In contrast, "this compound" lacks these critical pharmacophores, rendering it, in theory, an excellent negative control. This principle is further solidified by the metabolic fate of Enzalutamide itself. One of its major metabolites is a carboxylic acid derivative which is known to be pharmacologically inactive.[4][5][6] This naturally occurring, inactive analog underscores the importance of the specific chemical moieties present in the parent drug for its biological function.
The Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[7] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and survival.[8]
Enzalutamide exerts its therapeutic effect by potently and competitively inhibiting multiple steps in this signaling cascade.[2][8]
Androgen Receptor Signaling Pathway and Points of Inhibition by Enzalutamide.
Comparative Experimental Data: The Proof of Principle
Experiment 1: Androgen Receptor Competitive Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled androgen from the AR ligand-binding domain.
Expected Outcome:
| Compound | Predicted IC50 (nM) | Interpretation |
| Enzalutamide | 20-40[10] | High-affinity binding to the androgen receptor. |
| This compound | >10,000 | Negligible binding to the androgen receptor. |
| Vehicle (DMSO) | No inhibition | Baseline for non-specific effects. |
Experiment 2: Cell Viability Assay in AR-Dependent Prostate Cancer Cells
This experiment assesses the functional consequence of AR antagonism by measuring the viability of AR-dependent prostate cancer cell lines, such as LNCaP.
Expected Outcome:
| Compound | Predicted IC50 (µM) in LNCaP cells | Interpretation |
| Enzalutamide | ~1-5[11] | Potent inhibition of AR-dependent cell proliferation. |
| This compound | >50 | No significant effect on cell viability, confirming lack of functional AR antagonism. |
| Vehicle (DMSO) | No inhibition | Baseline for cell growth. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described above.
Protocol 1: Androgen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of test compounds to the androgen receptor.
Materials:
-
Recombinant human Androgen Receptor
-
Radioligand: [³H]-Mibolerone or a similar high-affinity AR agonist
-
Test compounds: Enzalutamide and this compound, dissolved in DMSO
-
Assay Buffer (e.g., Tris-HCl based buffer)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (unlabeled Mibolerone for standard curve) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the diluted test compounds.
-
Add the recombinant androgen receptor to initiate the binding reaction.
-
Incubate the plate for 16-20 hours at 4°C to reach equilibrium.[12]
-
Separate the bound from the free radioligand using a method such as hydroxylapatite (HAP) slurry or filtration.[12]
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 values.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of test compounds on the proliferation of AR-dependent prostate cancer cells.
Materials:
-
LNCaP cells (or other AR-positive prostate cancer cell line)
-
Culture medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum)
-
Test compounds: Enzalutamide and this compound, dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the existing medium and replace it with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72-96 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
A Self-Validating Experimental Workflow
To ensure the integrity of your findings, a self-validating experimental workflow is essential. This involves the concurrent use of positive and negative controls throughout the experimental process.
Experimental Workflow for the Validation of a Negative Control Compound.
Conclusion
The judicious use of a well-characterized negative control is not merely a formality but a cornerstone of rigorous scientific inquiry. "this compound" offers a cost-effective and scientifically sound option for researchers studying androgen receptor antagonists and other hydantoin-based bioactive molecules. By comparing the effects of a potent antagonist like Enzalutamide with its inert structural analog, researchers can confidently attribute their findings to specific on-target modulation, thereby enhancing the reliability and impact of their work.
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Groutas, W. C., Stanga, M. A., Castrisos, J. C., & Schatz, E. J. (1990). Hydantoin derivatives. A new class of inhibitors of human leukocyte elastase. Journal of Enzyme Inhibition, 3(3), 237–243. Retrieved from [Link]
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National Toxicology Program. (2013). In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). U.S. Department of Health and Human Services. Retrieved from [Link]
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Clegg, A. S., & Scher, H. I. (2013). Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. BJU International, 112(8), 1046-1053. Retrieved from [Link]
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Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., ... & Sawyers, C. L. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790. Retrieved from [Link]
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Prostate Cancer UK. (n.d.). Enzalutamide. Retrieved from [Link]
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Mani, C., & Sharpless, K. B. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(5), 827-830. Retrieved from [Link]
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- Scher, H. I., Beer, T. M., Higano, C. S., Anand, A., Taplin, M. E., Efstathiou, E., ... & PREVAIL Investigators. (2014). Antitumour activity of enzalutamide in patients with metastatic castration-resistant prostate cancer (PREVAIL): a randomised, double-blind, phase 3 trial. The Lancet Oncology, 15(9), 975-985.
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Gibbons, J. A., Ouatas, T., Krauwinkel, W., O'Donnell, A., van der Walt, C., Roustan, V., ... & de Vries, R. (2015). Clinical pharmacokinetic studies of enzalutamide. Clinical pharmacokinetics, 54(10), 1043-1055. Retrieved from [Link]
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Rathkopf, D. E., & Scher, H. I. (2018). Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. Asian journal of urology, 5(1), 10-16. Retrieved from [Link]
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van Nuland, M., Rosing, H., Nuijen, B., Beijnen, J. H., & van der Heijden, J. W. (2019). Exposure‐Response Assessment of Enzalutamide and Its Major Metabolites in a Real‐World Cohort of Patients with Metastatic Castration‐Resistant Prostate Cancer. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 39(12), 1137-1145. Retrieved from [Link]
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Abstract
The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide presents a comparative in silico analysis of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid and two structurally related ligands against human Aldose Reductase (AR), a key enzyme in the polyol pathway implicated in diabetic complications.[1][2][3] By employing a validated molecular docking workflow, we dissect the binding affinities and interaction patterns of these ligands to elucidate structure-activity relationships. This document serves as an in-depth technical guide for researchers and drug development professionals, explaining not just the procedural steps but the critical scientific reasoning that underpins a robust computational study.
Part 1: Rationale for Ligand and Target Selection
A successful molecular docking study hinges on the logical and informed selection of both the protein target and the small molecules to be investigated. The choices made at this stage dictate the relevance and potential impact of the study's findings.
Protein Target: Human Aldose Reductase (ALR2)
Aldose Reductase (AR or ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, such as in diabetes mellitus, the increased flux through this pathway leads to the accumulation of sorbitol.[1] This process generates osmotic stress and reactive oxygen species, contributing significantly to the pathogenesis of long-term diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts.[2][4] Consequently, the inhibition of ALR2 is a well-established therapeutic strategy to mitigate these complications, making it a high-value target for inhibitor design.[5]
For this study, the crystal structure of human Aldose Reductase complexed with the inhibitor Zenarestat was selected from the Protein Data Bank (PDB ID: 1IEI ).[6][7] This structure provides a high-resolution view of the active site and a co-crystallized ligand, which is essential for validating the docking protocol.
Ligand Selection: A Study in Structural Analogs
The selection of ligands is designed to probe the effects of subtle chemical modifications to the core scaffold of this compound.
-
Core Ligand: this compound (Ligand A) : This is our primary compound of interest. It features the classic imidazolidine-2,4-dione ring system linked to a benzoic acid moiety. The carboxylic acid group is a common feature in many ALR2 inhibitors, often acting as a key hydrogen bonding group.
-
Comparative Ligand 1: 4-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)benzoic acid (Ligand B) : This analog introduces two methyl groups at the C5 position of the hydantoin ring. This modification allows us to investigate the impact of increased steric bulk and hydrophobicity within the active site.
-
Comparative Ligand 2: 4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)benzoic acid (Ligand C) : This analog adds a phenyl group to the N3 position of the hydantoin ring. This tests the effect of a large, aromatic substituent, which could potentially form pi-pi stacking interactions with aromatic residues in the binding pocket.
-
Validation Ligand: Zenarestat (Native Ligand) : As the co-crystallized inhibitor in the 1IEI structure, Zenarestat serves as the crucial control for validating our docking protocol.[6] A successful protocol must be able to accurately reproduce the experimentally determined binding pose of this ligand.
Part 2: A Self-Validating Molecular Docking Workflow
Methodological rigor is paramount for generating trustworthy in silico data. The following workflow is designed as a self-validating system, where the accuracy of the protocol is confirmed before its application to the test ligands. This approach ensures that the subsequent comparative analysis is built upon a reliable foundation.[8]
Overall Docking Workflow Diagram
Caption: Key interactions for the top-scoring Ligand C.
Part 4: Discussion and Future Perspectives
This comparative docking study demonstrates how minor structural modifications can significantly impact the binding affinity of ligands to a protein target. The core ligand, this compound, establishes a baseline set of effective interactions with Aldose Reductase. The addition of small, bulky alkyl groups (Ligand B) proved slightly detrimental due to steric clash. In contrast, the addition of a well-positioned aromatic ring (Ligand C) created a new, stabilizing pi-pi interaction, markedly improving the predicted binding affinity.
These in silico findings provide a clear, rational basis for future drug design efforts. The N3 position of the imidazolidinedione ring is identified as a promising vector for optimization. Future work should focus on synthesizing and testing derivatives similar to Ligand C to validate these computational predictions through in vitro enzyme inhibition assays. It is crucial to remember that molecular docking is a powerful predictive tool, but its results must always be confirmed by experimental data.
References
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Srivastava, S. K., Ramana, K. V., & Bhatnagar, A. (2005). Role of Aldose Reductase and Oxidative Damage in Diabetes and the Consequent Potential for Therapeutic Options. Endocrine Reviews. Available at: [Link] [3][5]2. D'Andrea, F., Sartini, S., Piano, I., & Nencetti, S. (2020). Role of aldose reductase in diabetic complications. ResearchGate. Available at: [Link] [2]3. Tang, W. H., Martin, K. A., & Hwa, J. (2012). Aldose Reductase, Still a Compelling Target for Diabetic Complications. Frontiers in Pharmacology. Available at: [Link] 4. Kinoshita, T., Miyake, H., Fujii, T., Takakura, S., & Goto, T. (2002). Crystal structure of human aldose reductase complexed with the inhibitor zenarestat. RCSB Protein Data Bank. Available at: [Link] [6]5. Wikipedia contributors. (n.d.). Template:PDB Gallery/231. Wikipedia. Available at: [Link] [7]6. G, Klebe., et al. (2005). Human Aldose Reductase complexed with novel Sulfonyl-pyridazinone Inhibitor. RCSB Protein Data Bank. Available at: [Link] [9]7. Borhani, D.W., Harter, T.M., & Petrash, J.M. (1992). The crystal structure of the aldose reductase.NADPH binary complex. RCSB Protein Data Bank. Available at: [Link] [10]8. G, Ananthan., et al. (2021). A molecular modeling study of novel aldose reductase (AR) inhibitors. ResearchGate. Available at: [Link] [11]9. ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link] [12]10. Tanchuk, V. Y. (n.d.). Molecular Docking Tutorial. Taras Shevchenko National University of Kyiv. Available at: [Link] [13]11. Bharath, S. R., et al. (2023). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link] [8]12. Yadav, R. (2020). Protein Docking Beginner Tutorial. YouTube. Available at: [Link] [14]13. Mz Docking. (2023). Learn Molecular Docking with 5 Steps and Validation using MzDOCK. YouTube. Available at: [Link] [15]14. Khan, S. A., et al. (2020). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl) imidazolidine-2, 4-dione derivatives as potential anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link] [16]15. Thomas, O.E. (2023). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. Journal of Pharmacy and Bioresources. Available at: [Link] [17]16. National Center for Biotechnology Information. (n.d.). Oxo-enzalutamide. PubChem. Available at: [Link] 17. National Center for Biotechnology Information. (n.d.). Enzalutamide carboxylic acid. PubChem. Available at: [Link] [18]18. Global Substance Registration System. (n.d.). ENZALUTAMIDE CARBOXYLIC ACID. FDA. Available at: [Link] [19]19. Global Substance Registration System. (n.d.). ENZALUTAMIDE. FDA. Available at: [Link] [20]20. Pharmaffiliates. (n.d.). Enzalutamide Carboxylic Acid. Pharmaffiliates. Available at: [Link] [21]21. Kumar, M., Singh, P. K., Choudhary, S., & Silakari, O. (2022). Hydantoin-based dual inhibitor of ALR2 and PARP-1 Design, synthesis, in-vitro and in-vivo evaluation. Bioorganic Chemistry. Available at: [Link] [22]22. Patel, T., Chauhan, N., Bhatt, V. D., & Bhatt, B. S. (2021). Design and synthesis of novel imidazolidine-2,4-dione derivatives as InhA inhibitors: Spectral characterization, computational, and biological studies. Materials Today: Proceedings. Available at: [Link]
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Ghaffari, S., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. Available at: [Link] [23]24. Zhang, Y., et al. (2013). Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B over T-cell protein tyrosine phosphatase. Chemical Biology & Drug Design. Available at: [Link] [24]25. Khowdiary, M. M., et al. (2023). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Pharmaceuticals. Available at: [Link] [25]26. Al-Ghorbani, M., et al. (2020). Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors. Archiv der Pharmazie. Available at: [Link] [26]27. Susha, C. R., & Sadasivan, C. (2020). In silico Design and Molecular Docking Studies of Benzimidazole Bearing thiazolidin-4-one Derivatives as PPARγ Agonists in Diabetes Mellitus. International Journal of Pharmaceutical Sciences and Research. Available at: [Link] [27]28. Hassan, M., et al. (2021). Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies. RSC Advances. Available at: [Link] [28]29. Ponomarev, S. V., et al. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Pharmaceuticals. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
As researchers and professionals in drug development, our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, principles-based approach to the disposal of 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid, ensuring the safety of laboratory personnel and the integrity of our environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located during the preparation of this guide. The following procedures are based on the known hazards of its constituent chemical moieties—benzoic acid and hydantoin—and established best practices for laboratory chemical waste management.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all local, state, and federal regulations. [2]
Hazard Assessment: A Synthesis of Structural Moieties
To establish a robust disposal plan, we must first understand the potential hazards. Since this compound is a derivative of both benzoic acid and hydantoin, its hazard profile can be inferred from these structures. It is prudent to treat the compound with precautions at least as stringent as its most hazardous component.
Benzoic acid is a known skin irritant, a cause of serious eye damage, and may cause organ damage through prolonged or repeated exposure.[2][3] Hydantoin is generally less hazardous but should still be handled with care.[4][5] Therefore, this compound should be managed as a hazardous chemical waste.
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Rationale & Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on benzoic acid profile.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on benzoic acid profile.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Based on benzoic acid profile.[3] |
| Target Organ Toxicity | May cause damage to lungs and mucous membranes through repeated exposure. | Based on benzoic acid profile.[8] |
| Environmental Hazard | Potentially harmful to aquatic life. | Based on benzoic acid's properties and general principles of chemical disposal.[9] |
The Four Pillars of Chemical Waste Management
Before detailing the step-by-step procedure, it is crucial to internalize the foundational principles of laboratory waste management. These pillars ensure a self-validating system of safety and compliance.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Order only the quantity of chemical required, maintain a clear inventory, and reduce the scale of experiments where feasible.[10]
-
Segregation: Never mix incompatible waste streams. This is the most critical step in preventing dangerous reactions. Keep acids and bases separate, and keep oxidizing agents away from organic compounds.[11][12] Solid and liquid wastes must also be kept separate.[13]
-
Containerization: Use only appropriate, compatible, and clearly labeled containers for waste.[10][13] Containers must be in good condition, leak-proof, and kept securely closed except when adding waste.[12]
-
Documentation & Storage: All waste must be accurately labeled. Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][12]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for the safe disposal of solid waste and associated contaminated materials.
Required Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[14]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[1]
Disposal of Solid Waste
This procedure applies to unused or expired this compound.
-
Designate a Waste Container: Obtain a container approved by your EHS department for solid chemical waste. This is typically a wide-mouth, screw-cap plastic or glass jar.[10] The container must be clean, dry, and compatible with the chemical.
-
Label the Container: Before adding any waste, affix a hazardous waste label. Fill it out completely with the following information:
-
The words "Hazardous Waste."
-
Full Chemical Name: "this compound" (avoid abbreviations).
-
List of associated hazards (e.g., "Skin Irritant," "Eye Damage").
-
The date waste was first added.
-
Your name, lab number, and contact information.
-
-
Transfer the Waste: Carefully transfer the solid chemical into the designated waste container. Avoid generating dust.[7] If there is a risk of dust, perform this transfer inside a chemical fume hood.
-
Seal the Container: Securely close the container. Do not use makeshift seals like parafilm or stoppers.[15]
-
Store Appropriately: Place the sealed container in your lab's designated Satellite Accumulation Area (SAA).[12] Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.[5]
-
Arrange for Pickup: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 12 months), contact your EHS department to schedule a waste pickup.[10][12]
Disposal of Contaminated Labware
This procedure applies to items like gloves, weigh boats, or paper towels grossly contaminated with the solid chemical.
-
Segregate Waste: Grossly contaminated solid debris should be placed in the same designated solid hazardous waste container as the chemical itself.
-
Decontaminate Glassware: For reusable glassware, decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting liquid rinse (rinsate) is now considered hazardous waste.
-
Manage Liquid Waste: Collect the rinsate in a designated liquid hazardous waste container for halogen-free organic solvents. Label this container accurately with all components. Never pour this rinsate down the drain. [2]
-
Empty Chemical Packaging: The original chemical container can only be discarded in general waste if it is completely empty, with no hazardous residue, and all labels have been removed or defaced.[13]
Visualizing the Disposal Workflow
To ensure clarity, the following diagrams illustrate the decision-making and procedural flow for proper disposal.
Caption: Waste Segregation Decision Tree.
Caption: Step-by-Step Solid Waste Disposal Workflow.
Emergency Procedures: Spill Management
In the event of a spill, follow these immediate steps:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or generates significant dust, evacuate the area.
-
Control Contact: Wear appropriate PPE to control personal contact with the substance.[7]
-
Clean-Up:
-
For a dry spill, use dry clean-up procedures.[7] Gently sweep or shovel the material into a designated hazardous waste container. Avoid any actions that generate dust.
-
Place all clean-up materials (e.g., contaminated towels, pads) into the hazardous waste container.
-
-
Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our well-being or our environment.
References
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- BenchChem. (2025). Essential Procedures for the Safe Disposal of 2-(azepane-1-carbonyl)benzoic acid.
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- Loba Chemie. (n.d.). BENZOIC ACID AR/ACS Safety Data Sheet.
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- Alpha Resources. (2021, February 19). BENZOIC ACID Safety Data Sheet.
- Fisher Scientific. (2025, December 20). 4-(1H-Imidazol-1-yl)benzoic acid SAFETY DATA SHEET.
- Chemos GmbH & Co.KG. (2019, March 1). Safety Data Sheet: Hydantoin.
- ChemicalBook. (n.d.). Hydantoin - Safety Data Sheet.
- State of Maine. (n.d.). Chapter 850: Identification of Hazardous Wastes.
- Sigma-Aldrich. (2024, September 6). Benzoic acid SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydantoin, 99%.
- Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste.
- Merck Millipore. (n.d.). Hydantoin CAS 461-72-3 | 804511.
- Mac-Chem. (n.d.). Benzoic Acid Safety Data Sheet.
- Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS.
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A Senior Application Scientist's Guide to Handling 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-(2,4-Dioxoimidazolidin-1-yl)benzoic acid. The following guidance is synthesized from the safety profiles of its primary structural components: benzoic acid and the hydantoin (imidazolidine-2,4-dione) ring system. This guide should be used as a foundational resource for risk assessment, and all handling procedures should be validated by your institution's environmental health and safety (EHS) department.
Hazard Assessment: A Tale of Two Moieties
To understand the potential risks of this compound, we must analyze its structure. It is a conjugate of two well-characterized chemical entities:
-
Benzoic Acid: This component is known to cause skin irritation and serious eye damage.[1][2][3] Prolonged or repeated inhalation exposure can lead to organ damage, specifically targeting the lungs.[1][2]
-
Hydantoin (Imidazolidine-2,4-dione): While the parent hydantoin ring is considered to have low toxicity, its derivatives can exhibit significant biological activity and associated hazards.[4][5] For instance, Phenytoin, a related hydantoin compound, is harmful if swallowed and is a suspected carcinogen and reproductive toxin.[6]
Given these precedents, a conservative approach is warranted. We will operate under the assumption that the target compound may exhibit the irritating properties of benzoic acid and potentially other, more significant, systemic hazards associated with substituted hydantoins.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by a risk-based approach, assuming the compound is a solid (powder) that presents skin, eye, and respiratory hazards.
| Body Part | PPE Type | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles & Face Shield | Goggles must be worn to protect against dust particles and potential splashes.[7] A face shield provides an additional layer of protection for the entire face and should be worn when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3] Always inspect gloves for integrity before use. Given that skin irritation is a known hazard of the benzoic acid moiety, double-gloving is a prudent measure. Wash hands thoroughly after removing gloves. |
| Body | Laboratory Coat | A standard lab coat is required to protect against skin contact. Ensure it is fully buttoned. |
| Respiratory | NIOSH-Approved Respirator (N95 or higher) | A dust mask or respirator is necessary when working with the powder form, especially where dust may be generated or when working outside of a certified chemical fume hood.[1][7] Ensure proper fit testing for respirators. |
Operational Plan: From Vial to Waste
Safe handling requires a systematic workflow. The following protocol is designed to minimize exposure at every step.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to mitigate inhalation risks.
-
Donning PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Surface Preparation: Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a tared weigh boat. Avoid scooping directly from the primary container. Instead, gently tap the container to dispense the powder. This minimizes the generation of airborne dust.
-
Container Sealing: Immediately after dispensing, securely close the primary container.
Solubilization and Use
-
Solvent Addition: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid heating unless the protocol specifically requires it, as this can increase the vapor pressure of the solvent and potentially decompose the compound.
-
Transfers: When transferring solutions, use appropriate volumetric glassware (pipettes or graduated cylinders) to prevent spills.
Spill Management
In the event of a spill, remain calm and follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Restrict access to the spill area.
-
Assess: From a safe distance, assess the extent of the spill and whether you have the appropriate materials to clean it up. Do not attempt to clean up a large spill without proper training and equipment.
-
Cleanup (for minor spills):
-
Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully scoop the material into a labeled waste container. Do not dry sweep.
-
Liquid Spills: Use a chemical spill kit with absorbent pads to contain and absorb the liquid.
-
-
Decontamination: Clean the spill area with soap and water, and wipe down all affected surfaces.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is critical to ensure laboratory and environmental safety.
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and weigh boats, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[1]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][8]
Always have the Safety Data Sheets for benzoic acid and related hydantoin compounds available for emergency responders.
Workflow Visualization
The following diagram illustrates the key decision points and safety protocols in the handling workflow for this compound.
Caption: A flowchart outlining the safe handling process from preparation to disposal.
References
-
Safety Data Sheet - Hydantoin. (N.D.). DC Fine Chemicals. [Link]
-
Material Safety Data Sheet - Benzoic acid MSDS. (2005). ScienceLab.com. [Link]
-
4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide. Pharmaffiliates. [Link]
-
Safety Data Sheet Benzoic acid. (2022). Redox. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
